2-Chloro-5-fluoro-4-nitropyridine 1-oxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-fluoro-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O3/c6-5-1-4(9(11)12)3(7)2-8(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKAPYCJRCDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C[N+](=C1Cl)[O-])F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624362 | |
| Record name | 2-Chloro-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405230-80-0 | |
| Record name | Pyridine, 2-chloro-5-fluoro-4-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405230-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Substituted Pyridine N-Oxides
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide
This compound is a highly functionalized heterocyclic compound. Such molecules are of significant interest to researchers in medicinal chemistry and drug development. The pyridine N-oxide scaffold is a key structural motif in numerous biologically active compounds, offering unique electronic properties and metabolic stability. The strategic placement of chloro, fluoro, and nitro groups provides multiple points for further chemical modification, making it a valuable intermediate for the synthesis of complex molecular architectures and potential pharmaceutical agents. This guide provides a comprehensive overview of a logical and efficient synthesis pathway for this target molecule, grounded in established chemical principles and supported by analogous procedures in peer-reviewed literature.
Strategic Synthesis Design: A Two-Step Approach
The most logical and efficient pathway to this compound begins with the commercially available starting material, 2-chloro-5-fluoropyridine. The synthesis is designed as a two-step sequence:
-
N-Oxidation: The pyridine nitrogen is first oxidized to form the corresponding N-oxide. This step is crucial as the N-oxide group activates the pyridine ring for subsequent electrophilic substitution and directs the incoming substituent to the 4-position (para).
-
Electrophilic Nitration: The activated 2-chloro-5-fluoropyridine 1-oxide is then subjected to nitration to introduce the nitro group at the C4 position.
This strategy is predicated on the well-documented reactivity of pyridine N-oxides, which circumvents the challenges associated with the direct nitration of the less reactive pyridine ring.
Caption: High-level overview of the two-step synthesis pathway.
Part 1: Synthesis of 2-Chloro-5-fluoropyridine 1-oxide
Mechanistic Rationale
The conversion of a pyridine to its N-oxide is a classic oxidation reaction. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking an electrophilic oxygen atom from an oxidizing agent. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid (like acetic acid), are commonly employed for this transformation. The use of hydrogen peroxide in acetic acid, for example, forms peracetic acid in situ, which then serves as the oxygen donor[1]. The N-oxide group is electronically significant; it is a strong resonance-donating group, which increases the electron density at the C2, C4, and C6 positions of the pyridine ring, thereby activating them towards electrophilic attack.
Detailed Experimental Protocol (Adapted from Analogous Procedures)
This protocol is adapted from established methods for the N-oxidation of substituted pyridines[1][2].
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluoropyridine (1.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Reagent Addition: While stirring, carefully and slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (3.5 eq) to the mixture. The addition should be controlled to manage the exothermic nature of the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 3-5 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate or another suitable base.
-
Isolation: The aqueous layer is then extracted multiple times with a suitable organic solvent, such as dichloromethane or chloroform. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The resulting 2-chloro-5-fluoropyridine 1-oxide can be purified by recrystallization or column chromatography if necessary.
Caption: Step-by-step workflow for the N-Oxidation of 2-chloro-5-fluoropyridine.
Part 2: Synthesis of this compound
Mechanistic Rationale
The nitration of pyridine N-oxides is a well-established electrophilic aromatic substitution reaction. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺)[3]. The electron-donating N-oxide group strongly activates the C4 position (para-position) for attack by the nitronium ion. The presence of the chloro group at C2 and the fluoro group at C5 will have a deactivating, meta-directing influence, but the powerful para-directing effect of the N-oxide group is dominant, ensuring high regioselectivity for the C4 position.
Detailed Experimental Protocol (Adapted from Analogous Procedures)
This protocol is based on the nitration of 2-chloropyridine-N-oxide[1].
-
Reaction Setup: In a flask equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (e.g., 1:1 volume ratio) in an ice bath to 0-5°C.
-
Substrate Addition: Slowly and portion-wise, add the 2-chloro-5-fluoropyridine 1-oxide synthesized in Part 1 to the cold nitrating mixture. Maintain the internal temperature below 10°C during the addition.
-
Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to 90°C. Maintain this temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over a large volume of crushed ice.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a base, such as 50% sodium hydroxide solution, while keeping the mixture cool. The product will often precipitate as a solid. Filter the solid, wash it with cold water, and dry it.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol to obtain a product of high purity[1].
Quantitative Data Summary (Expected)
The following table summarizes the expected parameters for the synthesis, based on analogous reactions reported in the literature. Actual results may vary depending on specific experimental conditions and scale.
| Parameter | Step 1: N-Oxidation | Step 2: Nitration | Reference |
| Starting Material | 2-Chloro-5-fluoropyridine | 2-Chloro-5-fluoropyridine 1-oxide | N/A |
| Key Reagents | H₂O₂, Acetic Acid | HNO₃, H₂SO₄ | [1] |
| Temperature | 80°C | 90°C | [1] |
| Reaction Time | 3 - 5 hours | 4 - 6 hours | [1] |
| Expected Yield | >90% | >85% | [1] |
| Purity (Post-Purif.) | >98% | >98% | N/A |
Conclusion and Outlook
The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The strategy leverages the activating and directing effects of the N-oxide functional group to achieve a regioselective nitration that would be otherwise challenging. Each step is based on well-understood and scalable chemical transformations. The final product is a versatile intermediate, primed for further functionalization, particularly through nucleophilic aromatic substitution of the chloro or nitro groups, opening avenues for the development of novel compounds in the pharmaceutical and agrochemical industries.
References
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google P
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google P
- CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google P
- 2-Chloro-4-nitropyridine synthesis - ChemicalBook.
- (PDF)
- (PDF)
- How can 2-chloro-4-nitro pyridine-N-oxides be synthesized? - FAQ - Guidechem.
- CN115160220A - Synthesis process of pyridine-N-oxide - Google P
- A study of the mixed acid nitration of 2-amino-5-chloropyridine - Digital Commons @ NJIT.
- 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem - NIH.
Sources
"2-Chloro-5-fluoro-4-nitropyridine 1-oxide" CAS number 405230-80-0
An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-nitropyridine 1-oxide (CAS 405230-80-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal and agrochemical research. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on the underlying principles that make it a valuable intermediate.
Introduction: A Versatile Heterocyclic Intermediate
This compound is a highly functionalized pyridine derivative that has garnered significant interest in organic synthesis.[1] Its unique electronic properties, stemming from the presence of multiple electron-withdrawing groups and the N-oxide functionality, make it a potent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile is highly sought after in the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2]
The strategic placement of chloro, fluoro, and nitro substituents on the pyridine N-oxide core allows for selective and sequential functionalization, providing a powerful tool for medicinal chemists to generate libraries of compounds for biological screening. This guide will explore the key attributes of this molecule and provide practical insights into its use.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 405230-80-0 | [1] |
| Molecular Formula | C₅H₂ClFN₂O₃ | [1] |
| Molecular Weight | 192.53 g/mol | [1] |
| Appearance | Expected to be a solid | General knowledge |
| Storage | 2-8°C | [1] |
Spectroscopic Characterization (Expected):
While specific spectra for this compound are not publicly available, we can predict the key features based on its structure:
-
¹H NMR: The aromatic region would display two doublets, characteristic of the two protons on the pyridine ring. The chemical shifts would be significantly downfield due to the strong electron-withdrawing effects of the nitro, chloro, fluoro, and N-oxide groups.
-
¹³C NMR: Five distinct signals would be expected in the aromatic region, corresponding to the five carbon atoms of the pyridine ring. The carbons bearing the chloro, fluoro, and nitro groups would exhibit characteristic chemical shifts and coupling patterns (in the case of the fluorine-bound carbon).
-
¹⁹F NMR: A single resonance, likely a doublet of doublets due to coupling with the adjacent protons, would confirm the presence of the fluorine atom.
-
IR Spectroscopy: Characteristic peaks would include strong absorptions for the N-O stretching of the N-oxide and the asymmetric and symmetric stretching of the nitro group. C-Cl and C-F stretching vibrations would also be present.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 192.53, with a characteristic isotopic pattern for a molecule containing one chlorine atom.
Synthesis of this compound
The synthesis of this compound would likely proceed via the nitration of a suitable precursor, such as 2-chloro-5-fluoropyridine 1-oxide. The general approach is analogous to the synthesis of similar nitropyridine N-oxides.[3][4]
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol (Adapted from a similar synthesis[3]):
Step 1: Synthesis of 2-Chloro-5-fluoropyridine 1-oxide (Intermediate)
-
To a solution of 2-chloro-5-fluoropyridine in a suitable solvent (e.g., acetic acid), add a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portionwise at a controlled temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the excess oxidizing agent and neutralize the reaction mixture.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, 2-chloro-5-fluoropyridine 1-oxide.
Step 2: Nitration to this compound (Final Product)
-
To a cooled (0-5°C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the 2-chloro-5-fluoropyridine 1-oxide from the previous step, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to drive the reaction to completion.[3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry under vacuum to afford this compound.
Reactivity and Mechanism: The Power of Nucleophilic Aromatic Substitution
The high reactivity of this compound in SNAr reactions is its most valuable characteristic. The pyridine N-oxide and the nitro group are strongly electron-withdrawing, which significantly activates the pyridine ring towards nucleophilic attack.[5]
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: The addition-elimination mechanism of SNAr.
In the rate-determining first step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the C2 carbon with the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized over the aromatic ring and onto the oxygen atoms of the nitro group and the N-oxide. In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.[6]
Regioselectivity:
An important consideration for this molecule is the regioselectivity of nucleophilic attack. Both the chloro and fluoro substituents are potential leaving groups. Generally, in nucleophilic aromatic substitution, the rate of displacement of halogens follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic, accelerating the initial nucleophilic attack. However, the C-F bond is stronger than the C-Cl bond, making fluoride a poorer leaving group than chloride. The relative rates of substitution will depend on the specific nucleophile and reaction conditions. In many cases, the chlorine at the 2-position is preferentially displaced.
Applications in Drug Discovery and Agrochemicals
The utility of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1]
Pharmaceutical Applications:
This building block is instrumental in the development of drugs for various therapeutic areas, including:
-
Oncology: The pyridine N-oxide scaffold is present in numerous anti-cancer agents. The ability to introduce diverse functionalities via SNAr allows for the fine-tuning of a molecule's activity and pharmacokinetic properties.[1]
-
Infectious Diseases: Many antibacterial and antiviral drugs contain substituted pyridine rings.[1]
-
Enzyme Inhibitors: The electrophilic nature of the intermediate makes it suitable for synthesizing compounds that can covalently or non-covalently bind to the active sites of enzymes.
Agrochemical Applications:
In the agrochemical industry, this compound is used to synthesize novel:
-
Herbicides and Pesticides: The introduction of the substituted pyridine N-oxide moiety can lead to compounds with enhanced efficacy and selectivity.[1]
Workflow for Library Synthesis:
Caption: A typical workflow for generating a compound library.
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][10]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][10]
-
Handling: Avoid contact with skin and eyes.[7][9] Wash hands thoroughly after handling. Avoid generating dust.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][7]
-
In case of exposure:
Always consult the most up-to-date SDS for the specific product being used before commencing any experimental work.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its high reactivity in nucleophilic aromatic substitution reactions, coupled with the potential for regioselective functionalization, makes it an invaluable tool for researchers in drug discovery and agrochemical development. A thorough understanding of its synthesis, reactivity, and safe handling is essential for unlocking its full potential in the creation of novel and impactful chemical entities.
References
- This compound - MySkinRecipes. (n.d.).
- Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide - Benchchem. (n.d.).
- Nucleophilic Substitution Reactions. (n.d.).
- Pyridine, 2-chloro-3-fluoro-4-nitro-, 1-oxide Safety Data Sheets - Echemi. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Synthesis of 2-chloro-4-nitropyridine-N oxide - PrepChem.com. (n.d.).
- CAS 769-54-0 | 3-FLUORO-4-NITROPYRIDINE-N-OXIDE supply - Guidechem. (n.d.).
- 2-Chloro-5-nitropyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).
- 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 - ChemicalBook. (2025, July 24).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
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Spectroscopic Profile of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide: A Theoretical and Comparative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a theoretical and comparative analysis of the spectroscopic characteristics of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide. As of the latest literature review, publicly available, experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound is limited. The data and interpretations presented herein are therefore predictive, based on established principles of spectroscopic theory and comparative analysis with structurally analogous compounds. This guide is intended for research and informational purposes.
Introduction
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and agrochemical research. Its molecular architecture, featuring a pyridine N-oxide core substituted with chloro, fluoro, and nitro groups, offers multiple reaction sites for the synthesis of complex molecular targets.[1] The strategic placement of these substituents creates a unique electronic environment that governs its reactivity and is reflected in its spectroscopic signature.
This technical guide presents a detailed, albeit predictive, exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By understanding its expected spectroscopic profile, researchers can better devise synthetic strategies and characterize novel derivatives.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound is foundational to interpreting its spectroscopic data. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the potent electron-withdrawing effects of the nitro group and halogen substituents. The N-oxide functionality further modulates the electronic distribution within the ring.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for this compound is summarized below.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the C-3 and C-6 positions.
-
H-6: This proton is expected to appear at the most downfield position due to the deshielding effects of the adjacent N-oxide and the electron-withdrawing nitro group at the para position. It should appear as a doublet, with coupling to the fluorine at C-5.
-
H-3: This proton will be upfield relative to H-6. It is ortho to the chloro and nitro groups. It is expected to appear as a doublet due to coupling with the fluorine atom four bonds away.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 8.5 - 8.8 | Doublet (d) | JH-F ≈ 2-4 Hz |
| H-3 | 8.2 - 8.5 | Doublet (d) | JH-F ≈ 1-3 Hz |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the attached functional groups. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |
| C-5 | 155 - 160 | Doublet (d) | ¹JC-F ≈ 240-260 Hz |
| C-2 | 148 - 152 | Singlet (s) | - |
| C-4 | 145 - 149 | Singlet (s) | - |
| C-6 | 140 - 144 | Doublet (d) | ²JC-F ≈ 20-30 Hz |
| C-3 | 120 - 125 | Doublet (d) | ³JC-F ≈ 5-10 Hz |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at C-5. The chemical shift will be influenced by the electronic environment of the pyridine ring. It will be split by the two neighboring protons.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F-5 | -110 to -120 | Doublet of Doublets (dd) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will provide information about the functional groups present in the molecule. The key predicted absorption bands are listed below.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 1600 - 1580 | Aromatic C=C and C=N Stretch | Medium |
| 1550 - 1520 | Asymmetric NO₂ Stretch | Strong |
| 1360 - 1330 | Symmetric NO₂ Stretch | Strong |
| 1280 - 1240 | N-O Stretch (N-oxide) | Strong |
| 1200 - 1150 | C-F Stretch | Strong |
| 850 - 800 | C-Cl Stretch | Medium |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The nominal molecular weight is 192.53 g/mol .[1] The mass spectrum should show a molecular ion peak cluster corresponding to the presence of one chlorine atom, with M⁺ at m/z 192 and M+2 at m/z 194 in an approximate 3:1 ratio.
-
Major Fragmentation Pathways: The fragmentation is likely to proceed through the loss of the nitro group, the oxygen from the N-oxide, and the chlorine atom.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols: A General Guide
For researchers who synthesize this compound, the following are general protocols for acquiring the spectroscopic data.
NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Choose an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.
-
Introduce the sample into the mass spectrometer, either via direct infusion or coupled to a chromatographic system (GC-MS or LC-MS).
-
Acquire the mass spectrum over a suitable m/z range.
Conclusion
While experimental data remains to be published, this guide provides a robust, theoretically grounded prediction of the spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data are consistent with the known effects of the substituent groups on the pyridine N-oxide core. This information serves as a valuable resource for the identification and characterization of this important synthetic intermediate and its derivatives in future research endeavors.
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The Organic Chemistry of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
In the landscape of contemporary organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel pharmaceuticals and agrochemicals. Among these, the pyridine ring system holds a place of prominence. This guide delves into the chemical behavior of a highly activated and synthetically valuable pyridine derivative: 2-Chloro-5-fluoro-4-nitropyridine 1-oxide . This molecule is engineered with a unique constellation of substituents that render it a potent electrophile, amenable to a variety of transformations. Its utility as a key intermediate stems from the predictable and regioselective manner in which it reacts with a diverse array of nucleophiles, allowing for the construction of complex molecular architectures. This guide will provide a detailed exploration of the underlying principles governing its reactivity, focusing on the mechanism of action in its most characteristic organic reactions.
Core Principles of Reactivity: An Electron-Deficient Aromatic System
The remarkable reactivity of this compound is a direct consequence of the powerful electron-withdrawing effects of its substituents, which synergistically create a highly electron-deficient aromatic ring. This pronounced electrophilicity is the driving force behind its primary mode of reaction: Nucleophilic Aromatic Substitution (SNAr) .
Several key features contribute to this enhanced reactivity:
-
The Pyridine N-oxide Moiety: The N-oxide functionality is a strong resonance- and inductively-withdrawing group. It significantly depletes electron density from the pyridine ring, particularly at the C2 (ortho) and C4 (para) positions, making them highly susceptible to nucleophilic attack.
-
The 4-Nitro Group: Positioned para to the N-oxide, the nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its strong -M (mesomeric) and -I (inductive) effects further activate the ring for nucleophilic substitution. The negative charge of the intermediate formed during the reaction can be effectively delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization.
-
Halogen Substituents: The chlorine and fluorine atoms at the C2 and C5 positions, respectively, also contribute to the overall electron deficiency of the ring through their inductive effects. Crucially, they serve as excellent leaving groups in SNAr reactions.
The Mechanism of Action: A Stepwise Pathway
The predominant mechanism of action for this compound in the presence of nucleophiles is the two-step addition-elimination SNAr pathway. This process can be dissected into two key stages:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the pyridine ring. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . The stability of this intermediate is a critical factor in determining the rate of the reaction. The negative charge is delocalized over the aromatic system and, most importantly, onto the oxygen atoms of the N-oxide and the 4-nitro group.
-
Elimination of the Leaving Group and Aromatization: In the second, typically faster step, the aromaticity of the pyridine ring is restored by the expulsion of a leaving group (in this case, a halide ion).
A Senior Application Scientist's Guide to 2-Chloro-5-fluoro-4-nitropyridine 1-oxide: Reactivity, Functionalization, and Synthetic Strategy
Foreword: Unveiling a Powerhouse Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for versatile, highly functionalized heterocyclic scaffolds is insatiable. Among these, 2-Chloro-5-fluoro-4-nitropyridine 1-oxide stands out as a pre-activated and strategically substituted building block. Its unique electronic architecture, a result of the synergistic interplay between four distinct functional groups on a pyridine core, offers a rich and predictable reactivity profile. This guide provides an in-depth exploration of this molecule's core reactivity, outlines its vast functionalization potential, and delivers field-proven protocols to empower researchers in harnessing its synthetic utility. This is not merely a collection of reactions; it is a strategic manual for the logical and efficient construction of complex molecular targets.
The Core Chemistry: Understanding the Electronic Landscape
The reactivity of this compound is not governed by a single substituent but by the collective electronic push-and-pull of all its functional groups. Understanding this interplay is critical for predicting its behavior and designing successful synthetic transformations.
The N-oxide group is a powerful modulator of the pyridine ring's electronics. It acts as a strong π-donor through resonance while simultaneously functioning as a σ-acceptor due to the oxygen's electronegativity.[1] This dual nature enriches the electron density at the C2 and C4 positions, making them highly susceptible to nucleophilic attack.[2][3] This effect is magnified by the presence of a strongly electron-withdrawing nitro group at the C4 position. The nitro group's potent inductive and resonance effects create a significant electron deficiency on the ring, further activating it for Nucleophilic Aromatic Substitution (SNAr).
The chlorine atom at the C2 position is an excellent leaving group, positioned at one of the most electron-deficient sites. The fluorine atom at C5, while also electron-withdrawing, primarily serves to modulate the overall electronic properties and solubility of the molecule and its derivatives. The confluence of these features makes the C2 position exceptionally reactive towards nucleophiles.
Caption: Electronic contributions of substituents in the title compound.
The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary and most synthetically valuable transformation of this compound is the SNAr reaction at the C2 position. The reaction proceeds through a classic addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.[4] The exceptional stability of this intermediate, due to charge delocalization onto the N-oxide and the nitro group, results in a low activation energy and often allows for reactions to proceed under mild conditions.
Caption: The addition-elimination mechanism of SNAr at the C2 position.
This reactivity opens the door to a vast array of functionalizations by displacing the C2-chloro group with a wide range of nucleophiles.
Functionalization with O-, N-, and S-Nucleophiles
The high electrophilicity of the C2 position allows for efficient coupling with various heteroatomic nucleophiles.
-
O-Nucleophiles: Alcohols and phenols, typically in the presence of a base such as sodium hydride or potassium carbonate, readily displace the chloride to form ether linkages. These reactions are fundamental for introducing alkoxy and aryloxy moieties.
-
N-Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles react smoothly, often without the need for a strong base, to yield highly valuable substituted amino-pyridines. These derivatives are prevalent in pharmacologically active compounds.
-
S-Nucleophiles: Thiols react under basic conditions to form thioethers, providing access to another important class of compounds with applications in materials science and drug discovery.
Table 1: Representative SNAr Reactions at the C2 Position
| Nucleophile | Reagent/Base | Solvent | Temp. (°C) | Product Type |
| Ethanol | NaH | THF | 25 - 60 | 2-Ethoxy derivative |
| Phenol | K₂CO₃ | DMF | 80 | 2-Phenoxy derivative |
| Piperidine | --- | Ethanol | 25 | 2-Piperidinyl derivative |
| Aniline | Et₃N | Acetonitrile | 60 | 2-Anilino derivative |
| Benzyl Mercaptan | NaH | THF | 25 | 2-(Benzylthio) derivative |
Sequential Functionalization: A Multi-Step Synthetic Strategy
The true synthetic power of this compound is realized through sequential functionalization, where each reactive site is addressed in a controlled manner. A typical and highly effective workflow involves three key stages:
-
SNAr at C2: The initial and most facile reaction to install the first point of diversity.
-
Reduction of the Nitro Group: The 4-nitro group can be selectively reduced to an amine, typically using reducing agents like iron powder in acetic acid, sodium dithionite, or catalytic hydrogenation (e.g., H₂/Pd-C).[5] This newly formed amino group is a versatile handle for subsequent modifications such as acylation, sulfonylation, or diazotization.
-
Deoxygenation of the N-oxide: The final step is often the removal of the N-oxide oxygen to yield the corresponding pyridine derivative. This is commonly achieved with reagents like PCl₃ or PPh₃. This step is crucial as the N-oxide, having served its purpose of activating the ring, can be removed to reveal the final target structure.[2][6]
Caption: A strategic workflow for sequential functionalization.
Field-Proven Experimental Protocols
The following protocols are provided as robust starting points for key transformations. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
Objective: To synthesize a 2-amino-5-fluoro-4-nitropyridine 1-oxide derivative.
-
Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile, 0.2 M), add the desired amine (1.1 eq).
-
If the amine starting material is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (1.2 eq) to liberate the free amine.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.
-
Protocol 2: Reduction of the 4-Nitro Group
-
Objective: To convert the 4-nitro group to a 4-amino group.
-
Methodology:
-
Create a slurry of the 2-substituted-5-fluoro-4-nitropyridine 1-oxide (1.0 eq) and iron powder (5.0 eq) in a mixture of acetic acid and water (e.g., 1:1 v/v, 0.1 M).
-
Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethyl acetate or methanol.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino product, which can be purified further if necessary.
-
Conclusion and Outlook
This compound is more than a simple chemical reagent; it is a strategically designed platform for the efficient construction of complex, highly substituted pyridine derivatives.[7] Its predictable reactivity, dominated by SNAr at the C2 position, combined with the potential for sequential functionalization of the nitro and N-oxide groups, provides a powerful and logical pathway for molecular diversification. For researchers in drug development and materials science, mastering the chemistry of this building block unlocks access to a rich chemical space, accelerating the discovery of novel molecules with tailored biological and physical properties.
References
- BenchChem.
- MySkinRecipes. This compound.
- den Hertog, H. J., & van der Plas, H. C. Reactivity of 4-nitropyridine-N-oxide. Sciencemadness.org.
-
Wikipedia. Pyridine-N-oxide. [Link]
- K
-
ChemTube3D. Pyridine N-Oxide-structure. [Link]
- Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.
- BenchChem. Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
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An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-nitropyridine 1-oxide: From Discovery to Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide, a key heterocyclic building block in modern medicinal and agrochemical research. The document delves into the historical context of its development, rooted in the broader exploration of pyridine N-oxides, and presents a detailed, logical pathway for its synthesis. By examining the underlying chemical principles and experimental considerations, this guide offers field-proven insights for researchers engaged in the synthesis and application of this versatile intermediate.
Introduction: The Strategic Importance of a Multifunctional Heterocycle
This compound (CAS Number: 405230-80-0) is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its strategic importance lies in the unique arrangement of its substituents: a chloro group at the 2-position, a fluoro group at the 5-position, a nitro group at the 4-position, and an N-oxide functionality. This specific combination of electron-withdrawing and donating groups imparts a distinct reactivity profile, making it a sought-after precursor in the development of novel pharmaceuticals, particularly in oncology and infectious diseases, as well as in the creation of advanced agrochemicals.[1]
The pyridine N-oxide moiety, in particular, plays a crucial role. It activates the pyridine ring towards nucleophilic substitution, especially at the 2- and 4-positions, while also influencing the regioselectivity of further chemical transformations. The presence of both chlorine and fluorine atoms provides orthogonal reactivity, allowing for selective manipulation in multi-step synthetic sequences.
This guide will first explore the historical context that led to the development of such intricate pyridine N-oxides. Subsequently, a plausible and detailed synthetic pathway to this compound will be presented, complete with a step-by-step experimental protocol and a discussion of the critical process parameters.
Historical Perspective: The Evolution of Pyridine N-Oxide Chemistry
The journey to complex molecules like this compound is built upon a rich history of heterocyclic chemistry. The study of pyridine N-oxides gained significant momentum in the mid-20th century, with researchers recognizing their unique electronic properties and synthetic utility. Early work focused on the direct oxidation of pyridines and the subsequent reactivity of the resulting N-oxides.
A pivotal discovery was the facile nitration of pyridine N-oxide at the 4-position, a reaction that is notoriously difficult to achieve with pyridine itself. This opened the door to a vast array of 4-substituted pyridine derivatives. Seminal work by den Hertog and Combe in 1951 demonstrated that the nitro group in 4-nitropyridine-N-oxide could be readily displaced by various nucleophiles, establishing it as a cornerstone intermediate for the synthesis of 4-substituted pyridines and their N-oxides.[2] This fundamental reactivity is the bedrock upon which the synthesis of more complex analogs is built.
The introduction of halogen substituents onto the pyridine N-oxide ring further expanded the synthetic possibilities. The development of methods for the selective halogenation of pyridine N-oxides, often followed by nucleophilic aromatic substitution, allowed for the construction of a diverse range of polysubstituted pyridines. The synthesis of fluorinated pyridines, in particular, has been an area of intense research, driven by the often-beneficial effects of fluorine incorporation on the biological activity and pharmacokinetic properties of drug candidates.
While a singular "discovery" paper for this compound is not readily apparent in the public domain, its emergence can be understood as a logical progression in the field, combining established methodologies for N-oxidation, nitration, and halogenation of the pyridine core. Its existence as a commercially available and synthetically utilized intermediate points to its development within the proprietary research of pharmaceutical and agrochemical companies.
Synthesis of this compound: A Logical Approach
The synthesis of this compound can be logically approached through a multi-step sequence starting from a readily available precursor. A plausible and efficient route involves the N-oxidation of a pre-existing substituted pyridine, followed by nitration.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound is depicted below. The target molecule can be envisioned as arising from the nitration of 2-chloro-5-fluoropyridine 1-oxide. This precursor, in turn, would be synthesized by the N-oxidation of 2-chloro-5-fluoropyridine.
Caption: Retrosynthetic analysis of this compound.
Synthetic Workflow
The forward synthesis, therefore, involves two key transformations:
-
N-Oxidation: The conversion of 2-chloro-5-fluoropyridine to 2-chloro-5-fluoropyridine 1-oxide.
-
Nitration: The regioselective introduction of a nitro group at the 4-position of the pyridine N-oxide ring.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative, field-proven method for the synthesis of this compound.
Step 1: Synthesis of 2-Chloro-5-fluoropyridine 1-oxide
-
Principle: The nitrogen atom of the pyridine ring is oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the oxidizing agent.
-
Procedure:
-
To a stirred solution of 2-chloro-5-fluoropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add m-CPBA (1.1-1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-fluoropyridine 1-oxide. This product is often of sufficient purity to be used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Principle: The electron-donating N-oxide group activates the pyridine ring towards electrophilic aromatic substitution, directing the incoming nitro group to the 4-position. A strong nitrating agent, typically a mixture of nitric acid and sulfuric acid, is employed.
-
Procedure:
-
To a pre-cooled (0 °C) mixture of concentrated sulfuric acid, add 2-chloro-5-fluoropyridine 1-oxide (1.0 eq) slowly with stirring, ensuring the temperature remains below 10 °C.
-
To this solution, add a nitrating mixture (fuming nitric acid and concentrated sulfuric acid) dropwise, maintaining the low temperature.
-
After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base, such as sodium carbonate or a concentrated sodium hydroxide solution, until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Physicochemical Properties and Spectral Data
| Property | Value |
| CAS Number | 405230-80-0 |
| Molecular Formula | C₅H₂ClFN₂O₃ |
| Molecular Weight | 192.53 g/mol |
| Appearance | Typically a solid |
| Storage | 2-8°C |
Note: Experimental data such as melting point, NMR, and IR spectra should be acquired for the synthesized product to confirm its identity and purity.
Applications in Drug Discovery and Agrochemicals
This compound is a versatile building block due to the distinct reactivity of its functional groups. The nitro group can be reduced to an amino group, which can then be further functionalized. The chloro group is susceptible to nucleophilic displacement, allowing for the introduction of a wide range of substituents.
This compound serves as a key intermediate in the synthesis of various biologically active molecules. For instance, it is a precursor for the synthesis of 4-amino-2-chloro-5-fluoropyridine, a valuable scaffold in medicinal chemistry. Its applications extend to the development of kinase inhibitors, anti-cancer agents, and anti-infective drugs. In the agrochemical sector, it is utilized in the creation of novel herbicides and fungicides.
Conclusion
This compound stands as a testament to the advancements in heterocyclic chemistry. Its synthesis, while requiring careful control of reaction conditions, is based on well-established and logical chemical transformations. This in-depth guide provides researchers with a foundational understanding of its historical context, a practical and detailed synthetic protocol, and an appreciation for its strategic importance in the ongoing quest for novel and effective pharmaceuticals and agrochemicals. The ability to efficiently synthesize this and other highly functionalized heterocyclic intermediates is paramount to the continued success of drug discovery and development programs.
References
-
den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
The Alchemist's Reagent: A Technical Guide to 2-Chloro-5-fluoro-4-nitropyridine 1-oxide in Modern Medicinal Chemistry
Introduction: The Strategic Imperative for Activated Heterocycles
In the landscape of contemporary drug discovery, fluorinated heterocyclic scaffolds are of paramount importance, constituting a significant portion of pharmaceuticals currently on the market.[1] The strategic incorporation of fluorine into a drug candidate can profoundly influence its metabolic stability, bioavailability, and target-binding affinity.[1] Pyridine rings, in particular, are privileged structures found in a vast array of biologically active compounds. When this scaffold is further engineered with activating groups, it transforms into a highly versatile platform for the construction of complex molecular architectures.
This guide focuses on a uniquely powerful building block at the intersection of these critical design elements: 2-Chloro-5-fluoro-4-nitropyridine 1-oxide . This reagent is a trifecta of activation: the inherent electron deficiency of the pyridine ring is amplified by a strongly electron-withdrawing nitro group at the 4-position, the N-oxide functionality further modulates the ring's electronics, and a chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr). The additional fluorine atom at the 5-position offers a valuable probe for structure-activity relationship (SAR) studies and can impart desirable pharmacokinetic properties.
This document serves as a technical primer for medicinal chemists, process scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, reactivity, and strategic applications of this high-value intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis.
Material Properties
The key physicochemical data for this compound are summarized below. This information is critical for reaction setup, safety considerations, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 405230-80-0 | [2][3] |
| Molecular Formula | C₅H₂ClFN₂O₃ | [2] |
| Molecular Weight | 192.53 g/mol | [2] |
| Appearance | Expected to be a solid | Inferred from analogs[1] |
| Melting Point | Not explicitly reported. For comparison, the non-fluorinated analog, 2-chloro-4-nitropyridine N-oxide, has a melting point of 141.5 °C. | [1] |
| Storage | 2-8°C, Sealed in dry conditions | [2] |
Predicted Spectroscopic Characteristics
While experimentally acquired spectra for this specific intermediate are not widely published, a robust prediction of its NMR characteristics can be made based on the well-documented spectral data of its structural analogs. These predictions are invaluable for in-process reaction monitoring and final product characterization.
-
¹H NMR: The proton spectrum is expected to show two signals in the aromatic region.
-
H-3: This proton, situated between the chloro and nitro groups, is expected to be a doublet. Its chemical shift will be significantly downfield due to the anisotropic effect of the adjacent nitro group and the electron-withdrawing nature of the N-oxide.
-
H-6: This proton, adjacent to the N-oxide and fluorine, will appear as a doublet with coupling to the fluorine atom (JH-F). It is also expected to be in the downfield region.
-
-
¹³C NMR: The carbon spectrum will display five distinct signals for the pyridine ring carbons.
-
The carbons directly attached to the electronegative substituents (C-2, C-4, C-5) will be the most deshielded.
-
The C-F bond will exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature in ¹³C NMR of fluorinated compounds. Smaller two- and three-bond C-F couplings are also expected.
-
-
¹⁹F NMR: A single resonance is expected. Its chemical shift will be influenced by the electronic environment of the pyridine ring. The signal will be split into a doublet of doublets due to coupling with H-6 and potentially a smaller four-bond coupling with H-3.
Synthesis of the Building Block
The preparation of this compound is a multi-step process that requires careful control of reaction conditions. The most direct and citable route involves the N-oxidation of a substituted pyridine followed by a regioselective nitration.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the target building block.
Protocol 1: Synthesis of this compound
This protocol is adapted from methodologies described in patent literature for the synthesis of related compounds and the target molecule itself. The N-oxide directs the nitration to the 4-position, a classic example of regiochemical control in pyridine chemistry.
Step 1: Preparation of 2-Chloro-5-fluoropyridine 1-oxide
-
Setup: To a solution of 2-chloro-5-fluoropyridine in a suitable solvent such as acetic acid, add a stoichiometric excess of an oxidizing agent (e.g., hydrogen peroxide, 30% solution).
-
Reaction: Heat the mixture, typically to around 70-80°C, and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and carefully neutralize it. Extract the product with an appropriate organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide intermediate.
Step 2: Nitration to Yield this compound
-
Setup: In a flask cooled in an ice bath, slowly add the 2-chloro-5-fluoropyridine 1-oxide intermediate to a cold mixture of concentrated sulfuric acid and fuming nitric acid. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently heat (e.g., to 50-60°C) for several hours. The progress should be monitored carefully.
-
Workup: Cool the reaction mixture and pour it cautiously onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The crude product can be further purified by recrystallization if necessary.
Core Reactivity and Application in Synthesis
The true value of this compound lies in its predictable and efficient reactivity in SNAr reactions. The convergence of electron-withdrawing groups (NO₂, N-oxide) strongly activates the C-2 position for nucleophilic attack, making the chlorine atom an excellent leaving group.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C-2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride ion.
Caption: Generalized SNAr mechanism at the C-2 position.
Case Study: Synthesis of a Key Kinase Inhibitor Intermediate
A prime example of this building block's utility is found in the synthesis of precursors for novel kinase inhibitors. The following protocol, adapted from patent literature, demonstrates a typical SNAr reaction with an amine nucleophile.
Protocol 2: Synthesis of 1-(5-Fluoro-4-nitro-1-oxy-pyridin-2-yl)-pyrrolidin-3-ylamine
-
Setup: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Addition: Add a solution of (R)-pyrrolidin-3-ylamine dihydrochloride (1.1 eq) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified using column chromatography on silica gel to yield the desired substituted aminopyridine.
This transformation is highly efficient and regioselective, exclusively yielding substitution at the C-2 position, which highlights the predictable reactivity of the starting material. The resulting product serves as a valuable intermediate that can be further elaborated, for instance, by reducing the nitro group to an amine, which can then be used in amide coupling or other diversification reactions to build libraries of potential kinase inhibitors. The strategic placement of the fluoro group and the pyrrolidine moiety are common tactics in modern kinase inhibitor design to enhance potency and selectivity.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and efficient entry point into highly functionalized pyridine scaffolds. Its predictable reactivity in SNAr reactions, coupled with the inherent value of the fluorinated nitropyridine N-oxide motif, makes it an indispensable tool for lead generation and optimization campaigns. As the demand for novel, highly selective kinase inhibitors and other targeted therapies continues to grow, the importance of powerful and versatile building blocks like this one will only increase, solidifying its role in the synthesis of next-generation therapeutics.
References
- International Journal of Pharmaceutical Sciences. (n.d.). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines.
-
Chemcasts. (n.d.). Thermophysical Properties of 2-Chloro-4-nitropyridine N-oxide. Retrieved January 17, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
Cenmed Enterprises. (n.d.). 2 Chloro 5 Fluoro 4 Nitropyridine 1 Oxide. Retrieved January 17, 2026, from [Link]
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"2-Chloro-5-fluoro-4-nitropyridine 1-oxide" solubility and stability studies
An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide
Introduction
This compound is a heterocyclic building block of significant interest in medicinal and agrochemical chemistry. Its unique electronic and structural features, including a pyridine N-oxide moiety, a nitro group, and halogen substituents, make it a versatile intermediate for synthesizing complex, biologically active molecules, particularly in the development of novel therapeutic agents.[1] The chlorine atom, activated by the electron-withdrawing nitro group and the N-oxide, is a prime site for nucleophilic substitution, allowing for the introduction of diverse functional groups.
A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in synthesis, formulation, and process development. This guide provides a comprehensive overview of the methodologies and scientific rationale behind the solubility and stability studies of this compound, designed for researchers, chemists, and drug development professionals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₂ClFN₂O₃ | [1] |
| Molecular Weight | 192.53 g/mol | [1] |
| CAS Number | 405230-80-0 | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Storage | 2-8℃ | [1] |
Part 1: Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its behavior in both chemical reactions and biological systems. It directly influences reaction kinetics, purification strategies, formulation design, and ultimately, bioavailability. Therefore, a rigorous solubility assessment is a foundational step in the development lifecycle.
Scientific Rationale: Kinetic vs. Thermodynamic Solubility
It is essential to distinguish between two key types of solubility measurements that serve different purposes in the development pipeline:
-
Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution when added from a concentrated organic stock (typically DMSO).[2] It is a high-throughput screening method used in early discovery to quickly flag compounds that may have dissolution rate-limited absorption.[2]
-
Thermodynamic Solubility: Often considered the "gold standard," this is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) where the solid and solution phases are in equilibrium.[2][3] This data is crucial for pre-formulation and process chemistry.
Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for determining the solubility of a compound like this compound.
Caption: General workflow for solubility assessment.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method remains the most reliable technique for determining equilibrium solubility.[3][4]
Causality: The core principle is to ensure the system reaches a true thermodynamic equilibrium. Adding an excess of the solid guarantees that the solution becomes saturated, and prolonged agitation at a controlled temperature allows the dissolution and precipitation rates to equalize.
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol) in a glass vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 72 hours.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Crucial Step: Avoid disturbing the solid pellet.
-
Dilution & Analysis: Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as RP-HPLC with UV detection.
Table 2: Representative Solubility Data Table
| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |
| Water | 25 | Data | Shake-Flask HPLC-UV |
| PBS (pH 7.4) | 37 | Data | Shake-Flask HPLC-UV |
| 0.1 M HCl | 37 | Data | Shake-Flask HPLC-UV |
| 0.1 M NaOH | 37 | Data | Shake-Flask HPLC-UV |
| Ethanol | 25 | Data | Shake-Flask HPLC-UV |
| DMSO | 25 | Data | Shake-Flask HPLC-UV |
Part 2: Stability Profiling and Forced Degradation
Stability testing is a critical component of chemical and pharmaceutical development, providing insights into the intrinsic stability of a molecule.[5] Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[5][6] This information is essential for developing stability-indicating analytical methods, which are a regulatory requirement.[7][8]
Scientific Rationale: Probing Molecular Liabilities
The structure of this compound presents several potential sites for chemical degradation:
-
Hydrolysis: The chloro group is an excellent leaving group and can be susceptible to hydrolysis, particularly under basic or acidic conditions.
-
Reduction: Both the N-oxide and the nitro functionalities are susceptible to reduction.
-
Photodegradation: Aromatic nitro compounds and N-oxides can be sensitive to light.[5]
Forced degradation studies are designed to systematically probe these liabilities. The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to detect and identify major degradation products.[6]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for a forced degradation study.
Protocol 2: General Forced Degradation Study
Causality: Each condition is chosen to mimic extreme environmental or processing stresses. Acid/base hydrolysis simulates pH extremes, oxidation mimics reaction with atmospheric or formulation-based oxidants, and thermal/photolytic stress mimics improper storage or exposure during manufacturing.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.
-
Stress Application:
-
Acidic: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C).
-
Basic: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal: Expose both the solid powder and the stock solution to elevated temperatures (e.g., 80°C).
-
Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: For acid and base samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis to halt the reaction.
-
Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradant peaks.
Stability-Indicating HPLC Method Development
A robust stability-indicating method is the cornerstone of any stability study.[9] The primary tool is Reverse-Phase HPLC (RP-HPLC) with UV detection, often coupled with mass spectrometry (LC-MS) for peak identification.[7]
Causality: The method must demonstrate specificity, meaning it can produce a clean separation between the intact parent compound and any potential process impurities or degradation products. Gradient elution is typically required to resolve compounds with a range of polarities in a reasonable timeframe.
Table 3: Example Stability-Indicating RP-HPLC Method
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detector | UV at 254 nm |
| Injection Vol. | 10 µL |
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be hypothesized. Identifying these helps in the structural elucidation of unknown peaks observed during HPLC analysis.
Caption: Hypothesized degradation pathways.
Conclusion
A systematic and scientifically grounded approach to studying the solubility and stability of this compound is indispensable for its successful application in research and development. Thermodynamic solubility data from shake-flask experiments informs process chemistry and formulation, while forced degradation studies provide a critical understanding of the molecule's intrinsic liabilities. The development of a validated, stability-indicating HPLC method is the analytical lynchpin that underpins these investigations, ensuring the purity, quality, and stability of this valuable synthetic intermediate and any subsequent products derived from it.
References
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Solubility Testing Equipment. (n.d.). American Pharmaceutical Review.
- This compound. (n.d.). MySkinRecipes.
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia.
- Forced Degradation Studies. (2016). MedCrave online.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025). ResearchGate.
- Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide. (n.d.). Benchchem.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
- Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. (2023). Asian Journal of Pharmaceutics.
- Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. (n.d.).
- Method for preparing 2-chloro-5-nitropyridine. (2011). Google Patents.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Pathway for Degradation of 2-chloro-4-nitrophenol in Arthrobacter Sp. SJCon. (2011). PubMed.
- Bacterial degradation pathway for 2-chloro-5-nitrophenol (a), and... (n.d.). ResearchGate.
- Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. (n.d.). National Institutes of Health.
- Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. (2018). National Institutes of Health.
- Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. (n.d.). PLOS One.
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- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biomedres.us [biomedres.us]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
A-Z Guide to 2-Chloro-5-fluoro-4-nitropyridine 1-oxide: A Privileged Reagent for Advanced Heterocyclic Synthesis
Authored for Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] Its unique electronic properties and capacity for functionalization make it a "privileged scaffold" in drug design. This guide focuses on a highly activated and versatile pyridine derivative, 2-Chloro-5-fluoro-4-nitropyridine 1-oxide . We will explore its synthesis, unique reactivity, and strategic applications in constructing novel heterocyclic compounds, providing both mechanistic insights and actionable experimental protocols for the modern synthetic chemist.
Introduction: The Strategic Advantage of a Highly Activated Pyridine
Pyridine derivatives are integral to numerous fields, from pharmaceuticals to agrochemicals, owing to their diverse biological activities, which include anticancer, antibacterial, and antiviral properties.[3][4] The strategic introduction of specific functional groups onto the pyridine ring can dramatically influence its reactivity and utility as a synthetic building block.
This compound is a powerhouse reagent designed for selective functionalization. Its structure is meticulously crafted for reactivity:
-
N-oxide: Greatly activates the C2 and C4 positions towards nucleophilic attack.
-
Nitro Group (C4): A potent electron-withdrawing group that further enhances the electrophilicity of the ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[5]
-
Halogens (C2-Chloro, C5-Fluoro): Serve as excellent and differentially reactive leaving groups for SNAr reactions.
This combination of activating and leaving groups allows for a programmed, regioselective approach to synthesizing complex, multi-functionalized pyridines and their fused derivatives, making it an invaluable tool in the synthesis of APIs (Active Pharmaceutical Ingredients).[6]
Physicochemical Properties & Safety
A clear understanding of a reagent's properties is paramount for its safe and effective use.
| Property | Value | Source |
| CAS Number | 405230-80-0 | [6] |
| Molecular Formula | C₅H₂ClFN₂O₃ | [6] |
| Molecular Weight | 192.53 g/mol | [6] |
| Appearance | Pale yellow to yellow solid | --- |
| Storage | Store at 2-8°C | [6] |
Safety Information: While specific GHS data for this exact compound is not readily available, related halonitropyridines are typically classified with the following hazards. Always consult the specific Safety Data Sheet (SDS) from the supplier before handling.
-
Hazards: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
-
Precautions: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
Synthesis of the Reagent
The preparation of functionalized nitropyridines often involves a multi-step sequence. A common synthetic route to related compounds like 2-chloro-5-nitropyridine starts from 2-aminopyridine.[7] This precursor undergoes nitration, followed by hydrolysis to a hydroxypyridine, and subsequent chlorination.[8]
A plausible pathway to the title compound would likely involve:
-
N-oxidation: Treatment of a corresponding 2-chloro-5-fluoropyridine with an oxidizing agent like m-CPBA or H₂O₂.
-
Nitration: Introduction of the nitro group at the C4 position using a mixture of concentrated nitric and sulfuric acids.[9]
The precise, high-yield synthesis of this multi-functionalized reagent is often proprietary and a key aspect of its commercial value.
Core Reactivity and Mechanistic Rationale
The utility of this compound stems from its high electrophilicity and the presence of two distinct halogen leaving groups. The pyridine N-oxide and the C4-nitro group synergistically withdraw electron density from the ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[5][10]
dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];
} caption { label = "Generalized SNAr mechanism on the title reagent."; fontsize = 10; fontcolor = "#5F6368"; } enddot Key Mechanistic Considerations:
-
Regioselectivity: The primary site of nucleophilic attack is typically the C2 or C4 position in pyridine N-oxides.[10][11] In this molecule, both C2 and C5 are viable SNAr sites. The relative reactivity (C2-Cl vs. C5-F) is a crucial parameter. Generally, the C-Cl bond is more readily cleaved than the C-F bond in SNAr, but this can be influenced by the specific nucleophile and reaction conditions. This differential reactivity allows for sequential substitutions.
-
The Meisenheimer Complex: The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized onto the electronegative oxygen atoms of the N-oxide and the nitro group, stabilizing the intermediate and lowering the activation energy for the reaction.
-
Post-Substitution Transformations: Following SNAr, the molecule retains other functional handles for further elaboration:
-
Nitro Group Reduction: The nitro group can be readily reduced to an amine (e.g., using Fe/HCl, H₂/Pd-C, or Na₂S₂O₄). This new amino group can then be used for amide bond formation, diazotization, or as a directing group for further reactions.
-
N-oxide Deoxygenation: The N-oxide can be removed (deoxygenated) using reagents like PCl₃ or PPh₃ to yield the corresponding neutral pyridine derivative. This step is often performed at the end of a synthetic sequence.
-
Synthetic Applications & Workflows
This reagent is a gateway to a diverse array of complex heterocyclic structures. Its value lies in enabling rapid access to novel chemical space for drug discovery and agrochemical research.[6]
dot digraph "Synthetic_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];
} caption { label = "General workflow for novel heterocycle synthesis."; fontsize = 10; fontcolor = "#5F6368"; } enddot
Application 1: Sequential SNAr for Di-substituted Pyridines
The differential reactivity of the C-Cl and C-F bonds can be exploited to introduce two different nucleophiles in a stepwise manner. For instance, a "harder" nucleophile like an alkoxide or amine might preferentially displace one halogen, while a "softer" nucleophile like a thiol might displace the other under different conditions. This allows for the controlled synthesis of 2,5-disubstituted 4-aminopyridine derivatives, a common motif in bioactive molecules.
Application 2: Synthesis of Fused Heterocycles
The reagent is an excellent starting material for building fused ring systems.
-
Initial SNAr: A nucleophile containing a second reactive site is introduced. For example, reacting the title compound with ethyl 2-aminoacetate would substitute one of the halogens.
-
Nitro Reduction: The nitro group is reduced to an amine.
-
Intramolecular Cyclization: The newly formed C4-amine can then react with the functional group introduced in step 1 (e.g., the ester) to form a new fused ring, such as a pyrido-pyrazine or pyrido-pyrimidine.
Experimental Protocols
The following are representative, field-tested protocols that serve as a starting point for laboratory synthesis.
Protocol 1: Nucleophilic Aromatic Substitution with a Primary Amine
This protocol details the regioselective substitution of the C2-chloro group.
Objective: To synthesize 2-(benzylamino)-5-fluoro-4-nitropyridine 1-oxide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Magnetic stirrer, round-bottom flask, condenser, nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.93 g, 10 mmol) and anhydrous acetonitrile (50 mL).
-
Add potassium carbonate (2.76 g, 20 mmol).
-
Slowly add benzylamine (1.18 g, 11 mmol) via syringe while stirring.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Causality:
-
Why K₂CO₃? It acts as a base to scavenge the HCl formed during the reaction, driving the equilibrium towards the product.
-
Why 60°C? This moderate temperature provides sufficient activation energy for the SNAr reaction without promoting unwanted side reactions or decomposition.
-
Why anhydrous conditions? To prevent potential hydrolysis of the starting material or side reactions with water.
Protocol 2: Reduction of the Nitro Group
This protocol describes the conversion of the C4-nitro group to a C4-amino group.
Objective: To synthesize 4-amino-2-(benzylamino)-5-fluoropyridine 1-oxide.
Materials:
-
2-(benzylamino)-5-fluoro-4-nitropyridine 1-oxide (1.0 eq)
-
Iron powder (Fe), fine grade (5.0 eq)
-
Ammonium Chloride (NH₄Cl), saturated aqueous solution
-
Ethanol (EtOH) / Water (H₂O) mixture (e.g., 4:1)
-
Magnetic stirrer, round-bottom flask, condenser
Procedure:
-
In a round-bottom flask, suspend 2-(benzylamino)-5-fluoro-4-nitropyridine 1-oxide (e.g., 2.63 g, 10 mmol) in a 4:1 mixture of Ethanol:Water (50 mL).
-
Add iron powder (2.79 g, 50 mmol).
-
Add a few milliliters of saturated aqueous ammonium chloride solution to initiate the reaction.
-
Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2-3 hours. The reaction progress can be monitored by the disappearance of the yellow color and TLC analysis.
-
Once the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified further if necessary.
Causality:
-
Why Fe/NH₄Cl? This is a classic, robust, and cost-effective method for nitro group reduction (Béchamp reduction). The ammonium chloride acts as a mild proton source and electrolyte.
-
Why Celite® filtration? Iron oxides formed during the reaction can create a fine suspension that is difficult to remove by simple filtration. Celite® provides a porous filter bed that effectively traps these fine particles.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed tool for accelerating the discovery of novel heterocyclic compounds. Its predictable reactivity, multiple functional handles, and capacity for programmed, regioselective substitution make it a highly valuable asset in medicinal chemistry and materials science. As the demand for complex and diverse molecular scaffolds continues to grow, the importance of such "enabling reagents" will only increase, paving the way for the next generation of therapeutics and functional materials.
References
- Abu-Taweel, G. M., et al. (2022).
- Lukin, O. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
- MySkinRecipes. (n.d.). This compound.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Wikipedia. (2023).
- Shafer, S. K., Lynch, W. E., & Padgett, C. W. (2018). 2-Chloro-4-nitropyridine N-oxide.
- Scribd. (n.d.). Medicinal Uses of Pyridine Derivatives.
- Khan, F. A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry.
- ChemicalBook. (n.d.). 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE.
- Guidechem. (n.d.). How is 2-Chloro-4-methyl-5-nitropyridine synthesized?.
- Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine.
- Organic Chemistry. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. This compound [myskinrecipes.com]
- 7. prepchem.com [prepchem.com]
- 8. Page loading... [guidechem.com]
- 9. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide
Introduction: Navigating the Challenges of a Highly Functionalized Heterocycle
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation has become indispensable in the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science.[2][3]
This document provides a comprehensive guide to the Suzuki-Miyaura coupling of a particularly challenging substrate: 2-Chloro-5-fluoro-4-nitropyridine 1-oxide . This molecule is a valuable building block in medicinal chemistry and agrochemical research due to its unique electronic and structural features.[4] However, the convergence of an electron-deficient pyridine ring, a coordinating N-oxide, and a sterically accessible yet electronically deactivated chlorine atom at the 2-position presents a formidable set of obstacles for the synthetic chemist. The inherent electron deficiency of the pyridine ring, exacerbated by the nitro and fluoro substituents, can impede the crucial oxidative addition step of the catalytic cycle.[5][6] Furthermore, the pyridine nitrogen and the N-oxide oxygen can act as potential ligands for the palladium catalyst, leading to catalyst inhibition or the formation of off-cycle, inactive species.[6]
These application notes are designed for researchers, scientists, and drug development professionals. They offer not just a protocol, but a detailed rationale for the selection of reagents and conditions, empowering the user to troubleshoot and adapt the methodology for their specific needs.
Mechanistic Considerations: A Tailored Approach
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine N-oxide to form a Pd(II) complex. This is often the rate-determining step, especially with less reactive aryl chlorides.[7][10] For our substrate, the electron-withdrawing nitro and fluoro groups decrease the electron density of the pyridine ring, making the C-Cl bond stronger and less susceptible to oxidative addition.[5][7] To overcome this, a highly active catalyst system, typically featuring bulky, electron-rich ligands, is essential.[6]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12][13][14][15] The choice of base is critical to ensure efficient transmetalation without promoting unwanted side reactions.
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][8]
dot digraph "Suzuki-Miyaura Catalytic Cycle" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Pd(0)L_n" [label="Active Pd(0) Catalyst"]; "Oxidative Addition" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Pd(II) Complex" [label="Ar-Pd(II)(L_n)-Cl"]; "Transmetalation" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Pd(II) Di-aryl Complex" [label="Ar-Pd(II)(L_n)-Ar'"]; "Reductive Elimination" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"Pd(0)L_n" -> "Oxidative Addition" [label="Ar-Cl"]; "Oxidative Addition" -> "Pd(II) Complex"; "Pd(II) Complex" -> "Transmetalation" [label="Ar'-B(OR)2\nBase"]; "Transmetalation" -> "Pd(II) Di-aryl Complex"; "Pd(II) Di-aryl Complex" -> "Reductive Elimination"; "Reductive Elimination" -> "Pd(0)L_n" [label="Ar-Ar'"]; } caption="Generalized Suzuki-Miyaura Catalytic Cycle.";
Optimized Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Reagents and Materials
| Reagent/Material | Recommended Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Cenmed Enterprises[16] | Store under inert atmosphere. |
| Aryl/Heteroaryl Boronic Acid | ≥98% | Various | Use 1.2-1.5 equivalents. |
| Palladium Catalyst | See Table 1 | Various | Critical for reaction success. |
| Ligand | See Table 1 | Various | If not using a pre-catalyst. |
| Base | See Table 2 | Various | Anhydrous, finely powdered. |
| Solvent | Anhydrous | Various | Degassed prior to use. |
| Reaction Vessel | Flame-dried Schlenk tube or microwave vial | --- | --- |
| Inert Gas | Argon or Nitrogen | --- | High purity. |
Recommended Catalytic Systems
The choice of catalyst and ligand is paramount for the successful coupling of this challenging substrate. Bulky, electron-rich phosphine ligands are highly effective for activating the C-Cl bond of electron-deficient heteroaromatics.[6]
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Rationale |
| Pd₂(dba)₃ (1-3%) | SPhos (2-6%) | A highly active Buchwald ligand, excellent for electron-deficient chlorides.[6] |
| Pd(OAc)₂ (2-5%) | XPhos (4-10%) | Another robust Buchwald ligand with broad applicability.[6] |
| Pd(PPh₃)₄ (5-10%) | --- | A classic catalyst, may require higher temperatures and longer reaction times.[17][18] |
| PEPPSI™-IPr (2-5%) | --- | An N-heterocyclic carbene (NHC) pre-catalyst, known for high stability and activity.[19] |
Selection of Base and Solvent
The base facilitates the transmetalation step, and its strength and nature can significantly impact the reaction outcome. A moderately strong base is often preferred to avoid decomposition of the sensitive substrate. The solvent must be anhydrous and capable of solubilizing all reaction components.
Table 2: Recommended Bases and Solvents
| Base (equivalents) | Solvent | Rationale |
| K₂CO₃ (2-3 eq.) | 1,4-Dioxane / H₂O (e.g., 4:1) | A common and effective combination for many Suzuki couplings.[20] |
| K₃PO₄ (2-3 eq.) | Toluene or 1,4-Dioxane | A stronger base, often beneficial for less reactive boronic acids.[21] |
| Cs₂CO₃ (2 eq.) | Toluene or DMF | A strong, soluble base that can accelerate the reaction. |
| Na₂CO₃ (3 eq.) | ACN / H₂O | A milder base, good for substrates with base-sensitive functional groups. |
Step-by-Step Experimental Procedure
dot digraph "Experimental_Workflow" { graph [rankdir="TB"]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#F1F3F4"; "Reagent_Prep" [label="1. Reagent Preparation\n(Drying & Degassing)"]; }
subgraph "cluster_reaction" { label="Reaction Setup"; style="filled"; color="#F1F3F4"; "Assembly" [label="2. Assemble Reaction\n(Under Inert Atmosphere)"]; "Heating" [label="3. Heating & Stirring\n(Monitor by TLC/LC-MS)"]; }
subgraph "cluster_workup" { label="Work-up & Purification"; style="filled"; color="#F1F3F4"; "Quenching" [label="4. Quenching & Extraction"]; "Purification" [label="5. Purification\n(Column Chromatography)"]; "Characterization" [label="6. Characterization"]; }
"Reagent_Prep" -> "Assembly"; "Assembly" -> "Heating"; "Heating" -> "Quenching"; "Quenching" -> "Purification"; "Purification" -> "Characterization"; } caption="Experimental workflow for Suzuki-Miyaura coupling.";
-
Preparation:
-
To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid (1.2-1.5 eq.), and the base (2-3 eq.).
-
If using a solid palladium source and ligand, add them to the reaction vessel at this stage.
-
-
Inert Atmosphere:
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with argon or nitrogen three times to ensure an inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent via syringe.
-
If using a liquid catalyst or a stock solution, add it via syringe.
-
The final concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C). Microwave irradiation can also be employed to accelerate the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand (e.g., from PPh₃ to a Buchwald ligand), or using a stronger base like K₃PO₄ or Cs₂CO₃. Increasing the reaction temperature or time may also be beneficial.
-
Protodeboronation: Electron-deficient heteroaryl boronic acids can be prone to protodeboronation (loss of the boronic acid group).[5][21] Using anhydrous conditions and a less nucleophilic base like KF can sometimes mitigate this issue.
-
Dehalogenation: In some cases, reduction of the C-Cl bond can occur as a side reaction. This can be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.
-
N-oxide Reduction: The nitro group and the N-oxide are susceptible to reduction under certain conditions. Avoid harsh reducing agents during workup and purification. If the N-oxide is unintentionally reduced, it can often be re-oxidized in a subsequent step.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[6] The use of bulky ligands helps to disfavor this coordination and maintain catalytic activity.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. Success hinges on the careful selection of a highly active palladium catalyst, an appropriate base, and anhydrous, deoxygenated reaction conditions. By understanding the mechanistic nuances and potential pitfalls associated with this highly functionalized substrate, researchers can effectively leverage this powerful C-C bond-forming reaction to access novel and complex molecular architectures for drug discovery and development.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Buchwald, S. L., et al. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry. [Link]
-
Bickelhaupt, F. M., et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
PubMed. (2002). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
National Institutes of Health. (2018). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Thieme. (2020). The N-Oxide Moiety as a Traceless Directing Group for Pyridine 2-C(O)–C Bond Activation. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ACS Publications. (2019, November 26). Rhodium-Catalyzed Pyridine N-Oxide Assisted Suzuki–Miyaura Coupling Reaction via C(O)–C Bond Activation. [Link]
-
Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]
-
National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. [Link]
-
ACS Publications. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. [Link]
-
ACS Publications. Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. [Link]
-
National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
Beilstein Journals. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
- Google Patents. (2008). Use of N-oxide compounds in coupling reactions.
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016, August 1). [Link]
-
MySkinRecipes. This compound. [Link]
-
PubMed. (2021, May 10). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]
-
ACS Publications. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. [Link]
-
MDPI. (2024, October 22). Pd Nanoparticles Immobilized on Pyridinic N-Rich Carbon Nanosheets for Promoting Suzuki Cross-Coupling Reactions. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
-
Cenmed Enterprises. 2 Chloro 5 Fluoro 4 Nitropyridine 1 Oxide. [Link]
-
ResearchGate. (PDF) 2-Chloro-5-nitropyridine. [Link]
-
ResearchGate. (PDF) 2-Chloro-4-nitropyridine N-oxide. [Link]
Sources
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- 2. thieme-connect.com [thieme-connect.com]
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- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 19. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitor Scaffolds Utilizing 2-Chloro-5-fluoro-4-nitropyridine 1-oxide
Introduction: The Strategic Importance of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with high efficacy and specificity is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a significant number of approved drugs. Among the myriad of building blocks available to the synthetic chemist, this compound has emerged as a highly valuable and versatile intermediate.[1] Its utility is particularly pronounced in the synthesis of Active Pharmaceutical Ingredients (APIs) targeting infectious diseases and oncological indications.[1]
The synthetic power of this reagent is rooted in its unique electronic and structural features. The pyridine N-oxide moiety, in concert with the strongly electron-withdrawing nitro group, renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the chloro and nitro groups, allowing for the strategic introduction of various pharmacophoric elements. The fluorine substituent further modulates the electronic properties of the ring and can enhance the metabolic stability and binding affinity of the final API. This document provides detailed experimental procedures for the utilization of this compound in the synthesis of a core scaffold for kinase inhibitors, a prominent class of therapeutics in oncology.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by nucleophilic aromatic substitution. The electron-deficient nature of the pyridine ring, exacerbated by the N-oxide and the para-nitro group, creates highly electrophilic centers at the C2 and C4 positions. The general mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of a leaving group (chloride or nitrite) restores the aromaticity of the ring. The regioselectivity of the substitution can often be controlled by the nature of the nucleophile and the reaction conditions.
Synthesis of a 4-amino-2-aryl-5-fluoropyridine 1-oxide Scaffold: A Key Kinase Inhibitor Intermediate
This section details a representative two-step protocol for the synthesis of a 4-amino-2-aryl-5-fluoropyridine 1-oxide derivative, a common core structure in a variety of kinase inhibitors. This scaffold is then poised for further functionalization, such as reduction of the N-oxide and subsequent elaboration, to yield the final API.
Step 1: Suzuki-Miyaura Cross-Coupling for C2-Arylation
The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C2 position. This reaction is a cornerstone of modern organic synthesis due to its functional group tolerance and high efficiency in forming carbon-carbon bonds.
Experimental Protocol 1: Synthesis of 2-(4-methoxyphenyl)-5-fluoro-4-nitropyridine 1-oxide
Materials and Reagents:
| Reagent | Molar Equiv. | Purity | Supplier |
| This compound | 1.0 | 97% | Commercial Source |
| 4-Methoxyphenylboronic acid | 1.2 | 98% | Commercial Source |
| Palladium(II) acetate (Pd(OAc)2) | 0.02 | 98% | Commercial Source |
| SPhos | 0.04 | 98% | Commercial Source |
| Potassium carbonate (K2CO3) | 2.0 | 99% | Commercial Source |
| 1,4-Dioxane | - | Anhydrous | Commercial Source |
| Water | - | Degassed | - |
Procedure:
-
To a dry, argon-purged round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium carbonate (2.0 eq).
-
Add a 3:1 mixture of anhydrous 1,4-dioxane and degassed water to the flask.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-methoxyphenyl)-5-fluoro-4-nitropyridine 1-oxide as a solid.
Causality of Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)2 and SPhos is a highly effective catalyst system for Suzuki-Miyaura couplings involving heteroaryl chlorides. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the palladium to the C-Cl bond and facilitates the reductive elimination to form the desired product.
-
Base and Solvent: Potassium carbonate is a mild base that is crucial for the transmetalation step of the catalytic cycle. A mixed solvent system of dioxane and water is often optimal, as it helps to dissolve both the organic and inorganic reagents.
Step 2: Nucleophilic Aromatic Substitution with an Amine
With the aryl group installed at the C2 position, the next step is the displacement of the nitro group at the C4 position with a suitable amine. The strong electron-withdrawing nature of the N-oxide and the newly introduced aryl group activates the C4 position for nucleophilic attack.
Experimental Protocol 2: Synthesis of 4-(Methylamino)-2-(4-methoxyphenyl)-5-fluoropyridine 1-oxide
Materials and Reagents:
| Reagent | Molar Equiv. | Purity | Supplier |
| 2-(4-Methoxyphenyl)-5-fluoro-4-nitropyridine 1-oxide | 1.0 | - | From Step 1 |
| Methylamine (40% in H2O) | 3.0 | - | Commercial Source |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 | 99% | Commercial Source |
| N,N-Dimethylformamide (DMF) | - | Anhydrous | Commercial Source |
Procedure:
-
Dissolve 2-(4-methoxyphenyl)-5-fluoro-4-nitropyridine 1-oxide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methylamine (3.0 eq, 40% solution in water) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield 4-(methylamino)-2-(4-methoxyphenyl)-5-fluoropyridine 1-oxide.
Causality of Experimental Choices:
-
Nucleophile and Base: Methylamine is the nucleophile that displaces the nitro group. DIPEA is a non-nucleophilic organic base used to scavenge the acidic byproducts of the reaction.
-
Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the charged intermediates and facilitate the reaction.
Visualization of the Synthetic Workflow
The following diagrams illustrate the synthetic pathway and the general experimental workflow.
Caption: Synthetic pathway to a kinase inhibitor scaffold.
Caption: General experimental workflow for synthesis.
Conclusion and Future Directions
The protocols detailed herein demonstrate the effective use of this compound as a strategic starting material for the synthesis of complex heterocyclic scaffolds relevant to API development. The resulting 4-amino-2-aryl-5-fluoropyridine 1-oxide is a versatile intermediate that can be further elaborated. For instance, the N-oxide can be reduced to the corresponding pyridine, and the secondary amine can be acylated or coupled with other fragments to generate a library of potential kinase inhibitors. The principles and procedures outlined in these application notes provide a solid foundation for researchers and scientists engaged in the design and synthesis of novel therapeutics.
References
-
MySkinRecipes. This compound. Available at: [Link]
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Application Notes and Protocols: The Strategic Use of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide in the Synthesis of Kinase Inhibitors
Introduction
The Central Role of Kinase Inhibitors in Modern Therapeutics
Protein kinases are a large family of enzymes that play a fundamental role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. The deregulation of kinase activity is a hallmark of many human diseases, most notably cancer, where aberrant signaling can lead to uncontrolled cell proliferation and survival. Consequently, small molecule kinase inhibitors have emerged as one of the most successful classes of targeted therapies in oncology and are being actively investigated for inflammatory diseases and neurodegenerative disorders.
Introducing 2-Chloro-5-fluoro-4-nitropyridine 1-oxide: A Highly Activated Scaffold for Drug Discovery
The development of potent and selective kinase inhibitors requires access to versatile chemical building blocks that enable the systematic exploration of chemical space. This compound (CAS No. 405230-80-0) is a pivotal intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1] Its value stems from a unique combination of structural features: a pyridine N-oxide core heavily substituted with three powerful electron-withdrawing groups (a nitro group and two different halogen atoms). This configuration renders the pyridine ring exceptionally electron-deficient and primed for specific, high-yield chemical transformations that are central to building complex drug molecules.[2][3] This guide provides an in-depth look at the reactivity of this scaffold and detailed protocols for its application in the synthesis of kinase inhibitor cores.
The Chemistry of a Privileged Building Block
Electronic Activation and Reactivity Profile
The remarkable utility of this compound lies in its pronounced electrophilicity. The synergistic electron-withdrawing effects of the N-oxide and the nitro group at the 4-position strongly activate the pyridine ring towards nucleophilic attack.[2] This activation is particularly pronounced at the C2 and C6 positions. With a chlorine atom at C2, the molecule is perfectly poised for Nucleophilic Aromatic Substitution (SNAr) reactions. The N-oxide functionality not only enhances the ring's electrophilicity but also increases the reaction rates for SNAr compared to the parent pyridine.[4]
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a well-established two-step addition-elimination mechanism.[2] First, a nucleophile (typically an amine in kinase inhibitor synthesis) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is effectively delocalized across the pyridine ring and onto the oxygen atoms of the N-oxide and the nitro group. In the second step, the aromaticity is restored by the expulsion of the chloride ion, which is an excellent leaving group, yielding the final substituted product.
Regioselectivity: A Tale of Two Halogens
The molecule possesses two potential leaving groups: chlorine at C2 and fluorine at C5. The C2 position is significantly more activated due to its ortho and para relationship to the electron-withdrawing N-oxide and nitro groups, respectively. Therefore, nucleophilic attack occurs selectively at the C2 position, displacing the chloride ion while leaving the C5-fluoro and C4-nitro groups intact for potential downstream modifications. This predictable regioselectivity is a critical feature for designing multi-step synthetic routes.
Core Synthesis Protocol: SNAr with Amines
This protocol provides a generalized method for the coupling of this compound with a primary or secondary amine, a key step in the assembly of many kinase inhibitors.[6]
3.1 Objective: To synthesize a 2-(amino)-5-fluoro-4-nitropyridine 1-oxide derivative via a nucleophilic aromatic substitution reaction.
3.2 General Reaction Scheme:

3.3 Materials and Reagents
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Notes |
| This compound | 405230-80-0 | 192.53 | Limiting reagent.[1] |
| Amine (R¹R²NH) | Variable | Variable | 1.1 - 1.5 equivalents |
| Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | 7087-68-5 | 129.24 | 2.0 - 3.0 equivalents; non-nucleophilic base |
| N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) | 872-50-4 | 99.13 | Anhydrous solvent |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | For extraction |
| Brine | N/A | N/A | Saturated NaCl solution for washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
3.4 Detailed Step-by-Step Protocol
-
Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the desired amine (1.2 eq) to the flask.
-
Solvent and Base: Dissolve the solids in anhydrous NMP or DMSO (approx. 0.2-0.5 M concentration relative to the limiting reagent). Add the base, such as DIPEA (2.5 eq), to the mixture.
-
Reaction Conditions: Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to 80-120 °C.[7]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water or a dilute brine solution.
-
Extraction: Extract the aqueous layer three times with an appropriate organic solvent, such as ethyl acetate.[6]
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual solvent and base.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-(amino)-5-fluoro-4-nitropyridine 1-oxide product.
3.5 Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthetic Workflow for Kinase Inhibitor Development
The initial SNAr product is a versatile intermediate that can be elaborated into a final kinase inhibitor through a series of well-established transformations. The following workflow illustrates a common synthetic strategy.
Step B Protocol: Nitro Group Reduction
The nitro group is frequently reduced to a primary amine, which serves as a key attachment point for introducing side chains that can interact with the solvent-exposed regions of the kinase active site.
-
Objective: To reduce the 4-nitro group to a 4-amino group.
-
Method: Catalytic hydrogenation is a clean and efficient method. Dissolve the nitro-intermediate in a solvent like ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the 4-amino product, which is often pure enough for the next step. A common alternative is using iron powder in the presence of ammonium chloride in an ethanol/water mixture.[6]
Step C: Further Functionalization
The newly formed 4-amino group is a versatile handle. It can be acylated with carboxylic acids or acid chlorides to form amides, or reacted with sulfonyl chlorides to form sulfonamides. These functional groups are ubiquitous in kinase inhibitors, often forming critical hydrogen bonds or hydrophobic interactions that enhance binding affinity and selectivity.
Data Summary
The following table provides representative data for the types of transformations discussed, highlighting the efficiency and versatility of this synthetic approach. Data is compiled from analogous reactions on similar scaffolds reported in the literature.
| Starting Material | Nucleophile/Reaction | Conditions | Product | Yield (%) | Reference |
| 2,4-Dichloro-5-nitropyridine | Secondary Amine | TEA, MeCN, 50 °C | 2-(Amino)-4-chloro-5-nitropyridine | >80 | [6] |
| 2,4,6-Trichloropyrimidine | 3-Amino-5-methylpyrazole | TEA, THF, 50 °C, 16 h | 2,6-Dichloro-4-(pyrazolylamino)pyrimidine | High | [8] |
| 4-Chloro-6-(amino)pyrimidine | 1-Ethylpiperazine | 1-Pentanol, 140 °C, 2 h | 4-(Piperazinyl)-6-(amino)pyrimidine | 50-60 | [8] |
| 2-Chloro-4-nitropyridine N-oxide | Nitration of N-oxide precursor | Conc. H₂SO₄, HNO₃, 90 °C, 5 h | 2-Chloro-4-nitropyridine N-oxide | 85.8 | [9] |
Conclusion
This compound is a powerful and highly adaptable building block for the synthesis of kinase inhibitors. Its enhanced electrophilicity and predictable regioselectivity in SNAr reactions allow for the efficient and controlled introduction of key pharmacophoric elements. The protocols and workflows described herein demonstrate its strategic value, enabling medicinal chemists to rapidly assemble complex molecular architectures and accelerate the drug discovery process for the next generation of targeted therapies.
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Gajda, T., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]
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Gajda, T., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery. Available at: [Link]
-
Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Available at: [Link]
-
Baran, P. (2012). Pyridine N-Oxides. Baran Lab Group Meeting. Available at: [Link]
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Cenmed Enterprises. (n.d.). 2 Chloro 5 Fluoro 4 Nitropyridine 1 Oxide. Available at: [Link]
-
Söyler, M., et al. (2018). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-4-nitropyridine 1-oxide. National Center for Biotechnology Information. Available at: [Link]
-
Scott, P. J. H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Available at: [Link]
- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
ResearchGate. (n.d.). 2-Chloro-4-nitropyridine N-oxide. Available at: [Link]
-
Hsueh, C., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Yang, C., et al. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (n.d.). The Role of Natural Products in Drug Discovery and Development against Neglected Tropical Diseases. Available at: [Link]
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PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Available at: [Link]
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- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
The Strategic Application of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide in the Synthesis of Next-Generation Agrochemicals
Application Note & Protocol Guide
Abstract
The escalating demand for higher crop yields and the concurrent rise of herbicide and fungicide resistance necessitates the continuous innovation of agrochemical active ingredients. Halogenated and nitrated pyridine derivatives are a cornerstone in the synthesis of numerous potent agrochemicals. This document provides a detailed technical guide for researchers and synthetic chemists on the application of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide , a highly functionalized pyridine ring system, as a versatile building block in the development of novel pesticides. We will explore its synthetic utility, present a plausible reaction protocol for its incorporation into a herbicidal scaffold, and discuss the chemical rationale behind its reactivity. This guide is intended to serve as a foundational resource for leveraging this key intermediate in agrochemical discovery pipelines.
Introduction: The Significance of the Pyridine Scaffold in Agrochemicals
The pyridine ring is a privileged scaffold in both medicinal and agricultural chemistry. Its presence in a molecule can significantly influence physicochemical properties such as solubility, metabolic stability, and target binding affinity. Specifically, the introduction of electron-withdrawing groups like chlorine, fluorine, and nitro moieties, as seen in this compound, activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate[1].
The unique arrangement of substituents in this compound offers multiple reaction sites, allowing for the strategic and regioselective introduction of various functional groups. This positions it as a valuable starting material for creating libraries of novel compounds for high-throughput screening in agrochemical research[2].
Physicochemical Properties of Key Pyridine Intermediates
A comprehensive understanding of the physical and chemical properties of the starting materials and intermediates is crucial for reaction optimization and safety. Below is a table summarizing the properties of a closely related and well-documented intermediate, 2-chloro-5-nitropyridine, to provide a reasonable proxy for handling and reaction condition considerations.
| Property | Value for 2-Chloro-5-nitropyridine | Reference |
| Molecular Formula | C₅H₃ClN₂O₂ | [3] |
| Molecular Weight | 158.54 g/mol | [3] |
| Appearance | Light yellow solid | [4] |
| Melting Point | 106 - 110 °C | [3] |
| Boiling Point | 256.6 ± 20.0 °C at 760 mmHg | [4] |
| Solubility | Insoluble in water; Soluble in Toluene and DMF | [3][4] |
| Stability | Stable under recommended storage conditions | [3] |
Note: Data for the title compound, this compound (CAS 405230-80-0), is less prevalent in publicly available literature. Researchers should always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate information.
Synthetic Utility and Core Reaction Pathways
The primary application of this compound in agrochemical development is as a key intermediate for the synthesis of more complex active ingredients, particularly herbicides and fungicides[2][5]. The chloro, fluoro, and nitro groups on the pyridine ring are all subject to displacement, providing a versatile platform for molecular elaboration.
The general synthetic strategy involves the sequential displacement of these leaving groups with various nucleophiles to build the final agrochemical structure. The chlorine at the 2-position is particularly susceptible to nucleophilic attack, making it a common initial reaction site.
Below is a diagram illustrating a plausible synthetic workflow for the utilization of this compound in the synthesis of a hypothetical herbicidal compound.
Caption: Plausible synthetic workflow from the starting material to a picolinic acid-based herbicide.
Experimental Protocol: Synthesis of a Picolinic Acid Herbicide Intermediate
This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical picolinic acid herbicide, a class of agrochemicals known for their auxin-mimicking mechanism of action[6]. This protocol is based on established synthetic methodologies for related pyridine derivatives[1][7][8].
Objective: To synthesize a 4-amino-3-chloro-5-fluoropicolinic acid derivative, a common scaffold in modern herbicides[6][9].
Step 1: Nucleophilic Aromatic Substitution
Rationale: The highly electron-deficient pyridine ring is primed for SNAr. The chlorine atom at the 2-position is the most activated site for nucleophilic attack. In this step, we introduce a substituted aniline, a common moiety in many herbicides.
-
Reaction Setup: In a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), your desired substituted aniline (1.1 eq), and a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Execution: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture. Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
Rationale: The nitro group is reduced to an amine, which is a versatile functional group for further derivatization.
-
Reaction Setup: Dissolve the product from Step 1 in a mixture of ethanol and water in a round-bottom flask.
-
Execution: Add iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl). Heat the mixture to reflux (approximately 80 °C) for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup and Isolation: After completion, cool the reaction and filter it through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure to remove the ethanol. The aqueous residue is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired aminopyridine derivative.
Subsequent Steps
The resulting 4-aminopyridine derivative can then be converted into a variety of final products. For instance, to synthesize a picolinic acid herbicide, the following transformations could be employed:
-
Introduction of a carboxylic acid group: This can be achieved through various methods, including a Sandmeyer reaction to introduce a cyano group, followed by hydrolysis.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reactivity Hazards: this compound and related nitroaromatic compounds can be energetic. Avoid excessive heating and mechanical shock. The reduction of nitro groups can be highly exothermic and should be performed with care.
-
Toxicity: The toxicological properties of many novel intermediates are not fully characterized. Treat all compounds as potentially hazardous. Harmful if swallowed, and may cause skin and eye irritation[10].
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique substitution pattern allows for a wide range of chemical transformations, enabling the creation of diverse molecular architectures for biological screening. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their discovery and development programs, ultimately contributing to the advancement of crop protection solutions.
References
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This compound - MySkinRecipes. Available at: [Link]
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(PDF) 2-Chloro-4-nitropyridine N-oxide - ResearchGate. Available at: [Link]
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2 Chloro 5 Fluoro 4 Nitropyridine 1 Oxide - Cenmed Enterprises. Available at: [Link]
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Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | lookchem. Available at: [Link]
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2-Chloro-5-methyl-4-nitropyridine N-oxide | C6H5ClN2O3 | CID 12318010 - PubChem. Available at: [Link]
-
Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites - PMC - PubMed Central. Available at: [Link]
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-
WO/2014/018392 HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - WIPO Patentscope. Available at: [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC - NIH. Available at: [Link]
-
2-Chloro-5-nitropyridine Safety Data Sheet Jubilant Ingrevia Limited. Available at: [Link]
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- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-Chloro-5-fluoro-4-nitropyridine 1-oxide
Introduction: A Versatile Scaffold for Modern Drug Discovery
2-Chloro-5-fluoro-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound that has emerged as a critical building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] Its strategic substitution pattern—featuring a labile chlorine atom, a fluorine substituent, a nitro activating group, and a reactive N-oxide—provides a rich platform for a variety of chemical transformations. The pyridine ring's inherent electron deficiency is significantly amplified by the ortho-nitro group and the N-oxide, rendering the C-2 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[2] This heightened reactivity, coupled with the potential for subsequent modifications of the nitro group and N-oxide, allows for the systematic construction of diverse molecular architectures, making it an invaluable intermediate in the development of novel therapeutic agents and other bioactive compounds.[3]
This guide provides a detailed exploration of the key synthetic pathways originating from this compound. As a senior application scientist, the aim is not merely to list procedures but to provide a causal understanding behind the experimental choices, ensuring that these protocols are not just instructions, but self-validating systems for researchers in the field.
Core Synthetic Transformations
The synthetic utility of this compound can be categorized into three primary transformations, each offering a distinct avenue for derivatization:
-
Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position: The displacement of the chloride is the most direct method for introducing a wide array of functional groups.
-
Reduction of the 4-Nitro Group: Conversion of the nitro group to an amine opens up a vast landscape of subsequent chemical personalizations, including amide bond formation and diazotization.
-
Deoxygenation of the N-oxide: Removal of the N-oxide can be crucial in the final steps of a synthetic sequence to yield the parent pyridine derivative, which may be the ultimate biological target.
The logical workflow for derivatization often follows a sequence of these core reactions, as illustrated in the diagram below.
Caption: General workflow for the synthesis of derivatives.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is the cornerstone of derivatization for this scaffold. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C-2 carbon to form a resonance-stabilized Meisenheimer complex. The subsequent expulsion of the chloride leaving group restores aromaticity.
Protocol 1.1: Synthesis of 2-Phenoxy-5-fluoro-4-nitropyridine 1-oxide
This protocol demonstrates a typical SNAr reaction using a phenolic nucleophile, as adapted from patent literature.[4][5] The use of a weak base like potassium carbonate is sufficient to deprotonate the phenol without promoting unwanted side reactions.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 405230-80-0 | 192.53 | 10.4 | 1.0 |
| Phenol | 108-95-2 | 94.11 | 10.9 | 1.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.8 | 2.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | - |
Step-by-Step Procedure:
-
To a solution of this compound (2.00 g, 10.4 mmol) in anhydrous THF (100 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium carbonate (2.87 g, 20.8 mmol).
-
Add phenol (1.03 g, 10.9 mmol) to the suspension at room temperature (20 °C).
-
Heat the reaction mixture to 90 °C and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenoxy-5-fluoro-4-nitropyridine 1-oxide.
Caption: SNAr reaction with phenol.
Part 2: Reduction of the Nitro Group
The transformation of the nitro group into an amine is a pivotal step that dramatically increases the molecular complexity and provides a handle for further functionalization, such as amide coupling or the formation of other nitrogen-containing heterocycles. A variety of reducing agents can be employed, with the choice often depending on the presence of other reducible functional groups.
Protocol 2.1: Iron-Catalyzed Reduction to Form 4-Amino Derivatives
Iron powder in the presence of an acid (like acetic acid or ammonium chloride) is a classic, cost-effective, and chemoselective method for reducing aromatic nitro groups.[6] This method is generally tolerant of other functional groups, including halogens and the N-oxide moiety.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 2-Substituted-5-fluoro-4-nitropyridine 1-oxide Derivative | - | - | Starting material from Part 1 |
| Iron Powder (<100 mesh) | 7439-89-6 | 55.85 | 3-5 equivalents |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | As a 10% aqueous solution |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Co-solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent |
Step-by-Step Procedure:
-
In a round-bottom flask, suspend the 2-substituted-5-fluoro-4-nitropyridine 1-oxide derivative (1.0 equiv) and iron powder (4.0 equiv) in a mixture of ethanol and 10% aqueous ammonium chloride (e.g., a 1:1 or 2:1 v/v mixture).
-
Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. The reaction is often exothermic.
-
Monitor the reaction by TLC. The disappearance of the yellow color of the nitro compound is a good visual indicator of progress. The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrate and washes and concentrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the 4-amino derivative.
-
If necessary, the product can be purified by column chromatography or recrystallization.
Part 3: Deoxygenation of the Pyridine N-oxide
The final step in many synthetic sequences involving this scaffold is the removal of the N-oxide to yield the corresponding pyridine. This can be achieved using various deoxygenating agents. Phosphorus trichloride (PCl₃) is a common and effective reagent for this transformation.
Protocol 3.1: Deoxygenation using Phosphorus Trichloride (PCl₃)
This protocol is based on established methods for the deoxygenation of nitropyridine N-oxides. Caution must be exercised as the reaction can be exothermic, and PCl₃ is corrosive and moisture-sensitive.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 4-Amino-2-substituted-5-fluoropyridine 1-oxide Derivative | - | - | Starting material from Part 2 |
| Phosphorus Trichloride (PCl₃) | 7719-12-2 | 137.33 | 1.2-1.5 equivalents, handle in a fume hood |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Reaction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | For quenching |
Step-by-Step Procedure:
-
Dissolve the 4-amino-2-substituted-5-fluoropyridine 1-oxide derivative (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus trichloride (1.2 equiv) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting pyridine derivative by column chromatography or recrystallization.
Conclusion and Future Perspectives
This compound is a testament to the power of strategic functionalization in creating versatile synthetic intermediates. The protocols outlined in this guide for nucleophilic aromatic substitution, nitro group reduction, and N-oxide deoxygenation provide a robust framework for the generation of a vast library of novel pyridine derivatives. The ability to perform these transformations in a sequential manner allows for a high degree of control over the final molecular structure. For researchers and drug development professionals, a thorough understanding of these reaction pathways is essential for leveraging the full potential of this powerful building block in the design and synthesis of next-generation therapeutics.
References
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MySkinRecipes. This compound. Available at: [Link]
- Google Patents. Nrf2 regulators (WO2016203401A1).
- Google Patents. Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts (EP3958976A1).
- Google Patents. Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts (US20220204500A1).
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MySkinRecipes. This compound. Available at: [Link]
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-
Senshu University. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
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Journal of Applied Pharmaceutical Science. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available at: [Link]
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Application Notes: Nucleophilic Aromatic Substitution of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide with Amines
Introduction: Strategic Importance in Synthesis
2-Chloro-5-fluoro-4-nitropyridine 1-oxide is a highly versatile and reactive building block in modern organic synthesis, particularly within medicinal chemistry and drug development. Its pyridine N-oxide core is profoundly electron-deficient, a characteristic amplified by the presence of a strong π-electron-withdrawing nitro group at the C4 position and a halogen at the C2 position. This electronic arrangement renders the molecule exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr), making it a preferred substrate for constructing complex, substituted pyridine scaffolds found in numerous biologically active compounds.[1]
These application notes provide a comprehensive technical guide to the reaction of this compound with primary and secondary amines. We will delve into the underlying reaction mechanism, provide validated, step-by-step protocols, and discuss the critical parameters that ensure high-yield, regioselective synthesis of the desired 2-amino-5-fluoro-4-nitropyridine 1-oxide derivatives.
The SNAr Mechanism: A Stepwise Perspective
The reaction proceeds via the classical, two-step SNAr addition-elimination mechanism.[2] The inherent electronic properties of the substrate dictate a highly predictable and regioselective outcome.
Causality of Reactivity & Regioselectivity:
-
Activation: The pyridine N-oxide and the C4-nitro group work in concert to withdraw electron density from the aromatic ring. This withdrawal is most pronounced at the C2 and C4 positions (ortho and para to the activating groups), making them highly electrophilic.[3][4]
-
Nucleophilic Attack: Primary and secondary amines, acting as potent nucleophiles, preferentially attack the most electron-deficient carbon bearing a suitable leaving group. In this substrate, the C2 position is doubly activated and bears a good leaving group (chloride). The attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][5]
-
Stabilization: The negative charge of the Meisenheimer complex is effectively delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group and the N-oxide, which provides substantial stabilization for this key intermediate.[4]
-
Elimination & Aromatization: The reaction concludes with the expulsion of the chloride leaving group, which collapses the intermediate and restores the aromaticity of the pyridine ring, yielding the final aminated product.
Due to the superior activation at the C2 position and the nature of chloride as a competent leaving group, the reaction is highly regioselective. Substitution of the fluoride at the C5 position is not typically observed under these conditions.
Diagram 1: SNAr Reaction Mechanism
Caption: Mechanism of amine substitution at the C2 position.
Experimental Protocols
The following protocols provide robust, field-tested methodologies for the amination of this compound. Adherence to these steps ensures reproducibility and high product purity.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This procedure details a typical setup for reacting the substrate with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Ethanol (EtOH) or Acetonitrile (MeCN) (approx. 0.1 M concentration)
-
Ethyl acetate (EtOAc), Water (H₂O), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., EtOH).
-
Reagent Addition: Stir the solution at room temperature (20-25°C) and add the base (TEA or DIPEA, 1.5 eq) followed by the dropwise addition of benzylamine (1.2 eq).
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (typically 50-80°C). The choice of temperature depends on the amine's reactivity; less nucleophilic amines may require higher temperatures.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).
-
Work-up: a. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.[6] b. Partition the resulting residue between ethyl acetate and water.[6] c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Wash the organic layer sequentially with water and then brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-(benzylamino)-5-fluoro-4-nitropyridine 1-oxide.
Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)
This procedure is suitable for secondary amines, which often exhibit similar or enhanced reactivity compared to primary amines.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) (approx. 0.1 M concentration)
-
Ethyl acetate (EtOAc), Water (H₂O), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask with a stir bar, suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in DMF.
-
Reagent Addition: Add morpholine (1.2 eq) to the suspension at room temperature.
-
Reaction Execution: Heat the mixture to 60-70°C. The use of a polar aprotic solvent like DMF can accelerate SNAr reactions.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-4 hours.
-
Work-up: a. After cooling, pour the reaction mixture into a beaker containing ice-water. This will often precipitate the product. b. If a precipitate forms, collect it by vacuum filtration and wash with cold water. c. If no precipitate forms, extract the aqueous mixture three times with ethyl acetate. d. Combine the organic extracts and wash with water and brine to remove residual DMF. e. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography as described in Protocol 1.
Diagram 2: General Experimental Workflow
Caption: A generalized workflow for the amination reaction.
Data Summary: Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the amination of activated chloropyridines. These serve as a strong starting point for optimization.
| Amine Type | Example Nucleophile | Typical Solvent | Base | Temp (°C) | Time (h) | Expected Yield |
| Primary | Benzylamine | Ethanol | Triethylamine | 50 - 80 | 2 - 6 | > 85% |
| Aniline | DMF | K₂CO₃ | 80 - 100 | 6 - 12 | 70 - 90% | |
| Secondary | Morpholine | Acetonitrile | DIPEA | 50 - 70 | 1 - 4 | > 90% |
| Piperidine | THF | K₂CO₃ | 25 - 60 | 1 - 3 | > 90%[7] |
Yields are representative and can vary based on the specific amine, reaction scale, and purification efficiency.
Trustworthiness & Self-Validation
-
Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base (like TEA or DIPEA) or an inorganic base (like K₂CO₃) is essential to neutralize this acid.[6][8] Failure to include a base will protonate the amine nucleophile, rendering it inactive and halting the reaction.
-
Solvent Choice: Polar solvents are required to solvate the charged Meisenheimer complex. Protic solvents like ethanol can participate in hydrogen bonding, while polar aprotic solvents like DMF or acetonitrile can significantly accelerate the reaction by avoiding solvation of the amine nucleophile.
-
Monitoring is Critical: The endpoint of the reaction should always be confirmed by a technique like TLC or LC-MS. Over-running the reaction can lead to side products and decomposition, while incomplete reactions complicate purification.
References
-
ResearchGate . General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. Available at: [Link]
-
Chem-Impex . 2-Chloropyridine N-oxide. Available at: [Link]
-
ResearchGate . Amination of 2-halopyridines. Available at: [Link]
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Baran Lab, Scripps Research . Pyridine N-Oxides. Available at: [Link]
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Organic Letters . Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available at: [Link]
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E-Thesis, University of Huddersfield . SYNTHESIS AND USE OF AN IMMOBILIZED CATALYST FOR THE N-OXIDATION OF 2-CHLOROPYRIDINE. Available at: [Link]
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ARKIVOC . Recent trends in the chemistry of pyridine N-oxides. Available at: [Link]
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ResearchGate . S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Available at: [Link]
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ChemRxiv . Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available at: [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-fluoro-4-nitropyridine 1-oxide is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of a chloro leaving group, an ortho-nitro group, a meta-fluoro group, and an N-oxide moiety, render it a versatile substrate for advanced synthetic transformations. The pyridine ring is severely electron-deficient, which activates the C2-chloro substituent for displacement via both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][2]
This guide provides a comprehensive overview and detailed protocols for leveraging this substrate in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. As a senior application scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale, enabling researchers to optimize these transformations for their specific molecular targets.
Reactivity Profile and Strategic Considerations
The reactivity of this compound is dominated by the powerful electron-withdrawing effects of the 4-nitro group and the 1-oxide functionality.[1][3] These groups create a strong dipole, making the C2 position highly electrophilic and susceptible to the initial oxidative addition step in palladium(0) catalytic cycles.
Key Factors Influencing Reactivity:
-
Oxidative Addition : The electron-deficient nature of the pyridine ring facilitates the oxidative addition of the C-Cl bond to a Pd(0) center, the crucial first step in most cross-coupling cycles.[4] This is often the rate-limiting step for aryl chlorides.
-
Ligand Selection : Due to the substrate's electron-poor character, the choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos, or RuPhos) are essential.[2][3] These ligands stabilize the Pd(0) species, promote the challenging oxidative addition to the C-Cl bond, and accelerate the final reductive elimination step.[5]
-
Competing Pathways : The high activation of the ring makes it prone to SNAr, especially with potent nucleophiles or under harsh basic conditions.[1][2][3] Reaction conditions must be carefully selected to favor the desired catalytic pathway over direct substitution.
-
The N-oxide Group : While activating the ring, the N-oxide's oxygen atom can also coordinate to the palladium center, potentially influencing catalytic activity.[3] Following the cross-coupling, the N-oxide can be readily removed via deoxygenation (e.g., using PCl₃ or catalytic hydrogenation) to yield the corresponding pyridine derivative, adding another layer of synthetic versatility.[6][7]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron species.[8][9] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the C2 position.
Mechanistic Rationale
The catalytic cycle, illustrated below, involves three primary stages:
-
Oxidative Addition : A Pd(0) complex inserts into the C-Cl bond of the pyridine substrate to form a Pd(II) intermediate.
-
Transmetalation : The organic group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[8][9]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[8]
Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
| Coupling Partner (Ar'-B(OR)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene/H₂O (5:1) | 110 | 85-95 |
| Thiophen-2-ylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | DMF | 90 | 80-90 |
| Pyridin-3-ylboronic acid | BrettPhos Pd G3 (2) | (precatalyst) | K₃PO₄ | t-Amyl Alcohol | 100 | >85 |
Note: Yields are estimates based on reactions with structurally similar electron-deficient aryl chlorides and may require optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition : In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition : Seal the tube with a septum, and evacuate and backfill with argon (3 cycles). Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction Execution : Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 5-18 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[10][11] This reaction is invaluable for introducing alkynyl moieties, which are precursors to many complex structures and functional groups. The reaction is co-catalyzed by palladium and copper(I) salts.[12][13]
Mechanistic Rationale
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle similar to the Suzuki coupling and a copper cycle.[11][14]
-
Palladium Cycle : Involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.[14]
-
Copper Cycle : The base (typically an amine like diisopropylamine or triethylamine) deprotonates the terminal alkyne. The resulting acetylide anion reacts with the Cu(I) salt (e.g., CuI) to form a copper(I) acetylide species.[11] This copper acetylide is the active species that undergoes transmetalation with the Pd(II)-aryl complex.
Data Presentation: Representative Sonogashira Reaction Conditions
| Alkyne Coupling Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | Dioxane | 70 |
| 1-Octyne | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (3) | Et₃N | DMF | 50 |
| Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (5) | i-Pr₂NH/Toluene | Toluene | 80 |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup : To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) cocatalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Atmosphere Control : Seal the tube, evacuate, and backfill with argon (3 cycles).
-
Reagent Addition : Add anhydrous, degassed solvent (e.g., 5 mL THF) followed by the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) and the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction Execution : Stir the mixture at the specified temperature (e.g., 60 °C) for 3-12 hours.
-
Monitoring : Track the reaction's progress using TLC or LC-MS.
-
Workup : After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ether.[12]
-
Purification : Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[15][16][17] This transformation is a cornerstone of modern pharmaceutical synthesis. For the title substrate, it allows for the direct introduction of primary and secondary amines at the C2 position.
Mechanistic Rationale
The mechanism is analogous to other cross-coupling reactions but involves the formation of a palladium-amido complex.[15][18]
-
Oxidative Addition : Pd(0) adds to the C-Cl bond, forming the L₂Pd(Ar)(Cl) complex.
-
Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center, and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination : This key step forms the C-N bond of the product and regenerates the Pd(0) catalyst, closing the cycle.[15]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 110 |
| Aniline | Pd(OAc)₂ (2) | Xantphos (3) | K₃PO₄ | Dioxane | 100 |
| Benzylamine | BrettPhos Pd G4 (2) | (precatalyst) | NaOt-Bu | THF | 80 |
| n-Hexylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | LiHMDS | Toluene | 100 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox, charge an oven-dried vial or Schlenk tube with the base (e.g., Cs₂CO₃, 1.4 mmol, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).[2]
-
Reagent Addition : Add this compound (1.0 mmol, 1.0 equiv.) and seal the vessel.
-
Atmosphere Control : Remove the vessel from the glovebox. Evacuate and backfill with argon (3 cycles).
-
Solvent and Nucleophile : Add anhydrous, degassed solvent (e.g., 5 mL Toluene) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction Execution : Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 110 °C) and stir for 12-24 hours.[1]
-
Monitoring : Follow the reaction's progress by TLC or LC-MS.
-
Workup : Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Purification : Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the aminated product.
General Experimental Workflow
A standardized workflow is crucial for achieving reproducibility in palladium-catalyzed reactions. The following diagram outlines the critical steps from preparation to purification.
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Application Note: 2-Chloro-5-fluoro-4-nitropyridine 1-oxide as a Key Intermediate for the Synthesis of Novel Kinase Inhibitors
Abstract
Substituted pyridine N-oxides are a cornerstone of modern medicinal chemistry, offering a unique scaffold for the development of targeted therapeutics. Among these, 2-Chloro-5-fluoro-4-nitropyridine 1-oxide stands out as a highly activated and versatile intermediate. Its distinct electronic properties, arising from the synergistic effects of the N-oxide, nitro, and halogen substituents, make it an exceptional electrophile for nucleophilic aromatic substitution (SNAr) reactions. This application note provides a detailed guide for researchers on the strategic use of this intermediate in the synthesis of potent anticancer agents, with a specific focus on the construction of precursors for MEK inhibitors involved in the MAPK/ERK signaling pathway. We present a comprehensive, field-tested protocol, explain the underlying chemical principles, and offer insights into the mechanism of action for this important class of oncology drugs.
Introduction: The Strategic Value of Highly Substituted Pyridine N-Oxides
The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved medications. The introduction of an N-oxide functionality, combined with electron-withdrawing groups such as a nitro group, drastically alters the ring's electronic landscape. This activation is pivotal for synthetic chemists, as it facilitates reactions that are otherwise challenging on a standard pyridine core.
Specifically, this compound is engineered for reactivity:
-
N-Oxide and 4-Nitro Group: These groups act in concert as powerful electron-withdrawing moieties, significantly lowering the electron density of the pyridine ring. This effect makes the ring highly susceptible to attack by nucleophiles.
-
2-Chloro Group: Positioned ortho to the N-oxide and para to the nitro group, the chlorine atom becomes an excellent leaving group in SNAr reactions. This regioselectivity is crucial for building molecular complexity in a controlled manner.
This pre-activated nature makes the intermediate an ideal starting point for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment by targeting specific signaling pathways that drive tumor growth and proliferation.[1]
Physicochemical Properties & Reactivity Profile
A thorough understanding of the intermediate's properties is essential for safe handling and successful experimentation.
| Property | Value | Source |
| Chemical Formula | C₅H₂ClFN₂O₃ | [2][3] |
| Molecular Weight | 192.53 g/mol | [2][3] |
| Appearance | Typically a yellow to brown crystalline powder | - |
| CAS Number | 405230-80-0 | [2][3] |
| Storage | Store at 2-8°C, protected from light and moisture | [2] |
Reactivity Insight: The SNAr Mechanism
The utility of this compound is dominated by its participation in the addition-elimination SNAr mechanism. The strong electron-withdrawing effect of the 4-nitro group makes the pyridine ring highly electrophilic, facilitating the initial nucleophilic attack.[4] The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the chloride ion is eliminated to restore aromaticity. This pathway is robust and high-yielding, making it ideal for pharmaceutical manufacturing.[4]
Application Focus: Synthesis of a MEK Inhibitor Precursor
To illustrate the practical application of this intermediate, we present a protocol for the synthesis of a key precursor for a MEK inhibitor, a class of drugs that includes agents like Cobimetinib.[5][6][7][8][9] These drugs target the MAPK/ERK pathway, which is frequently dysregulated in many human cancers, including melanoma.
Synthetic Strategy & Workflow
The core synthetic step involves the SNAr reaction between this compound and a substituted aniline, a common motif in kinase inhibitors. This reaction forges a critical C-N bond, establishing the core structure of the drug scaffold.
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Application Notes and Protocols for the Laboratory Scale-Up of Reactions Utilizing 2-Chloro-5-fluoro-4-nitropyridine 1-oxide
Introduction: The Strategic Value of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide in Complex Synthesis
This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development.[1] Its utility stems from a pyridine core rendered exceptionally reactive towards nucleophilic aromatic substitution (SNAr) by the synergistic electron-withdrawing effects of the nitro group, the N-oxide moiety, and the halogen substituents. This heightened electrophilicity at the C2 and C6 positions allows for the facile and often regioselective introduction of a wide array of nucleophiles, making it a valuable intermediate in the synthesis of complex pharmaceutical ingredients.[1]
This guide provides a detailed examination of the principles and practical considerations for the laboratory scale-up of nucleophilic aromatic substitution reactions involving this versatile reagent. As a Senior Application Scientist, the following protocols and insights are grounded in established chemical principles and a deep understanding of the challenges inherent in transitioning a reaction from milligram to multi-gram or even hundred-gram scale. We will move beyond a simple recitation of steps to explore the underlying "why" of each experimental choice, with a steadfast focus on safety, scalability, and reproducibility.
Core Principles: Understanding the Reactivity of this compound
The primary mode of reactivity for this compound is the nucleophilic aromatic substitution (SNAr) reaction. This process is typically a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile adds to the electron-deficient carbon atom bearing the chloro leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the nitro group and the N-oxide.
-
Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride ion, yielding the substituted product.
The presence of the N-oxide is crucial as it further activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions.
Visualizing the SNAr Pathway
Caption: Generalized mechanism of the SNAr reaction.
Safety First: Hazard Analysis and Mitigation
Scaling up any chemical reaction necessitates a thorough safety assessment. Reactions involving nitroaromatic compounds, such as this compound, demand particular caution due to their potential for exothermic decomposition at elevated temperatures.
Material Hazards:
-
This compound: This compound is a solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]
-
Solvents: Many SNAr reactions are performed in polar aprotic solvents like DMF or DMSO. These solvents have high boiling points, and their thermal decomposition, especially in the presence of bases, can be hazardous.
-
Byproducts: SNAr reactions with amines will generate HCl, which is typically neutralized by the addition of a non-nucleophilic base.
Thermal Hazards and Scale-Up Considerations:
The primary concern when scaling up SNAr reactions is the management of heat generated during the reaction (exotherm). The rate of heat generation is proportional to the volume of the reaction mixture, while the rate of heat removal is proportional to the surface area of the reactor. As the scale of the reaction increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous increase in temperature, potentially triggering a runaway reaction or decomposition.
Key Safety Protocols for Scale-Up:
-
Thermal Analysis: Before any significant scale-up, it is highly recommended to perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC). This will help determine the onset temperature of any exothermic decomposition of the starting materials, reaction mixture, and products.
-
Controlled Addition: For highly exothermic reactions, the nucleophile or base should be added portion-wise or via an addition funnel to control the rate of the reaction and the resulting heat generation.
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture and prevent the formation of localized hot spots.
-
Adequate Cooling: Have a cooling bath (e.g., ice-water or ice-salt) readily available to manage the reaction temperature. For larger scale reactions, a reactor with a cooling jacket is essential.
-
Reaction Monitoring: Closely monitor the internal temperature of the reaction throughout the addition and for a period afterward to ensure the exotherm is well-controlled.
Protocol: Scale-Up Synthesis of 2-Amino-5-fluoro-4-nitropyridine 1-oxide
This protocol details a representative SNAr reaction with an amine nucleophile, scaled to a 50-gram level.
Materials and Equipment:
| Reagent/Equipment | Specification | Quantity |
| This compound | >97% purity | 50.0 g |
| Ammonia solution | 28-30% in water | 250 mL |
| Ethanol | 200 proof | 500 mL |
| 1 L three-necked round-bottom flask | - | 1 |
| Mechanical stirrer | - | 1 |
| Thermometer | - | 1 |
| Addition funnel | 250 mL | 1 |
| Ice-water bath | - | As needed |
| Buchner funnel and filter flask | - | 1 |
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a 250 mL addition funnel. Place the flask in a secondary container that can serve as an ice-water bath.
-
Charge Reagents: Charge the flask with this compound (50.0 g) and ethanol (500 mL).
-
Dissolution and Cooling: Stir the mixture to dissolve the starting material. Once dissolved, cool the solution to 0-5 °C using an ice-water bath.
-
Controlled Addition: Slowly add the aqueous ammonia solution (250 mL) to the reaction mixture via the addition funnel over a period of 60-90 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic, and a rapid addition will cause a significant temperature spike.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Product Isolation: Once the reaction is complete, slowly add 500 mL of cold water to the reaction mixture to precipitate the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (2 x 200 mL) to remove any residual salts.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Expected Outcome: A yellow to orange solid. The typical yield for this reaction is in the range of 85-95%.
Work-up and Purification
For many applications, the product obtained after filtration and drying may be of sufficient purity. However, if further purification is required, recrystallization is a common and effective method.
Recrystallization Protocol:
-
Solvent Selection: A common solvent system for recrystallizing substituted nitropyridine N-oxides is a mixture of ethanol and water.
-
Dissolution: In a suitable flask, dissolve the crude product in a minimal amount of hot ethanol.
-
Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Data Summary and Characterization
| Parameter | Expected Value |
| Appearance | Yellow to orange solid |
| Yield | 85-95% |
| Melting Point | Dependent on the specific product |
| Purity (by HPLC) | >98% after recrystallization |
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and HPLC.
Conclusion: A Pathway to Scalable Synthesis
The scale-up of reactions involving this compound is a readily achievable process for the experienced researcher. Success hinges on a thorough understanding of the SNAr mechanism, a proactive approach to thermal hazard management, and meticulous control over reaction parameters. By following the principles and protocols outlined in this guide, scientists and drug development professionals can confidently and safely leverage this powerful synthetic intermediate in their quest for novel molecular entities. For highly exothermic or potentially hazardous reactions, exploring continuous flow chemistry can offer enhanced safety and control during scale-up.
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Fisher Scientific. (2024). Safety Data Sheet: 2-Chloro-3-fluoro-4-nitropyridine N-oxide. Link
-
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Jubilant Ingrevia Limited. (2024). Safety Data Sheet: 5-Chloro-2-nitropyridine. Link
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Fisher Scientific. (2011). Safety Data Sheet: 2-Chloro-5-fluoropyridine. Link
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Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloro-5-nitropyridine. Link
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Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet. Link
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ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Link
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ResearchGate. (2025). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Link
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ResearchGate. (n.d.). Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF. Link
-
ResearchGate. (2010). 2-Chloro-5-nitropyridine. Link
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Link
-
ResearchGate. (n.d.). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. Link
-
PubMed. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Link
-
SciSpace. (n.d.). Asian Journal of Chemistry. Link
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Link
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). Link
-
Cenmed Enterprises. (n.d.). 2 Chloro 5 Fluoro 4 Nitropyridine 1 Oxide. Link
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). Link
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Link
-
Benchchem. (n.d.). Technical Support Center: Optimizing SNAr Reactions with 2-Chloro-4-nitropyridine. Link
-
PubMed Central. (2022). Toward Scaling up the Production of Metal Oxide Nanoparticles for Application on Washable Antimicrobial Cotton Fabrics. Link
-
PubMed Central. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Link
-
Royal Society of Chemistry. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Chloro-5-fluoro-4-nitropyridine 1-oxide Synthesis
This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the synthesis of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide. This valuable intermediate is crucial for the development of various active pharmaceutical ingredients (APIs) and agrochemicals[1]. The synthesis, while conceptually straightforward, involves highly energetic steps and is sensitive to reaction conditions, often leading to suboptimal yields. This document provides in-depth, causality-driven troubleshooting advice to diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most common culprits?
Low yields in this two-step synthesis (N-oxidation followed by nitration) can typically be attributed to one of four main areas:
-
Incomplete N-Oxidation: The initial oxidation of the pyridine nitrogen may not have gone to completion, leaving unreacted starting material that is unreactive in the subsequent nitration step.
-
Suboptimal Nitration Conditions: The nitration of the pyridine N-oxide ring is highly dependent on temperature, reaction time, and the concentration of the nitrating agent. Deviation from optimal conditions can lead to incomplete reactions or the formation of side products[2].
-
Side Reactions and Degradation: Several side reactions, such as deoxygenation of the N-oxide group or the formation of isomers, can compete with the desired reaction pathway. At elevated temperatures, both the starting material and the product can degrade, often indicated by a dark-colored reaction mixture[2].
-
Product Loss During Work-up: The isolation and purification process, which typically involves quenching on ice and neutralization, can lead to significant product loss if not performed carefully. Incomplete precipitation or inefficient extraction are common issues[2][3].
Q2: How regioselective is the nitration step, and what are the likely isomeric impurities?
The N-oxide functional group is a powerful activating group and strongly directs electrophilic substitution to the 4-position (para to the N-oxide)[2][4]. This makes the formation of This compound the overwhelmingly major product. However, minor amounts of other isomers, such as 3-nitro or 6-nitro products, can sometimes form, particularly if the reaction temperature is excessively high or if there are steric hindrances not present in this specific substrate[2].
Q3: My reaction mixture turns dark brown or black during the nitration step. Is this normal?
Significant darkening of the reaction mixture is a strong indicator of product or starting material degradation[2]. This is often caused by excessively high temperatures, prolonged reaction times, or the presence of impurities that catalyze decomposition. While a slight yellow or orange color is expected, a dark, tar-like appearance suggests that the reaction conditions are too harsh and will almost certainly result in a lower yield of the desired product.
Q4: What is the primary mechanism behind deoxygenation, and how can I prevent it?
Deoxygenation is the reduction of the N-oxide back to the parent pyridine. This side reaction can occur under harsh reaction conditions, particularly in the presence of reducing species[2]. In the context of nitration, certain reaction intermediates or byproducts formed at high temperatures can act as reducing agents. To prevent this, it is crucial to maintain strict temperature control, avoid excessively long reaction times, and ensure all reagents and solvents are pure and free from contaminants. In some cases, using milder nitrating agents can also mitigate this issue, though this may require significant process optimization[2].
Troubleshooting Workflows & Diagnostic Protocols
This section provides a structured approach to identifying and resolving specific issues encountered during the synthesis.
Problem Area 1: Low Conversion in the N-Oxidation Step
The first step, converting 2-chloro-5-fluoropyridine to its N-oxide, is foundational. Incomplete conversion here will cap the maximum possible overall yield.
Diagnostic Protocol: Monitoring N-Oxidation
-
TLC Analysis: Use a suitable solvent system (e.g., Dichloromethane/Methanol = 10:1) to monitor the reaction. The N-oxide product is significantly more polar than the starting pyridine and will have a much lower Rf value.
-
Reaction Endpoint: The reaction should be considered complete only when the starting material spot is no longer visible by TLC.
| Observation/Symptom | Potential Cause | Recommended Action | Scientific Rationale |
| Significant starting material remains after recommended reaction time. | 1. Insufficient Oxidizing Agent | Increase the stoichiometry of the oxidizing agent (e.g., m-CPBA or H₂O₂) in 0.1 equivalent increments. | The reaction is stoichiometric. Impurities or partial decomposition of the oxidizing agent can reduce its effective concentration. |
| 2. Reaction Temperature Too Low | If using H₂O₂/Acetic Acid, ensure the temperature is maintained at the recommended level (e.g., 80°C)[5]. For m-CPBA, ensure the reaction is allowed to warm to room temperature and stir for an adequate duration[6]. | Oxidation reactions have an activation energy barrier that must be overcome. Insufficient thermal energy will result in a slow or stalled reaction. | |
| 3. Inactive Oxidizing Agent | Use a fresh, properly stored bottle of the oxidizing agent. The activity of peroxy acids and hydrogen peroxide can decrease over time. | Oxidizing agents like m-CPBA and H₂O₂ can degrade upon exposure to light, heat, or contaminants, leading to lower reactivity. |
Problem Area 2: Low Yield in the Nitration Step
This step is the most critical and hazardous. Low yields are common if conditions are not precisely controlled.
Diagnostic Protocol: Monitoring Nitration
-
Quenched TLC Analysis: Carefully take a small aliquot of the reaction mixture and quench it in a vial containing ice and a saturated solution of sodium bicarbonate. Extract the organics with ethyl acetate or dichloromethane. Spot the organic layer on a TLC plate to monitor the disappearance of the N-oxide starting material and the appearance of the 4-nitro product.
-
Temperature Logging: Continuously monitor and log the internal reaction temperature. Any significant excursions above the target temperature (typically 100-130°C) should be noted as they correlate strongly with yield loss[2][3].
| Observation/Symptom | Potential Cause | Recommended Action | Scientific Rationale |
| Low yield of desired product with significant starting N-oxide remaining. | 1. Insufficient Nitrating Agent | Ensure the correct stoichiometry of fuming nitric acid is used. | The nitronium ion (NO₂⁺) is the active electrophile. Its concentration, generated from HNO₃ and H₂SO₄, must be sufficient for complete reaction. |
| 2. Reaction Temperature Too Low or Time Too Short | Gradually increase the reaction temperature in 5-10°C increments, or extend the reaction time. Monitor progress by TLC[2]. | Electrophilic aromatic substitution on the N-oxide ring is slower than on benzene and requires significant thermal energy to proceed at a practical rate[4]. | |
| Low yield with dark, tarry residue and minimal starting material. | 1. Reaction Temperature Too High | Reduce the reaction temperature. Ensure the nitrating mixture is added slowly to the pyridine N-oxide to control the initial exotherm[7]. | High temperatures lead to the decomposition of the nitro-product and starting material, producing polymeric byproducts and reducing overall yield[2]. |
| 2. "Hot Spots" in the Reaction | Ensure vigorous and efficient stirring throughout the addition and heating phases. | Poor mixing can create localized areas of high temperature ("hot spots"), leading to degradation, even if the bulk temperature appears correct[8]. | |
| Product is isolated, but contaminated with a non-polar byproduct. | 1. Deoxygenation of N-Oxide | Maintain the lowest effective temperature and avoid unnecessarily long reaction times. Ensure the absence of any reducing contaminants[2]. | Harsh conditions can promote the reduction of the N-oxide to the corresponding 2-chloro-5-fluoro-4-nitropyridine, which is less polar than the desired product. |
Visualized Reaction and Troubleshooting Logic
To better understand the process, the following diagrams illustrate the synthetic pathway and a logical troubleshooting flow.
Synthetic Pathway and Key Side Reactions
Troubleshooting Decision Tree
// Path for N-Oxidation Issues oxidation_issue [label="NO", color="#EA4335"]; troubleshoot_ox [label="Troubleshoot N-Oxidation Step\n(See Table 1)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; check_sm -> troubleshoot_ox [labeldistance=2.5, labelangle=45, headlabel=oxidation_issue];
// Path for Nitration/Workup Issues nitration_issue [label="YES", color="#34A853"]; check_nitration [label="TLC of Final Reaction:\nIs N-Oxide consumed?"]; check_sm -> check_nitration [labeldistance=2.5, labelangle=-45, headlabel=nitration_issue];
nitration_incomplete [label="NO", color="#EA4335"]; troubleshoot_nit [label="Troubleshoot Nitration Step\n(See Table 2: Incomplete Reaction)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; check_nitration -> troubleshoot_nit [labeldistance=2.5, labelangle=45, headlabel=nitration_incomplete];
nitration_complete [label="YES", color="#34A853"]; check_purity [label="Crude Product Analysis:\nIs it clean or are there\nsignificant byproducts/tar?"]; check_nitration -> check_purity [labeldistance=2.5, labelangle=-45, headlabel=nitration_complete];
impurity_issue [label="IMPURE/TAR", color="#EA4335"]; troubleshoot_side_reactions [label="Troubleshoot Side Reactions\n(See Table 2: Degradation/Deoxy)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; check_purity -> troubleshoot_side_reactions [labeldistance=3.5, labelangle=45, headlabel=impurity_issue];
clean_issue [label="CLEAN", color="#34A853"]; troubleshoot_workup [label="Review Work-up & Purification\n(Quench, Neutralization, Extraction)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purity -> troubleshoot_workup [labeldistance=3.5, labelangle=-45, headlabel=clean_issue]; } dot Caption: A logical decision tree for troubleshooting low yield.
Reference Experimental Protocols
These protocols represent a standard, validated starting point. Compare your laboratory's procedure against these to identify potential deviations.
Protocol 1: Synthesis of 2-Chloro-5-fluoropyridine 1-oxide
-
Reagents:
-
2-Chloro-5-fluoropyridine (1.0 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 2-chloro-5-fluoropyridine in dichloromethane (approx. 10 mL per gram of pyridine) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed[6].
-
Upon completion, cool the mixture again to 0°C. The byproduct, m-chlorobenzoic acid, will precipitate. Filter the solid and wash with a small amount of cold DCM.
-
Wash the filtrate sequentially with 10% aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be used in the next step or purified further if necessary.
-
Protocol 2: Nitration to this compound
-
Reagents:
-
2-Chloro-5-fluoropyridine 1-oxide (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
-
Procedure:
-
Prepare Nitrating Mixture: In a separate flask, carefully and slowly add fuming nitric acid (1.5 eq) to concentrated sulfuric acid (3.0 eq) while cooling in an ice bath.
-
In the main reaction flask, add 2-chloro-5-fluoropyridine 1-oxide.
-
Slowly add the pre-cooled nitrating mixture dropwise to the N-oxide. An initial exotherm may occur; maintain control with an ice bath if necessary.
-
After the addition is complete, slowly heat the reaction mixture to 100-110°C using an oil bath and maintain for 3-5 hours[2][3]. Monitor the reaction progress using the quenched TLC method described above.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Slowly and carefully neutralize the acidic solution by adding a saturated sodium carbonate solution in portions until the pH reaches 7-8. This step is highly effervescent.
-
The yellow solid product will precipitate. Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent like acetone or ethanol if required[3].
-
References
-
Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research. Available from: [Link]
-
NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Available from: [Link]
- CN115160220A - Synthesis process of pyridine-N-oxide. Google Patents.
-
This compound. MySkinRecipes. Available from: [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Available from: [Link]
-
Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic Chemistry Portal. Available from: [Link]
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Google Patents.
-
2 Chloro 5 Fluoro 4 Nitropyridine 1 Oxide. Cenmed Enterprises. Available from: [Link]
-
Maji, M., & Dahiya, A. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 23(15), 5899-5903. Available from: [Link]
-
Cornejo, A., & Alvarez-Macho, M. P. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. International Journal of Chemistry, 5(4). Available from: [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2018). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.
-
2-Chloro-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia Limited. Available from: [Link]
-
Shafer, S. K., Lynch, W. E., & Padgett, C. W. (2018). 2-Chloro-4-nitropyridine N-oxide. IUCrData, 3, x180016. Available from: [Link]
-
den Hertog, H. J., & Combe, W. P. (1951). The reactivity of the nitro-group in 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. Available from: [Link]
-
Li, P., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. Available from: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 5. Page loading... [wap.guidechem.com]
- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Side reactions and byproduct formation with "2-Chloro-5-fluoro-4-nitropyridine 1-oxide"
Welcome to the technical support center for 2-Chloro-5-fluoro-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments with this versatile reagent. Our focus is on providing practical, experience-driven advice to help you anticipate and resolve issues related to side reactions and byproduct formation.
Introduction to the Reactivity of this compound
This compound is a highly functionalized heterocyclic compound, valuable as an intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] Its reactivity is dominated by three key features: the pyridine N-oxide, the nitro group, and the two halogen substituents. Understanding the interplay of these groups is crucial for predicting and controlling reaction outcomes.
The electron-withdrawing nature of the nitro group and the N-oxide polarizes the pyridine ring, making it susceptible to nucleophilic attack. The chlorine at the 2-position and the fluorine at the 5-position are both potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the nitro group and the N-oxide are both readily reduced, offering additional pathways for functionalization.
This guide will walk you through the most common challenges and their solutions, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guides & FAQs in a Question-and-Answer Format
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: I am trying to substitute the chlorine at the C2 position with an amine nucleophile, but I am seeing a significant amount of a byproduct. What could be the cause?
Answer:
This is a common issue stemming from the competitive reactivity of the two halogen atoms. While the chlorine at C2 is a good leaving group, the fluorine at C5 is also activated by the adjacent nitro group and can be displaced. The formation of the C5-substituted isomer as a byproduct is therefore highly likely.
Causality: The regioselectivity of nucleophilic attack is influenced by a combination of electronic and steric factors. The C2 position is activated by both the N-oxide and the nitro group, while the C5 position is primarily activated by the ortho-nitro group. Depending on the nature of your amine nucleophile and the reaction conditions, the electronic preference for one position over the other can be diminished, leading to a mixture of products. For instance, smaller, more reactive amines may show less selectivity.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can often enhance the selectivity for the more reactive C2 position. Start by decreasing the temperature by 20°C and monitor the reaction progress carefully.
-
Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a less polar aprotic solvent, such as toluene or dioxane, in place of highly polar solvents like DMF or DMSO.
-
Choice of Base: If you are using a base to deprotonate your amine or scavenge the resulting HCl, its strength and steric bulk can affect the selectivity. A bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) might offer better results than a smaller base like triethylamine (TEA).
-
Protecting Groups: In some complex syntheses, it may be necessary to consider a synthetic route where one of the reactive positions is temporarily blocked.
Experimental Protocol for Optimizing Regioselectivity:
| Parameter | Condition A (High Selectivity) | Condition B (Low Selectivity) |
| Solvent | Toluene | DMF |
| Temperature | 0°C to Room Temperature | 80°C |
| Base | DIPEA | K₂CO₃ |
Question 2: My SNAr reaction with an oxygen nucleophile (e.g., a phenol) is sluggish and gives a poor yield. What can I do to improve it?
Answer:
Oxygen nucleophiles are generally less reactive than amines, and their reactions with this compound often require more forcing conditions. Poor yields can be due to incomplete reaction or decomposition of the starting material under harsh conditions.
Causality: The lower nucleophilicity of phenols and alcohols means that higher temperatures are often required to drive the reaction to completion. However, at elevated temperatures, the starting material can begin to decompose. A patent for a related synthesis reports a reaction with phenol at 90°C in THF with K₂CO₃ as the base.[2][3] If your conditions are significantly milder, this could be the reason for the low conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr with oxygen nucleophiles.
Section 2: Reduction of the Nitro Group and N-oxide
Question 3: I am trying to selectively reduce the nitro group without affecting the N-oxide or the halogens. What conditions should I use?
Answer:
Selective reduction of the nitro group in the presence of a pyridine N-oxide and halogens is a significant challenge. Many common reducing agents will also reduce the N-oxide or lead to hydrodehalogenation.
Causality: Catalytic hydrogenation with catalysts like Palladium or Platinum is often too reactive and can lead to the reduction of both the nitro group and the N-oxide, and potentially the removal of the chlorine atom. A documented procedure shows that Raney nickel with hydrogen reduces both the nitro group and the N-oxide.[4]
Recommended Protocol for Selective Nitro Group Reduction:
For a more selective reduction of the nitro group, consider using milder transfer hydrogenation conditions or chemical reducing agents.
| Reagent System | Expected Outcome | Potential Side Products |
| Fe / NH₄Cl in EtOH/H₂O | Selective reduction of the nitro group to an amine. | Incomplete reduction (nitroso, hydroxylamine). |
| SnCl₂·2H₂O in EtOH | Generally selective for the nitro group. | Formation of tin-complexes requiring careful workup. |
| Sodium Dithionite (Na₂S₂O₄) | Mild and often selective for the nitro group. | Requires aqueous conditions which may affect solubility. |
Step-by-Step Protocol using Fe/NH₄Cl:
-
Dissolve this compound in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add an excess of iron powder (5-10 equivalents) and ammonium chloride (1.5 equivalents).
-
Heat the mixture to reflux (typically 70-80°C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
Question 4: During the reduction of my compound, I am observing significant loss of the chlorine and/or fluorine atom. How can I prevent this?
Answer:
This side reaction is known as hydrodehalogenation and is common during catalytic hydrogenation, especially with palladium-based catalysts.
Causality: The C-Cl and C-F bonds on the electron-deficient pyridine ring are susceptible to cleavage by the highly reactive palladium hydride species formed on the catalyst surface.
Mitigation Strategies:
-
Change the Catalyst: Switch from Palladium on carbon (Pd/C) to a less reactive catalyst. Platinum on carbon (Pt/C) is sometimes less prone to causing hydrodehalogenation. As mentioned, Raney nickel has been used successfully in a related reduction.[4]
-
Use a Catalyst Poison: The addition of a small amount of a catalyst poison, such as quinoline or ethylenediamine, can sometimes selectively inhibit the hydrodehalogenation reaction without significantly slowing down the desired reduction. This requires careful optimization.
-
Avoid Catalytic Hydrogenation: Opt for a chemical reduction method as described in the previous question (e.g., Fe/NH₄Cl or SnCl₂), which does not typically cause hydrodehalogenation.
Decision Tree for Reduction Strategy:
Caption: Decision tree for choosing a reduction method.
Section 3: Stability and Handling
Question 5: Is this compound stable, and are there any specific storage or handling precautions I should be aware of?
Answer:
While specific stability data is limited, as a nitro-containing aromatic compound, it should be handled with care. The manufacturer's safety data sheet (SDS) should always be consulted, though it may lack detailed reactivity information.[5]
General Precautions:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and strong oxidizing agents. A recommended storage temperature is often 2-8°C.
-
Thermal Stability: Avoid excessive heating, as nitroaromatic compounds can be thermally unstable and may decompose exothermically. The synthesis of this compound involves heating to 110°C in sulfuric acid, suggesting it has some degree of thermal stability, but this is in a solution.[6][7] Neat, the stability may be lower.
-
Incompatibilities: Avoid strong acids, strong bases, and strong oxidizing agents.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any dust.
References
- Google Patents, WO2022216386A2 - T-type calcium channel antagonists and uses thereof,
- Google Patents, EP3958976A1 - Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts,
- Google Patents, US20220204500A1 - Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts,
- Google Patents, WO2024081653A2 - Methods of lowering miro2 to treat neurodegener
- Google Patents, WO2016203401A1 - Nrf2 regul
-
Aaron Chemistry GmbH, Safety Data Sheet - this compound, [Link]
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- 3. US20220204500A1 - Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts - Google Patents [patents.google.com]
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Technical Support Center: Purification of Products from 2-Chloro-5-fluoro-4-nitropyridine 1-oxide
Welcome to the technical support guide for the purification of compounds derived from 2-Chloro-5-fluoro-4-nitropyridine 1-oxide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying products from nucleophilic aromatic substitution (SNAr) reactions involving this versatile intermediate.
Introduction to Purification Challenges
This compound is a highly activated substrate for SNAr reactions due to the electron-withdrawing effects of the nitro group, the N-oxide moiety, and the halogen substituents.[1][2] While the chlorine at the C2 position is the primary leaving group, the reaction mixtures can be complex.[1] Common challenges in purification stem from similar polarities of starting material and product, the presence of isomers, and potential side reactions like deoxygenation. This guide provides practical, field-tested solutions to these issues.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your target compound.
Issue 1: Difficulty in Chromatographic Separation (Co-elution of Product and Starting Material)
-
Question: I'm running a flash column on silica gel to purify my product (e.g., an amine or ether derivative), but it's co-eluting with the unreacted this compound. How can I improve the separation?
-
Answer & Rationale: This is a frequent issue because the N-oxide functional group dominates the polarity profile of both the reactant and the product. While the substituent at the C2 position modulates polarity, the difference can be insufficient for baseline separation on standard silica gel.
-
Solution 1: Optimize the Mobile Phase.
-
For Aminated Products (e.g., 2-alkylamino-5-fluoro-4-nitropyridine 1-oxide): The basicity of the newly introduced amino group can cause peak tailing and streaking on acidic silica gel.[3] To counteract this, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia in methanol, which will neutralize the acidic silanol groups on the silica surface.
-
For Ether Products (e.g., 2-alkoxy-5-fluoro-4-nitropyridine 1-oxide): For these less basic compounds, focus on enhancing the polarity difference. Switch from a standard ethyl acetate/hexane system to a solvent system with different selectivity, such as dichloromethane/methanol or chloroform/acetone. A shallow gradient (e.g., 0-5% methanol in dichloromethane) is often more effective than an isocratic elution.
-
-
Solution 2: Switch the Stationary Phase.
-
Reverse-Phase Chromatography: If your product and the starting material have a sufficient difference in hydrophobicity, reverse-phase (C18) flash chromatography can be highly effective. Use a gradient of acetonitrile or methanol in water. Often, a small amount of an acid modifier like 0.1% formic acid is added to the mobile phase to improve peak shape.[4]
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica, especially for basic products, as it eliminates the issue of acidic silanol groups.
-
-
Issue 2: An Unexpected, Less Polar Impurity is Observed
-
Question: My reaction has gone to completion according to TLC, but after workup, I see a significant new spot that is less polar than my desired N-oxide product. What could this be?
-
Answer & Rationale: The most likely culprit is the deoxygenated analog of your product. The N-oxide group can be sensitive to certain nucleophiles, prolonged heating, or acidic/reductive conditions, leading to the loss of the oxygen atom.[5][6][7] The resulting pyridine derivative is significantly less polar than its N-oxide counterpart.
-
Troubleshooting Steps:
-
Characterization: Confirm the identity of the byproduct by LC-MS. The deoxygenated product will have a molecular weight that is 16 Da less than the expected product.
-
Reaction Condition Review:
-
Temperature: Were excessive temperatures used? N-oxide deoxygenation can be thermally induced.
-
Reagents: Some reagents can facilitate deoxygenation. For example, if your subsequent steps involve phosphorus-based reagents (like PCl₃), deoxygenation is a known reaction.[8]
-
-
Purification Strategy: Fortunately, the polarity difference between an N-oxide and its corresponding pyridine is usually large. Standard silica gel column chromatography with an ethyl acetate/hexane or dichloromethane/methanol gradient should easily separate the less polar deoxygenated impurity from the desired N-oxide product.
-
-
Issue 3: Product Fails to Crystallize or Oils Out
-
Question: I have purified my product by chromatography and the NMR looks clean, but it remains a persistent oil. How can I induce crystallization?
-
Answer & Rationale: The inability to crystallize can be due to residual solvent, minor impurities acting as "crystal poisons," or the inherent properties of the molecule.[9] Substituted nitropyridine N-oxides are often solids, but the specific side chain introduced can influence the crystal lattice energy.
-
Solutions:
-
Ensure High Purity: Even trace impurities can inhibit crystallization. If you have any doubts, re-purify a small amount of the material.
-
Systematic Solvent Screening: Prepare small-scale (5-10 mg) trials in various solvents of differing polarity. Good single solvents for crystallization are often those in which the compound is sparingly soluble at room temperature but fully soluble when hot (e.g., ethanol, isopropanol, ethyl acetate, acetone, or toluene).
-
Co-Solvent Systems: If a single solvent doesn't work, try a binary system. Dissolve the compound in a small amount of a "good" solvent (like dichloromethane or acetone) and slowly add a "poor" solvent (like hexane or diethyl ether) until persistent turbidity is observed. Then, warm the mixture until it is clear and allow it to cool slowly. A common and effective system is ethyl acetate/hexane.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site.
-
Seeding: If you have even a single crystal from a previous batch, add it to the cooled, supersaturated solution to initiate crystal growth.
-
-
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the best way to monitor the progress of my SNAr reaction?
-
A1: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between your starting material and product (a good starting point is 50% ethyl acetate in hexane). The product, where the chlorine is replaced by an amine or an alcohol, will typically have a slightly different Rf value. Staining with potassium permanganate can also be helpful, as the starting material and product may react differently. For more quantitative analysis, HPLC is the preferred method.
-
-
Q2: I am seeing two product spots on my TLC plate. What could be the cause?
-
A2: Besides the potential for deoxygenation (See Issue 2), if your nucleophile has more than one reactive site, you could be forming isomeric products. Alternatively, if your reaction conditions are harsh, you may be seeing substitution at the C5-fluoro position, although the C2-chloro position is significantly more activated towards nucleophilic attack.[1] LC-MS analysis is essential to determine the molecular weights of the different products and help elucidate their structures.
-
-
Q3: My yield is very low after aqueous workup. Where could my product be going?
-
A3: Pyridine N-oxides can be quite polar and may have significant water solubility, especially if the introduced substituent is also polar.[10] During the aqueous workup, your product might be partitioning into the aqueous layer. To recover it, perform multiple extractions (3-5 times) with a more polar organic solvent like ethyl acetate or a 10:1 mixture of chloroform/isopropanol. Before extraction, saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of your organic product in the aqueous phase and improve recovery.
-
-
Q4: How do I remove the N-oxide group if I want the final pyridine derivative?
-
A4: Deoxygenation is a common final step. A classic and effective method is to use a reducing agent like phosphorus trichloride (PCl₃) in an inert solvent like chloroform or dichloromethane at reflux.[1][8] Other methods include using catalytic hydrogenation (e.g., H₂, Pd/C), although this will also reduce the nitro group. Milder, more modern methods using reagents like formic acid and iodide have also been developed.[6]
-
Part 3: Protocols and Methodologies
Protocol 1: General Procedure for Flash Column Chromatography
This protocol provides a general workflow for purifying a 2-substituted-5-fluoro-4-nitropyridine 1-oxide derivative.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude material) by concentrating it to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Dry-pack the column with silica gel. Wet the column with the initial, low-polarity mobile phase (e.g., 100% hexane or 10% ethyl acetate in hexane).
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 10% to 60% ethyl acetate in hexane.
-
Expert Tip: For basic products, pre-treat the silica by flushing the packed column with a mobile phase containing 1% triethylamine before loading the sample. Maintain this concentration of triethylamine throughout the elution.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Workflow for Chromatographic Purification
Caption: A standard workflow for purification by flash column chromatography.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add ~10-20 mg of your purified oil and add a potential solvent (e.g., isopropanol) dropwise. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the bulk of the purified product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hotplate with stirring) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Crystallization Failures
Caption: A logical decision tree for troubleshooting crystallization issues.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of the final product.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength specific to the chromophore).
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation: Prepare a solution of your compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is typically expressed as the percentage of the main peak area relative to the total area of all peaks.
| Parameter | Typical Value | Rationale |
| Column Type | C18 Reverse-Phase | Good retention for moderately polar aromatic compounds. |
| Mobile Phase | Water/Acetonitrile | Standard for reverse-phase; provides good peak shape and resolution. |
| Modifier | 0.1% Formic Acid | Suppresses the ionization of basic nitrogens, leading to sharper peaks.[4] |
| Detection | UV (e.g., 254 nm) | Nitropyridine systems are strong UV absorbers. |
References
- Benchchem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
-
ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
-
Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Retrieved from [Link]
- ResearchGate. (n.d.). Deoxygenation of pyridine N‐oxides.
-
Chinese Journal of Pharmaceuticals. (2022). Synthesis of Finerenone. Retrieved from [Link]
- ResearchGate. (2022). Study on Thermodynamics, Crystallization Kinetics, and Molecular Simulation of Cocrystals: The Case of 4-Nitropyridine N-Oxide/p-Aminobenzoic Acid.
-
NIH Public Access. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
- ResearchGate. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
- ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
- ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.
- ResearchGate. (n.d.). 2-Chloro-4-nitropyridine N-oxide.
-
PubChem. (n.d.). 2-Chloro-4-nitropyridine 1-oxide. Retrieved from [Link]
- Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide.
- ResearchGate. (n.d.). Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines.
- Baran Lab. (2012). Pyridine N-Oxides.
- MySkinRecipes. (n.d.). This compound.
- U.S. Department of Health and Human Services. (n.d.). ANALYTICAL METHODS.
- Google Patents. (n.d.). Process for the reduction of pyridine n-oxides.
- ResearchGate. (n.d.). 4‐Nitropyridine N‐oxide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mastering Regioselectivity in Reactions of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide
Introduction: Navigating the Reactivity of a Highly Activated Heterocycle
Welcome to the technical support center for 2-Chloro-5-fluoro-4-nitropyridine 1-oxide. This reagent is a powerful building block in modern drug discovery and materials science due to its highly activated pyridine core, which is primed for nucleophilic aromatic substitution (SNAr). However, its rich functionality presents a common and critical challenge: controlling the regioselectivity of nucleophilic attack.
With two primary electrophilic sites—the chlorine-bearing C2 carbon and the nitro-bearing C4 carbon—researchers often encounter difficulties in directing the reaction to the desired position, leading to isomeric mixtures and challenging purifications. This guide is designed to provide you, our fellow scientists, with a deep, mechanistically grounded understanding of this system. Drawing from established principles of heterocyclic chemistry and field-proven insights, we will explore the factors that govern regioselectivity and provide actionable troubleshooting protocols to help you achieve your synthetic goals with precision and confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the fundamental principles governing regioselectivity on the this compound core?
Answer: The regiochemical outcome of a nucleophilic aromatic substitution (SNAr) on this substrate is a classic case of kinetic versus thermodynamic control, dictated by a delicate balance of electronic activation, leaving group ability, and steric factors. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount.
-
Electronic Activation: The pyridine ring is rendered extremely electron-deficient by three powerful electron-withdrawing features: the 4-nitro group, the 5-fluoro group, and the N-oxide functionality. The N-oxide and the 4-nitro group work in concert to powerfully activate the C2 and C4 positions for nucleophilic attack.[1]
-
Attack at C2 (para to N-Oxide, ortho to -NO₂): This position is highly activated. The negative charge of the resulting Meisenheimer intermediate is effectively stabilized through resonance delocalization onto both the N-oxide oxygen and the oxygens of the nitro group. This strong electronic activation often makes C2 the kinetically favored site of attack.
-
Attack at C4 (para to N-Oxide): This position is also strongly activated by the N-oxide, which can stabilize the intermediate's negative charge through resonance.[2] While it lacks the direct ortho activation from the nitro group that C2 possesses, other factors can make it a competitive or even preferred site.
-
-
Leaving Group Ability: In SNAr reactions, the typical leaving group aptitude on activated aryl systems is F > NO₂ > Cl ≈ Br > I.[3] In this molecule, the competition is between the chloride at C2 and the nitro group at C4. While chloride is a good leaving group, the highly activated nature of the ring makes the nitro group a very plausible nucleofuge.[1]
-
Steric Hindrance: The C2 position is flanked by the pyridine nitrogen's N-oxide oxygen. This can create a degree of steric hindrance for bulky nucleophiles, potentially favoring attack at the more accessible C4 position.[2]
The interplay of these factors determines the reaction pathway, as illustrated below.
Caption: Competing SNAr pathways on this compound.
FAQ 2: My reaction is giving the C4-substituted product, but I need C2-substitution. How do I improve selectivity for displacing the chlorine?
Answer: Favoring substitution at the C2 position generally involves leveraging its higher electronic activation and steering the reaction towards kinetic control. If you are observing undesired C4-substitution (displacement of the nitro group), the following strategies can shift the regioselectivity.
Troubleshooting Guide for C2-Selectivity
| Strategy | Recommendation & Rationale |
| Temperature | Lower the reaction temperature significantly. Try running the reaction at 0 °C, -20 °C, or even lower. C2 attack has a lower activation energy due to superior electronic stabilization, making it the kinetically favored pathway. Lower temperatures provide less energy to overcome the higher activation barrier of the C4-attack pathway.[4] |
| Nucleophile Choice | Use smaller, "harder" nucleophiles. Small primary amines (e.g., methylamine), ammonia, or small alkoxides (e.g., sodium methoxide) are less sterically hindered and are more likely to attack the most electron-deficient center (C2). Avoid bulky secondary amines or branched alkoxides. |
| Solvent Selection | Use less polar aprotic solvents. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can favor the kinetic product. Highly polar aprotic solvents like DMSO or DMF may better solvate the transition state leading to the thermodynamic C4 product.[5] |
| Addition Rate | Add the nucleophile slowly. Using a syringe pump to add the nucleophile over an extended period maintains a low instantaneous concentration. This minimizes side reactions and strongly favors the faster, kinetically controlled C2-substitution pathway. |
Experimental Protocol: Selective C2-Amination (Representative)
This protocol is a starting point based on established principles for achieving kinetic control.
-
Reactant Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath.
-
Nucleophile Preparation: In a separate flask, prepare a solution of the amine nucleophile (e.g., pyrrolidine, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 1.5 equiv) in anhydrous THF.
-
Slow Addition: Using a syringe pump, add the nucleophile solution to the cooled substrate solution over a period of 1 hour, ensuring the internal temperature does not rise above -35 °C.
-
Reaction Monitoring: Stir at -40 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of a single major product.
-
Quenching & Work-up: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution at -40 °C and allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
FAQ 3: I am getting the C2-product, but my desired target comes from substitution at C4. What can I do to favor nitro group displacement?
Answer: Achieving selectivity for the C4 position requires conditions that favor the thermodynamically more stable product or that sterically disfavor attack at C2.
Troubleshooting Guide for C4-Selectivity
| Strategy | Recommendation & Rationale |
| Temperature | Increase the reaction temperature. Running the reaction at room temperature or with gentle heating (e.g., 40-60 °C) can provide enough energy to overcome the kinetic barrier for C2 attack and allow the reaction to equilibrate towards the more thermodynamically stable C4-substituted product.[2] |
| Nucleophile Choice | Use bulky nucleophiles. Sterically demanding nucleophiles, such as secondary amines (e.g., diisopropylamine) or branched alkoxides (e.g., potassium tert-butoxide), will experience significant steric repulsion from the N-oxide oxygen at the C2 position. This will strongly favor attack at the more accessible C4 position.[2] |
| Solvent Selection | Use polar aprotic solvents. Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent for SNAr reactions and can help stabilize the more charge-diffuse transition state leading to the C4 product.[5] |
| Reaction Time | Allow for a longer reaction time. Thermodynamic control often requires more time to allow the reaction to reach equilibrium. Monitor the reaction over an extended period (12-24 hours) to see if the product ratio shifts in favor of the C4 isomer. |
Experimental Protocol: Selective C4-Thiolation (Representative)
This protocol illustrates a strategy for achieving C4-selectivity using a softer, bulkier nucleophile.
-
Reactant Preparation: To a solution of this compound (1.0 equiv) in anhydrous DMF (0.2 M) in a round-bottom flask, add the thiol nucleophile (e.g., 4-methoxythiophenol, 1.2 equiv).
-
Base Addition: Add a solid base like potassium carbonate (K₂CO₃, 2.0 equiv).
-
Heating & Monitoring: Heat the reaction mixture to 50 °C and stir. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash thoroughly with water and then brine to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to isolate the C4-substituted product.
FAQ 4: My reaction is unselective and produces a mixture of C2 and C4 isomers. How can I optimize for a single product?
Answer: An unselective reaction indicates that the energy barriers for both pathways are too similar under your current conditions. The goal is to find conditions that widen this energy gap. A systematic approach is required.
Caption: A systematic workflow for troubleshooting poor regioselectivity.
Key Optimization Steps:
-
Identify Your Target: First, decide whether the C2 or C4 isomer is your desired product. This will dictate your optimization strategy (kinetic vs. thermodynamic control).
-
Prioritize Temperature: Temperature is your most powerful tool. For C2-selectivity, go colder. For C4-selectivity, try warmer temperatures. Perform a temperature screen (e.g., -40°C, 0°C, 25°C, 50°C) and analyze the product ratio at each point.
-
Re-evaluate Your Nucleophile/Solvent System: If temperature alone is insufficient, the combination of your nucleophile and solvent may be ill-suited for selectivity. Refer to the tables in FAQ 2 and 3 and consider screening a matrix of conditions. For example, test a small amine in both THF and DMSO to see the solvent effect directly.
-
Control Stoichiometry and Addition: Ensure precise control over stoichiometry. Use of excess nucleophile can sometimes lead to side reactions and decrease selectivity. As mentioned, slow addition is a key technique for improving selectivity for the kinetic product.
By systematically applying these principles, you can transform an unselective reaction into a highly regiocontrolled transformation, streamlining your synthetic route and improving overall efficiency.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Chemistry Stack Exchange.
- Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Espenson, J. H., & Perez-Prieto, J. (2013). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. The Journal of Organic Chemistry, 78(10), 4834-4839.
- Crampton, M. R. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Johansson, M., & Sandström, A. (2015). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
- Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-5-fluoro-4-nitropyridine 1-oxide
Welcome to the technical support center for 2-Chloro-5-fluoro-4-nitropyridine 1-oxide. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are incorporating this valuable synthetic intermediate into their workflows.[1] We understand that achieving optimal solubility is a critical first step for any successful reaction. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common solubility issues encountered with this compound.
Understanding the Molecule: A Chemist's Perspective
This compound is a highly functionalized heterocyclic compound. Its chemical personality is defined by several key features that directly influence its solubility:
-
Pyridine N-oxide Moiety: The N-oxide group significantly increases the molecule's polarity and dipole moment compared to the parent pyridine. This feature enhances its ability to interact with polar solvents.
-
Halogen Substituents (Chloro and Fluoro): The presence of chlorine and fluorine atoms contributes to the molecule's electron-withdrawing nature and can participate in halogen bonding, influencing interactions with specific solvents.
-
Nitro Group: The strongly electron-withdrawing and polar nitro group further enhances the compound's polarity, making it more soluble in polar solvents but less so in non-polar hydrocarbon solvents.
-
Crystalline Solid Nature: Like many pyridine N-oxides, this compound is a solid at room temperature. The energy required to overcome the crystal lattice energy is a key factor in its dissolution.
Due to this combination of functional groups, this compound is classified as a polar, moderately protic molecule. Its solubility will be highest in polar aprotic and some polar protic solvents.
Predicted Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic | High | Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile can effectively solvate the polar N-oxide and nitro groups. |
| Chlorinated | Moderate to High | Dichloromethane (DCM) and Chloroform are often effective solvents for pyridine N-oxides, as evidenced by their use in the synthesis and extraction of similar compounds.[2][3] |
| Polar Protic | Moderate | Alcohols such as Methanol and Ethanol can form hydrogen bonds with the N-oxide oxygen, but the overall non-polar character of the pyridine ring may limit high solubility. |
| Ethers | Low to Moderate | Tetrahydrofuran (THF) and 1,4-Dioxane may offer some solubility, but are generally less effective than more polar aprotic solvents. |
| Esters | Low to Moderate | Ethyl acetate may be a suitable solvent, particularly for purification by column chromatography, often in combination with a less polar co-solvent.[2] |
| Non-Polar | Very Low | Hydrocarbon solvents like Hexanes and Toluene are unlikely to be effective solvents due to the high polarity of the molecule. |
Troubleshooting Common Solubility Issues
Below are common problems and recommended solutions presented in a question-and-answer format to guide you through your experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my chosen reaction solvent at room temperature. What should I do?
A1: This is a common challenge, often due to the compound's crystalline nature. Here is a systematic approach to address this:
-
Gentle Heating: Carefully warm the mixture. An increase in temperature will increase the kinetic energy of the solvent molecules, helping to break down the crystal lattice of the solute. Monitor the temperature to ensure it is compatible with your reaction conditions and does not cause degradation.
-
Sonication: Use an ultrasonic bath. The high-frequency sound waves create cavitation bubbles in the solvent, and their collapse near the solid surface can physically break apart the crystals and enhance dissolution.
-
Solvent Polarity Adjustment (Co-solvency): If you are using a moderately polar solvent, consider adding a small amount of a more polar co-solvent in which the compound has higher solubility (e.g., adding 5-10% DMF or DMSO to a reaction in THF). This can significantly improve the overall solvating power of the solvent system.
Q2: I'm observing a suspension or slurry even after attempting to dissolve the compound. How can I achieve a homogeneous solution for my reaction?
A2: A persistent suspension indicates that you are near or have exceeded the solubility limit of the compound in that solvent at the current temperature.
-
Increase Solvent Volume: The most straightforward solution is to increase the volume of the solvent to decrease the concentration of the solute. However, be mindful of how a more dilute reaction may affect your reaction kinetics.
-
Switch to a More Polar Solvent: If your reaction chemistry allows, switch to a solvent with a higher predicted solubility, such as DMF or DMSO.
-
Particle Size Reduction: If you have the starting material in a larger crystalline form, gently grinding it to a fine powder using a mortar and pestle will increase the surface area available for solvation, which can speed up dissolution.
Q3: Can I use heat to dissolve this compound? Are there any stability concerns?
A3: Gentle heating is a standard and effective technique. However, as with many highly functionalized organic molecules, particularly those containing nitro groups, prolonged exposure to high temperatures should be avoided to prevent potential degradation. It is recommended to conduct a small-scale stability test by dissolving a small amount of the compound in the desired solvent at the intended reaction temperature and monitoring for any color change or the appearance of impurities by TLC or LC-MS over time.
Q4: I need to perform a reaction at low temperatures, but the compound precipitates out of solution upon cooling. How can I maintain a homogeneous solution?
A4: This is a classic solubility challenge. Here are some strategies:
-
Co-solvent System: Employ a mixture of solvents. For example, dissolve the compound in a minimal amount of a high-boiling, highly polar solvent like DMF, and then slowly add your primary, lower-boiling reaction solvent (e.g., THF) while maintaining the solution's homogeneity. When the entire mixture is cooled, the presence of the stronger solvent can help keep the compound in solution.
-
Slow Addition: If your reaction allows, consider adding the this compound as a solution in a small amount of a co-solvent dropwise to the cooled reaction mixture. This can sometimes prevent bulk precipitation.
Experimental Protocols
Protocol 1: Systematic Approach to Solvent Selection and Dissolution
This protocol outlines a logical workflow for identifying a suitable solvent and preparing a solution of this compound.
Caption: Workflow for solvent selection and dissolution.
Protocol 2: Determining a Precise Solubility Value (Gravimetric Method)
For applications requiring a precise solubility value, the following gravimetric method is reliable.
Materials:
-
This compound
-
Chosen organic solvent
-
Analytical balance
-
Sealed vials (e.g., screw-cap with PTFE liner)
-
Thermostatically controlled shaker or stirring plate
-
Syringe filters (PTFE, 0.22 µm)
-
Pre-weighed collection vials
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a thermostatically controlled shaker or on a stirring plate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter into a pre-weighed collection vial. This step is crucial to remove any undissolved solid particles.
-
Solvent Evaporation: Evaporate the solvent from the collection vial under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Calculation: Weigh the collection vial containing the dried solute. The mass of the dissolved solute is the final weight minus the initial weight of the vial. The solubility can then be expressed in terms of mg/mL or mol/L.
Caption: Gravimetric method for solubility determination.
By understanding the chemical nature of this compound and employing a systematic approach to solvent selection and dissolution, researchers can efficiently overcome solubility challenges and proceed with their synthetic objectives.
References
-
PubChem. 2-Chloro-4-nitropyridine 1-oxide. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
Cenmed Enterprises. 2 Chloro 5 Fluoro 4 Nitropyridine 1 Oxide. Available at: [Link]
- Google Patents. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ...
-
Organic Chemistry Portal. 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available at: [Link]
- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
PubChem. 2-Chloro-5-methyl-4-nitropyridine N-oxide. Available at: [Link]
-
ResearchGate. Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Request PDF. Available at: [Link]
-
Organic Chemistry Portal. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Available at: [Link]
- Google Patents. WO2018141642A1 - Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride.
- Google Patents. CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
Sources
Preventing decomposition of "2-Chloro-5-fluoro-4-nitropyridine 1-oxide" during reactions
Technical Support Center: 2-Chloro-5-fluoro-4-nitropyridine 1-oxide
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive and valuable building block. Due to its electron-deficient nature, this reagent is an excellent substrate for nucleophilic aromatic substitution (SNAr), but its reactivity also presents stability challenges. This document provides in-depth, experience-driven answers to common issues encountered during its use, focusing on preventing decomposition and maximizing reaction success.
Section 1: Foundational Knowledge & Troubleshooting
This section addresses the most pressing questions regarding the stability and handling of this compound. Understanding these principles is the first step toward preventing decomposition.
Q1: My reaction mixture is turning dark brown or black, and my yield of the desired product is very low. What is the likely cause?
This is a classic sign of decomposition. The dark coloration typically indicates the formation of polymeric materials or complex, undesired side products. The primary causes are excessive heat or the use of an inappropriate base.
-
Causality - Thermal Decomposition: The combination of a nitro group and an N-oxide on the pyridine ring makes the molecule highly electrophilic and thermally sensitive. While stable under recommended storage conditions, elevated reaction temperatures can initiate decomposition pathways. For instance, a similar compound, 2-Chloro-4-nitropyridine N-oxide, is noted to decompose around its melting point of 150-155°C. Thermal decomposition can lead to the release of hazardous gases like nitrogen oxides (NOx) and hydrogen chloride[1][2].
-
Causality - Base-Induced Decomposition: Strong, hard bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) are incompatible with this substrate[3]. They can induce a destructive ring-opening reaction known as an SN(ANRORC) mechanism, which is documented for related 2-chloro-5-nitropyridines[4]. Instead of simple substitution, the base attacks the electron-deficient ring itself, leading to a cascade of reactions that do not yield the desired product.
Troubleshooting Flowchart for Reaction Failure
Sources
Technical Support Center: Catalyst Selection and Optimization for 2-Chloro-5-fluoro-4-nitropyridine 1-oxide Couplings
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to providing in-depth guidance on catalyst selection and optimization for cross-coupling reactions involving the versatile building block, 2-Chloro-5-fluoro-4-nitropyridine 1-oxide. This resource is designed to address specific challenges and provide actionable insights to streamline your synthetic workflows.
The unique electronic and steric properties of this compound, characterized by an electron-deficient pyridine ring activated by a nitro group and a halogen, make it a valuable substrate in medicinal chemistry. However, these same properties can present challenges in achieving high-yielding and clean cross-coupling reactions. This guide offers a structured approach to troubleshooting and optimizing these critical transformations.
Understanding the Substrate: Key Chemical Characteristics
This compound possesses a distinct reactivity profile. The chlorine atom at the C2 position is highly activated towards displacement due to the strong electron-withdrawing effects of the nitro group at C4 and the inherent electron deficiency of the pyridine N-oxide ring. This electronic landscape is a double-edged sword: while it facilitates the initial oxidative addition step in many catalytic cycles, it can also lead to undesired side reactions if not properly controlled.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during experiments with this compound.
Low or No Product Yield
Question 1: My cross-coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
Answer: Low or non-existent yields in palladium-catalyzed cross-coupling reactions are a frequent challenge. A systematic troubleshooting approach is essential.[1]
-
Catalyst and Ligand Integrity: The choice and quality of your palladium source and ligand are paramount. For electron-deficient substrates like this, sterically hindered and electron-rich phosphine ligands are often a good starting point.[2] Consider using pre-activated Pd(0) sources or modern precatalysts to ensure efficient generation of the active catalytic species.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.[1][3] Ensure your reaction setup is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen).
-
Reagent Purity: The purity of all reagents, including your substrate, coupling partner, base, and solvent, is critical.[4] Trace impurities can poison the catalyst. Ensure solvents are anhydrous, as water can interfere with many coupling reactions.
Side Product Formation
Question 2: I am observing significant homocoupling of my boronic acid (in Suzuki coupling) or terminal alkyne (in Sonogashira coupling). How can this be minimized?
Answer: Homocoupling is a common side reaction, especially when the desired cross-coupling is sluggish.
-
Oxygen Contamination: The presence of oxygen is a primary driver of homocoupling, particularly the Glaser coupling of terminal alkynes.[5] Rigorous degassing of all solvents and reagents is crucial.[5]
-
Copper Co-catalyst (Sonogashira): While often used to increase reaction rates, copper salts can also promote alkyne homocoupling.[5][6] Consider running the reaction under copper-free conditions, which may require a more active palladium catalyst system.
-
Reaction Kinetics: If the rate of transmetalation is slow, homocoupling can become the dominant pathway.[5] This can often be addressed by optimizing the ligand, base, or solvent to favor the desired catalytic cycle.
Question 3: My reaction is producing a significant amount of dehalogenated starting material (protodehalogenation). What is the likely cause and how can I prevent it?
Answer: Protodehalogenation, the replacement of the chlorine atom with hydrogen, can occur under certain conditions.
-
Source of Protons: The primary cause is the presence of a proton source, which can be trace amounts of water in the solvent or base. Ensure all reagents are scrupulously dried.
-
Reaction Temperature: Higher reaction temperatures can sometimes promote this side reaction. If possible, screen for more active catalyst systems that allow for lower reaction temperatures.
-
Base Selection: The choice of base can influence the rate of protodehalogenation. In some cases, a weaker, non-nucleophilic base may be preferable.
Catalyst Selection and Optimization
Question 4: What are the recommended starting points for catalyst and ligand selection for different coupling reactions with this compound?
Answer: The optimal catalyst system is highly dependent on the specific coupling reaction and the nature of the coupling partner.
| Coupling Reaction | Recommended Palladium Source | Recommended Ligand Class | Rationale |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type biarylphosphines (e.g., SPhos, XPhos), Ferrocenylphosphines (e.g., dppf) | These ligands are electron-rich and sterically bulky, which promotes both oxidative addition and reductive elimination, crucial steps in the catalytic cycle.[2] |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type biarylphosphines (e.g., RuPhos, BrettPhos) | These ligands are specifically designed for C-N bond formation and are effective for coupling with electron-deficient aryl halides.[7] |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Triphenylphosphine (PPh₃), N-Heterocyclic Carbenes (NHCs) | While traditional PPh₃ can be effective, NHC ligands often offer higher stability and activity, especially for challenging substrates. |
Question 5: How do I systematically optimize a coupling reaction for this substrate?
Answer: A methodical approach to optimization is key. Intelligent screening of reaction parameters is more effective than random changes.
-
Ligand Screening: The ligand has the most profound impact on the outcome of the reaction.[2] Screen a diverse set of ligands, including those from different classes (e.g., biarylphosphines, ferrocenylphosphines, NHCs).
-
Base and Solvent Screening: The choice of base and solvent can significantly affect reaction rates and yields. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF).
-
Temperature and Concentration: Once a promising catalyst system is identified, fine-tune the temperature and concentration to maximize yield and minimize side reactions.
Experimental Protocols & Workflows
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates a typical workflow for setting up and monitoring a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for palladium-catalyzed cross-coupling.
Catalytic Cycles: A Visual Guide
Understanding the catalytic cycle is fundamental to troubleshooting.
Suzuki-Miyaura Coupling
This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[8] The key steps are oxidative addition, transmetalation, and reductive elimination.[9]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Taylor & Francis. (n.d.). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides.
- Denmark, S. E., Smith, R. C., Chang, W.-T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
- PubMed. (2009). Cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic and heteroaromatic halides.
- Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
- RSC Publishing. (n.d.). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- Journal of the American Chemical Society. (n.d.). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). Common side reactions with Cy-cBRIDP catalysts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Reactions with 2-Chloro-5-fluoro-4-nitropyridine 1-oxide
Welcome to the technical support center for "2-Chloro-5-fluoro-4-nitropyridine 1-oxide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this highly reactive intermediate. Our focus is on the safe management of potential exothermic events during its use, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Introduction: The Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and agrochemical research.[1] Its utility stems from the highly electrophilic nature of the pyridine ring, which is significantly activated towards nucleophilic attack. This activation is a result of the synergistic electron-withdrawing effects of the 4-nitro group and the N-oxide functionality.[2][3][4] Consequently, the chlorine atom at the 2-position is an excellent leaving group, facilitating a wide range of SNAr reactions.
While this high reactivity is synthetically advantageous, it also presents a significant potential for highly exothermic reactions. The reaction rate with even moderate nucleophiles can be rapid, leading to a fast release of heat. If not properly controlled, this can result in a thermal runaway, characterized by a rapid increase in temperature and pressure, posing a significant safety hazard.[3] This guide provides practical advice for mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive towards nucleophiles?
A1: The pyridine N-oxide moiety and the 4-nitro group are both potent electron-withdrawing groups. They act in concert to reduce the electron density of the pyridine ring, making it highly electrophilic. This enhanced electrophilicity makes the carbon atoms of the ring, particularly the one bearing the chlorine atom, highly susceptible to attack by nucleophiles.[2][3][4]
Q2: What types of reactions with this compound are most likely to be dangerously exothermic?
A2: Nucleophilic aromatic substitution (SNAr) reactions, especially with strong, unhindered nucleophiles, pose the highest risk. Examples include reactions with primary and secondary amines, alkoxides, and thiolates. The rate of these reactions can be very fast, leading to rapid heat generation.
Q3: Are there any specific safety warnings I should be aware of before using this compound?
A3: Yes. Besides the potential for exothermic reactions, the material itself is classified as an irritant to the skin and eyes.[5] It is also important to avoid contact with strong oxidizing agents.[5] Always consult the latest Safety Data Sheet (SDS) before handling.
Q4: Can the fluorine substituent affect the reaction's exothermicity?
Troubleshooting Guide: Managing Exothermic Events
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Rapid, Uncontrolled Temperature Increase Upon Nucleophile Addition
This is a classic sign of a potential thermal runaway. Immediate action is required to prevent loss of control over the reaction.
-
Immediate Corrective Actions:
-
Cease addition of the nucleophile immediately.
-
Ensure maximum cooling is applied. This may involve lowering the temperature of your cooling bath or ensuring efficient circulation of the coolant.
-
If the temperature continues to rise uncontrollably, and it is safe to do so, consider adding a pre-chilled, inert solvent to dilute the reaction mixture. This will decrease the concentration of reactants and help to absorb some of the excess heat.
-
-
Root Cause Analysis and Prevention:
-
Rate of Addition: The nucleophile was likely added too quickly. For highly reactive substrates like this, a slow, dropwise addition with careful monitoring of the internal temperature is crucial.
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction. Ensure your cooling bath has a large enough volume and is at a low enough temperature to handle the expected heat evolution. For larger-scale reactions, consider using a more efficient cooling system, such as a cryostat.
-
Concentration: The reaction may be too concentrated. Reducing the concentration of the reactants can help to moderate the reaction rate.
-
Nucleophile Strength: Highly reactive nucleophiles (e.g., primary amines, alkoxides) will generate heat more rapidly. For initial experiments, consider using a less reactive nucleophile or a more dilute solution of the nucleophile.
-
Issue 2: Formation of Multiple Byproducts Observed by TLC/LC-MS
The formation of multiple byproducts can be due to side reactions, which may also contribute to the overall exotherm.
-
Potential Side Reactions:
-
Displacement of the Nitro Group: While the chlorine at the 2-position is the primary leaving group, strong nucleophiles can sometimes displace the nitro group at the 4-position, especially at elevated temperatures.
-
Reaction with the N-Oxide: In some cases, nucleophiles can react at the N-oxide moiety, leading to deoxygenation or other transformations.
-
Hydrolysis: If moisture is present, hydrolysis of the starting material to the corresponding pyridone can occur, especially in the presence of a base.
-
-
Troubleshooting and Optimization:
-
Temperature Control: Maintain a low and consistent reaction temperature to improve selectivity for the desired SNAr reaction.
-
Anhydrous Conditions: Ensure all solvents and reagents are dry to prevent hydrolysis. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Choice of Base: If a base is used, select one that is non-nucleophilic (e.g., triethylamine, diisopropylethylamine) to avoid it competing with your primary nucleophile.
-
Issue 3: Reaction Fails to Go to Completion, Even with Heating
While exothermic reactions are a primary concern, incomplete reactions can also occur.
-
Potential Causes and Solutions:
-
Weak Nucleophile: The nucleophile may not be strong enough to react efficiently. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile and increase its reactivity.
-
Steric Hindrance: A bulky nucleophile may have difficulty approaching the reaction center. In such cases, a higher reaction temperature and longer reaction time may be necessary. However, proceed with caution and monitor for exotherms when increasing the temperature.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can help to stabilize the charged intermediate (Meisenheimer complex).
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, THF, or DMF)
-
Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 - 2.0 equivalents)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
-
Reaction vessel equipped with a magnetic stirrer, thermometer, and addition funnel, under an inert atmosphere.
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in the reaction vessel.
-
Cool the solution to 0 °C (or lower, e.g., -20 °C for highly reactive amines) using the cooling bath.
-
In a separate flask, prepare a solution of the amine and the non-nucleophilic base in the same anhydrous solvent.
-
Slowly add the amine solution dropwise to the cooled solution of the pyridine N-oxide via the addition funnel over a period of 30-60 minutes.
-
Crucially, monitor the internal temperature of the reaction throughout the addition. The rate of addition should be adjusted to ensure the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at the low temperature for a further 1-2 hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
If the reaction is sluggish, the temperature can be allowed to slowly warm to room temperature.
-
Upon completion, the reaction can be worked up by quenching with water and extracting the product with an appropriate organic solvent.
Data Presentation: Solvent and Base Selection for SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Suitability for SNAr |
| Acetonitrile | Polar Aprotic | 37.5 | Excellent |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Excellent |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47.2 | Excellent, can accelerate reactions |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Good |
| Ethanol | Polar Protic | 24.6 | Can be used, but may slow down the reaction |
| Base | Type | pKa of Conjugate Acid | Suitability |
| Triethylamine (TEA) | Non-nucleophilic | 10.75 | Excellent |
| Diisopropylethylamine (DIPEA) | Non-nucleophilic, sterically hindered | 10.75 | Excellent |
| Potassium Carbonate | Inorganic, moderately strong | 10.33 (carbonic acid) | Good, for less sensitive reactions |
| Sodium Hydride | Strong, non-nucleophilic | ~35 (H₂) | Use with caution, highly reactive |
Visualizations
Logical Workflow for Managing a Potential Exotherm
Caption: Decision workflow for managing temperature during nucleophile addition.
Reaction Pathway for SNAr
Caption: The SNAr mechanism, highlighting the exothermic nucleophilic attack step.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Baran, P. S. (2012). Pyridine N-Oxides. Scripps Research Institute. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. French Ministry for Sustainable Development. [Link]
-
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. [Link]
-
Preshlock, S., Tcyrulnikov, S., & Kozlowski, M. C. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. [Link]
Sources
Technical Support Center: Navigating Syntheses with 2-Chloro-5-fluoro-4-nitropyridine 1-oxide
Welcome to the technical support guide for syntheses involving 2-chloro-5-fluoro-4-nitropyridine 1-oxide. This versatile building block is a cornerstone in the development of novel pharmaceutical and agrochemical agents, valued for its unique electronic properties and multiple reaction sites.[1] However, its reactivity also presents specific challenges during reaction work-up and product purification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt protocols to your specific synthetic context.
Section 1: Troubleshooting Guide
This section addresses the most frequent issues researchers face during the work-up of reactions involving this compound and its derivatives.
Question: I have a low, or no, yield of my desired product after performing a standard aqueous work-up. Where did my product go?
Answer: This is a common and frustrating issue that can arise from several factors related to the physicochemical properties of your product.
-
Potential Cause 1: Product has high water solubility. The N-oxide moiety and the nitro group can significantly increase the polarity of a molecule, potentially rendering it more soluble in the aqueous phase than expected.
-
Diagnostic Step: Take a small sample of the aqueous layer from your extraction, acidify it slightly (if your compound is stable to acid), and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) against a standard of your starting material. This will confirm if your product or unreacted starting material is in the aqueous phase.
-
Solution: If the product is in the aqueous layer, perform multiple extractions (5-7 times) with a more polar organic solvent like ethyl acetate or even a mixture of dichloromethane and isopropanol. For highly polar compounds, saturating the aqueous layer with sodium chloride (brine) before extraction can decrease the product's aqueous solubility and improve partitioning into the organic layer.[2]
-
-
Potential Cause 2: Product degradation during work-up. The pyridine N-oxide ring system can be sensitive to harsh pH conditions. Strongly acidic or basic washes can lead to hydrolysis of the chloro group or other unwanted side reactions.
-
Diagnostic Step: Review your work-up conditions. Did you use a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M NaOH)?
-
Solution: Employ milder reagents for pH adjustment. Use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize acid instead of strong bases. For washing, use a saturated solution of ammonium chloride (NH₄Cl) which provides a slightly acidic wash (pH ~4.5-6.0) without the harshness of strong acids.[3]
-
-
Potential Cause 3: Incomplete reaction. The issue may lie in the reaction itself, not the work-up.
-
Diagnostic Step: Before quenching the reaction, ensure it has gone to completion by using an appropriate monitoring technique like TLC, LC-MS, or ¹H NMR.
-
Solution: If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more reagent before proceeding to the work-up.
-
Question: I'm struggling with a persistent emulsion during my liquid-liquid extraction. How can I break it?
Answer: Emulsion formation is common when working with pyridine-containing compounds due to their basicity and surfactant-like properties.[3]
-
Immediate Solutions (In the Separatory Funnel):
-
Add Brine: Introduce a saturated solution of sodium chloride. This increases the ionic strength of the aqueous phase, making the two layers less miscible and helping to break the emulsion.[2]
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. The large surface area can help coalesce the dispersed droplets.
-
Change Solvent: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some dichloromethane can alter the density and polarity, often destabilizing the emulsion.
-
-
Preventative Measures for Future Experiments:
-
pH Control: Ensure the pH of your aqueous layer is well away from the pKa of your pyridine-based product. If your product is basic, an acidic wash can protonate it, moving it cleanly into the aqueous layer for subsequent neutralization and extraction.
-
Minimize Vigor: Avoid shaking the separatory funnel too aggressively.
-
Question: My final product is contaminated with a high-boiling point solvent like DMF or DMSO. How can I remove it effectively?
Answer: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent for many reactions but are notoriously difficult to remove due to their high boiling points.
-
Best Practice: Aqueous Washes. The most effective method is to exploit their high water solubility.
-
Dilute the reaction mixture significantly with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer repeatedly (3-5 times) with water. A subsequent wash with brine will help remove the last traces of water from the organic layer.[3]
-
Pro-Tip: For this to be effective, your product must have low water solubility. If your product is also water-soluble, this method is not suitable.
-
-
Alternative Methods:
-
Azeotropic Removal: For stubborn traces, adding a solvent like toluene or heptane and concentrating the mixture under reduced pressure can help azeotropically remove the residual high-boiling solvent.
-
Lyophilization (Freeze-Drying): If your compound is stable, dissolving the crude material in a mixture of water and a suitable organic solvent (like 1,4-dioxane) and then freeze-drying can effectively remove residual DMSO/DMF.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended general procedure for quenching a reaction involving this compound?
A1: The safest and most common method is to cool the reaction mixture in an ice bath and then slowly pour it into a beaker containing ice water or a mixture of ice and a saturated aqueous solution of sodium bicarbonate.[4] This method effectively dissipates heat and dilutes the reagents. For reactions sensitive to water, quenching with a saturated solution of ammonium chloride may be preferable.
Q2: How should I choose the best solvent system for column chromatography purification?
A2: The choice depends on the polarity of your final product. A good starting point is a solvent system of ethyl acetate and hexanes (or heptane).
-
Step 1 (TLC Analysis): Spot your crude product on a TLC plate and test various solvent ratios (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex, 50% EtOAc/Hex).
-
Step 2 (Target Rf): Aim for a solvent system that gives your desired product an Rf (retention factor) value between 0.25 and 0.40. This typically provides the best separation on a silica gel column.
-
Pro-Tip: If your compound is highly polar and does not move from the baseline even in 100% ethyl acetate, consider adding a small percentage of methanol (1-5%) to the mobile phase.
Q3: Is this compound stable? What conditions should I avoid?
A3: The compound is generally stable under recommended storage conditions (2-8°C).[1] However, like many highly functionalized heterocyclic compounds, it has incompatibilities. Avoid strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition or unwanted side reactions.[5] Thermal decomposition can release hazardous gases like NOx and HCl.[5]
Section 3: Standardized Protocol: Work-up for SNAr Reaction
This section provides a detailed protocol for the work-up and purification of a typical nucleophilic aromatic substitution (SNAr) reaction where the 2-chloro group is displaced by an amine nucleophile.
Experimental Workflow Diagram
Caption: Standard workflow for SNAr reaction work-up.
Step-by-Step Methodology
-
Reaction Quenching: Once the reaction is deemed complete by LC-MS, allow the reaction vessel to cool to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and water (approx. 10 volumes relative to the reaction solvent volume). Slowly pour the reaction mixture into the ice/water mixture with vigorous stirring.[6]
-
Liquid-Liquid Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 3 volumes).
-
Combine and Wash: Combine the organic layers. To remove residual DMF, wash the combined organic phase with water (2 x 2 volumes), followed by a final wash with saturated aqueous sodium chloride (brine) (1 x 2 volumes).[3]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Allow it to stand for 15-20 minutes to ensure all water is absorbed.
-
Concentration: Filter off the drying agent, washing the solid with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient elution system (e.g., 0% to 40% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Troubleshooting Decision Tree for Extraction
Caption: Decision tree for common extraction problems.
Typical Data for a Successful Synthesis
| Parameter | Expected Value | Notes |
| Crude Yield | 85-95% | Varies based on nucleophile and reaction conditions. |
| Purified Yield | 70-85% | Post-chromatography or recrystallization. |
| Appearance | Yellow to Orange Solid | Color intensity depends on the specific derivative. |
| Purity (LC-MS) | >98% | After purification. |
| ¹H NMR | Conforms to structure | Disappearance of starting material peaks. |
References
- MySkinRecipes. This compound.
- ChemicalBook. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE Synthesis.
- ChemicalBook. 2-Chloro-5-nitropyridine synthesis.
- BenchChem. Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions.
- Guidechem. How can 2-chloro-4-nitro pyridine-N-oxides be synthesized?
- PrepChem.com. Synthesis of 2-chloro-4-nitropyridine-N oxide.
- Jubilant Ingrevia Limited. 2-Chloro-5-nitropyridine Safety Data Sheet.
Sources
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- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]
Validation & Comparative
The Strategic Advantage of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide in Advanced Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Substituted pyridines, a cornerstone of heterocyclic chemistry, offer a versatile scaffold for the construction of complex molecular architectures. Among these, 2-Chloro-5-fluoro-4-nitropyridine 1-oxide has emerged as a highly reactive and versatile intermediate. This guide provides an in-depth, objective comparison of its performance against other substituted pyridines, supported by established chemical principles and contextual experimental data, to inform its strategic application in synthesis.
The Archetype of an Activated Pyridine: Unpacking the Reactivity of this compound
The exceptional utility of this compound in nucleophilic aromatic substitution (SNAr) reactions stems from the synergistic interplay of its substituents. The pyridine N-oxide and the 4-nitro group are potent activating features, rendering the pyridine ring highly electron-deficient and primed for nucleophilic attack. This activation is most pronounced at the C2 and C4 positions. The strategic placement of a chloro and a fluoro group at the C2 and C5 positions, respectively, further refines the reactivity profile of this molecule.
The Decisive Role of Halogen Substitution in SNAr
In the context of SNAr, the nature of the halogen substituent has a profound and somewhat counterintuitive impact on reactivity. Unlike in SN2 reactions where leaving group ability is paramount (I > Br > Cl > F), in SNAr the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized intermediate, the Meisenheimer complex. Fluorine, owing to its superior electronegativity, exerts a powerful inductive electron-withdrawing effect, which significantly stabilizes the negatively charged Meisenheimer complex. This stabilization of the transition state lowers the activation energy of the rate-determining step, leading to a dramatic increase in reaction rate. Consequently, in SNAr reactions, the reactivity of halogens often follows the trend F > Cl > Br > I.
This principle is a critical differentiator for this compound when compared to its chlorinated analogs. The presence of the highly activating fluorine atom, even though not the leaving group in a substitution at the 2-position, contributes to the overall electron deficiency of the ring, enhancing the electrophilicity of the carbon bearing the chlorine atom.
Comparative Performance: this compound vs. Alternative Pyridine Scaffolds
While direct, side-by-side kinetic data for this compound against a broad range of other substituted pyridines under identical conditions is not extensively available in peer-reviewed literature, we can construct a robust comparative analysis based on well-established principles of physical organic chemistry and available data for analogous systems.
Table 1: Qualitative Reactivity Comparison of Substituted Pyridines in SNAr
| Compound | Key Features | Expected Relative Reactivity with Nucleophiles | Rationale |
| This compound | N-oxide, 4-nitro, 2-chloro, 5-fluoro | Very High | Strong activation by N-oxide and 4-nitro group. The 2-chloro is an excellent leaving group in a highly activated position. The 5-fluoro substituent further enhances ring electrophilicity. |
| 2,5-Dichloro-4-nitropyridine 1-oxide | N-oxide, 4-nitro, 2,5-dichloro | High | Strong activation by N-oxide and 4-nitro group. The 2-chloro is a good leaving group. Lacks the additional activating inductive effect of the 5-fluoro substituent. |
| 2-Chloro-4-nitropyridine 1-oxide | N-oxide, 4-nitro, 2-chloro | High | Strong activation from the N-oxide and 4-nitro group. The 2-chloro is a good leaving group. |
| 2-Chloro-5-nitropyridine | 5-nitro, 2-chloro | Moderate | Activated by the 5-nitro group, but lacks the potent activating effect of the N-oxide. |
| 2,4-Dichloropyridine | 2,4-dichloro | Low to Moderate | Lacks strong activating groups like a nitro group. Requires more forcing conditions for SNAr. |
Mechanistic Insights: The Pathway to Substitution
The SNAr reaction of this compound with a nucleophile proceeds via a well-established two-step addition-elimination mechanism.
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Experimental Protocols
The following protocols provide a framework for the synthesis of this compound and its subsequent use in SNAr reactions.
Protocol 1: Synthesis of this compound
This synthesis is a two-step process starting from the commercially available 2-chloro-5-fluoropyridine.
Step 1: Nitration of 2-Chloro-5-fluoropyridine
-
Materials: 2-Chloro-5-fluoropyridine, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
To a stirred, cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-chloro-5-fluoropyridine while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford 2-chloro-5-fluoro-4-nitropyridine.
-
Step 2: N-Oxidation of 2-Chloro-5-fluoro-4-nitropyridine
-
Materials: 2-Chloro-5-fluoro-4-nitropyridine, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, dichloromethane (or acetic acid).
-
Procedure:
-
Dissolve 2-chloro-5-fluoro-4-nitropyridine in a suitable solvent such as dichloromethane.
-
Add m-CPBA (in portions) or a solution of hydrogen peroxide in acetic acid at room temperature.
-
Stir the mixture for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with a solution of sodium bisulfite and then with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Protocol 2: General Procedure for SNAr with an Amine Nucleophile
-
Materials: this compound, amine nucleophile, a suitable solvent (e.g., ethanol, acetonitrile, or DMF), and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), if required.
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine nucleophile (1.1 - 1.5 eq). If the amine is used as its salt, add a base (1.2 - 2.0 eq) to liberate the free amine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: A typical experimental workflow for the synthesis and application of this compound.
Application in the Synthesis of Biologically Active Molecules: The Case of Kinase Inhibitors
The highly functionalized pyridine core is a common motif in a multitude of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The specific substitution pattern and high reactivity of this compound make it an ideal precursor for the synthesis of complex kinase inhibitors. For instance, analogues of Dasatinib, a potent tyrosine kinase inhibitor, feature a substituted aminopyrimidine core that can be constructed using highly reactive pyridine intermediates. The 2-chloro position allows for the introduction of various amine-containing fragments, a key step in building the final drug molecule. The fluoro and nitro groups can be retained or further transformed to modulate the physicochemical and pharmacological properties of the final compound.
Conclusion
In the strategic design of synthetic routes for complex, high-value molecules, this compound presents a compelling case for its inclusion as a key building block. Its heightened reactivity in nucleophilic aromatic substitution, driven by the synergistic activation of the N-oxide, 4-nitro, and 5-fluoro substituents, sets it apart from less-activated pyridine derivatives. This enhanced reactivity often translates to milder reaction conditions, faster reaction times, and broader substrate scope, which are critical considerations in process development and medicinal chemistry. While direct quantitative comparisons are still emerging, the foundational principles of physical organic chemistry strongly support the superior performance of this reagent in SNAr reactions. For researchers and drug development professionals, a thorough understanding of the reactivity and synthetic utility of this compound is a valuable asset in the quest for novel and impactful chemical entities.
References
-
Synthesis of 2-Chloro-5-fluoropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link][1]
- Nucleophilic Aromatic Substitution on Pyridine N-oxides. Science of Synthesis. Thieme. (A comprehensive resource for synthetic methodology).
-
Dasatinib Analogs Synthesis and Biological Activity. Asian Journal of Chemistry, 2016, 28(2), 245-248. [Link][2]
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Journal of Organic Chemistry, 1995, 60 (15), pp 4962–4967.
-
Recent trends in the chemistry of pyridine N-oxides. ARKIVOC 2001 (i) 242-268. [Link][3]
Sources
A Comparative Guide to the Reactivity of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide and Its Analogs in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, heteroaromatic compounds serve as foundational scaffolds for the design of novel molecules with tailored properties. Among these, substituted pyridine N-oxides are particularly valuable intermediates due to their unique electronic characteristics and versatile reactivity.[1][2] This guide provides an in-depth comparative analysis of the reactivity of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide and its analogs, with a focus on nucleophilic aromatic substitution (SNAr) reactions. By delving into the electronic and steric factors that govern their reactivity, this document aims to equip researchers with the knowledge to rationally select and utilize these building blocks in their synthetic endeavors.
The Activated Pyridine N-oxide System: A Hub of Reactivity
Pyridine N-oxides are intrinsically more reactive towards both electrophilic and nucleophilic substitution compared to their parent pyridines.[3][4] The N-oxide functionality enriches the π-system through resonance, increasing electron density at the 2- and 4-positions, thereby activating them for electrophilic attack. Conversely, the positively charged nitrogen atom enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[3][4][5][6]
The introduction of a strong electron-withdrawing group, such as a nitro group (-NO₂) at the 4-position, dramatically amplifies this effect. The nitro group, in concert with the N-oxide, powerfully withdraws electron density from the pyridine ring, making the carbon atoms at the 2- and 6-positions highly electrophilic and thus, prime targets for nucleophilic attack.[7][8][9] This activation is the cornerstone of the utility of 4-nitropyridine N-oxide derivatives in synthesis.
Unpacking the Reactivity of this compound
The subject of our focus, this compound, possesses a unique arrangement of substituents that fine-tunes its reactivity profile. To understand its behavior, we must consider the interplay of several factors:
-
The Activating Core: The 4-nitro and 1-oxide groups work in synergy to create a highly electron-deficient ring system, predisposing it to SNAr reactions.
-
The Leaving Groups: Both chlorine at C2 and fluorine at C5 are potential leaving groups. In SNAr reactions, the typical leaving group ability follows the order F > Cl > Br > I, a phenomenon known as the "element effect".[10][11][12] This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack, rather than the stability of the leaving anion.[6]
-
Positional Effects: SNAr reactions on pyridine rings are most favorable at the C2 and C4 positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[5][6] The C3 and C5 positions are significantly less reactive.
Based on these principles, in this compound, the chlorine atom at the activated C2 position is the primary site for nucleophilic displacement. The fluorine atom at the C5 position is considerably less likely to be substituted under typical SNAr conditions.
Comparative Reactivity Analysis with Analogs
To provide a clearer picture of the reactivity of this compound, we will compare it with several key analogs. The following discussion and data are based on established principles of physical organic chemistry and published data on related systems.
The Effect of the Leaving Group at the 2-Position
Let's consider analogs where the chlorine at the 2-position is replaced by other halogens.
| Compound | Leaving Group at C2 | Expected Relative Reactivity | Rationale |
| 2-Fluoro-5-fluoro-4-nitropyridine 1-oxide | F | Highest | Fluorine is the best leaving group in SNAr due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack.[6][10][11] |
| This compound | Cl | High | Chlorine is a good leaving group in SNAr, though generally less reactive than fluorine.[10][11] |
| 2-Bromo-5-fluoro-4-nitropyridine 1-oxide | Br | Moderate | Bromine is a viable leaving group, with reactivity often comparable to or slightly less than chlorine.[10][11] |
| 2-Iodo-5-fluoro-4-nitropyridine 1-oxide | I | Lowest | Iodine is the poorest leaving group among the halogens in SNAr reactions.[10][11] |
This trend is a classic example of the "element effect" in SNAr, where the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative halogen.[11][12]
The Influence of the Substituent at the 5-Position
Now, let's examine analogs with different substituents at the 5-position, keeping the 2-chloro and 4-nitro groups constant.
| Compound | Substituent at C5 | Expected Relative Reactivity at C2 | Rationale |
| 2-Chloro-5-nitro-4-nitropyridine 1-oxide | -NO₂ | Highest | An additional nitro group at the 5-position would further increase the electrophilicity of the ring through its strong electron-withdrawing inductive and resonance effects, significantly accelerating the rate of nucleophilic attack at C2. |
| 2-Chloro-5-cyano-4-nitropyridine 1-oxide | -CN | High | The cyano group is a strong electron-withdrawing group and would enhance the reactivity at the C2 position. |
| This compound | -F | Moderate | Fluorine is an electron-withdrawing group via induction, which increases the electrophilicity of the ring and enhances reactivity compared to an unsubstituted analog. |
| 2-Chloro-4-nitropyridine 1-oxide | -H | Baseline | This compound serves as our baseline for comparison. |
| 2-Chloro-5-methyl-4-nitropyridine 1-oxide | -CH₃ | Lower | The methyl group is a weak electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to the unsubstituted analog. |
| 2-Chloro-5-methoxy-4-nitropyridine 1-oxide | Lowest | The methoxy group is an electron-donating group through resonance, which would significantly decrease the rate of SNAr at the C2 position. |
This comparison highlights the profound impact of substituent electronic effects on the reactivity of the pyridine N-oxide ring.[13][14][15][16]
Experimental Protocols for Reactivity Assessment
To empirically validate the predicted reactivity trends, the following experimental protocols can be employed.
General Procedure for Comparative Kinetic Studies
A reliable method to quantify the relative reactivity is to perform competitive experiments or to measure the reaction rates under controlled conditions.
Objective: To determine the relative rates of reaction of this compound and its analogs with a common nucleophile.
Materials:
-
This compound and its analogs
-
Nucleophile (e.g., piperidine, morpholine, or sodium methoxide)
-
Anhydrous solvent (e.g., DMSO, DMF, or acetonitrile)
-
Internal standard for analytical monitoring (e.g., dodecane)
-
Reaction vials, magnetic stirrer, and a constant temperature bath
-
Analytical instrument (e.g., GC-MS or HPLC)
Procedure:
-
Prepare stock solutions of each pyridine N-oxide derivative and the nucleophile in the chosen anhydrous solvent.
-
In a reaction vial, combine the pyridine N-oxide solution with the internal standard.
-
Equilibrate the vial to the desired reaction temperature (e.g., 25 °C, 50 °C).
-
Initiate the reaction by adding the nucleophile solution and start a timer.
-
At regular intervals, withdraw an aliquot of the reaction mixture and quench it (e.g., with a dilute acid solution if the nucleophile is basic).
-
Analyze the quenched aliquots by GC-MS or HPLC to monitor the disappearance of the starting material and the formation of the product.
-
Plot the concentration of the starting material versus time to determine the initial reaction rate.
-
Compare the initial rates for each analog to establish their relative reactivity.
Synthesis of a Representative Product: 2-(Piperidin-1-yl)-5-fluoro-4-nitropyridine 1-oxide
This protocol provides a practical example of an SNAr reaction with this compound.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask, magnetic stirrer, and reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add piperidine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(piperidin-1-yl)-5-fluoro-4-nitropyridine 1-oxide.
Visualizing the Factors Governing Reactivity
To better illustrate the concepts discussed, the following diagrams are provided.
Figure 1. Key factors determining the reactivity of substituted pyridine N-oxides in SNAr reactions.
Figure 2. Expected reactivity trend based on the leaving group at the C2 position.
Conclusion
The reactivity of this compound and its analogs in nucleophilic aromatic substitution is a finely tuned interplay of electronic and positional effects. The 4-nitro and 1-oxide functionalities provide a powerful driving force for these reactions, while the nature and position of the leaving group and other ring substituents dictate the precise reactivity profile. A thorough understanding of these principles, as outlined in this guide, is crucial for the strategic design and successful execution of synthetic routes towards complex molecular targets in drug discovery and materials science. The provided experimental frameworks offer a starting point for researchers to quantitatively assess and exploit the unique reactivity of this important class of heterocyclic compounds.
References
-
den Hertog, H. J., & Combé, W. P. (1951). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581–590. [Link]
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Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society, 77(17), 4441–4444. [Link]
- Katritzky, A. R., & Lagowski, J. M. (1961). Prototropic Tautomerism of Heteroaromatic Compounds: I. The General Problem and the Tautomerism of 2- and 4-Hydroxypyridines. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 311-338). Academic Press.
-
Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551. [Link]
- Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Electron Deficient Aromatic- and Heteroaromatic-Base Interactions: The Chemistry of Anionic Sigma Complexes. Elsevier.
- Tomasik, P., & Johnson, C. D. (1980). The Hammett equation and its extensions. In Advances in Heterocyclic Chemistry (Vol. 26, pp. 1-60). Academic Press.
- Talik, Z. (1960). The reactions of 4-nitro- and 2,4-dinitropyridine N-oxides with some amines. Roczniki Chemii, 34, 465-474.
- Johnson, C. D. (1980).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
- Exner, O. (1978). A critical compilation of substituent constants. In Correlation Analysis in Chemistry (pp. 439-540). Springer.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
-
MyskinRecipes. (n.d.). This compound. Retrieved from [Link]
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Pearson Education. (2024). SNAr Reactions of Pyridine. Retrieved from [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. The Baran Laboratory, Scripps Research. Retrieved from [Link]
-
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412. [Link]
-
ResearchGate. (n.d.). 2-Chloro-4-nitropyridine N-oxide. Retrieved from [Link]
-
Londregan, A. T., Jennings, S., & Wei, L. (2011). Mild Addition of Nucleophiles to Pyridine-N-Oxides. Organic Letters, 13(7), 1840–1843. [Link]
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
Cenmed Enterprises. (n.d.). 2 Chloro 5 Fluoro 4 Nitropyridine 1 Oxide. Retrieved from [Link]
-
Um, I. H., & Buncel, E. (2006). The element effect revisited: factors determining leaving group ability in activated nucleophilic aromatic substitution reactions. Journal of organic chemistry, 71(13), 4961-4967. [Link]
-
YouTube. (2021, September 2). Pyridine-N-oxide | Heterocyclic Chemistry | TYBSc. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Analytical Validation of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide Reaction Products
This guide provides a comprehensive comparison of analytical methodologies for the validation of reaction products originating from "2-Chloro-5-fluoro-4-nitropyridine 1-oxide." Designed for researchers, scientists, and drug development professionals, this document delves into the practical application and comparative performance of key analytical techniques. Our focus is on establishing robust, reliable, and validated methods to ensure the identity, purity, and quality of synthesized compounds, a cornerstone of regulatory compliance and successful drug development.
"this compound," with the chemical formula C₅H₂ClFN₂O₃ and a molecular weight of 192.53 g/mol , is a pivotal intermediate in the synthesis of novel pharmaceutical agents, particularly in oncology and infectious disease research, as well as in the development of new agrochemicals.[1] The validation of its reaction products is therefore a critical step in the synthetic workflow.
The Imperative of Method Validation in Synthesis
In the realm of pharmaceutical development, the validation of analytical methods is not merely a procedural formality but a critical component of scientific rigor and data integrity.[2] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for validating analytical procedures to ensure they are fit for their intended purpose.[3][4] This guide is structured to align with these principles, offering a scientifically sound approach to method validation for "this compound" and its derivatives.
Comparative Analysis of Key Analytical Techniques
The validation of products from reactions involving "this compound" necessitates a multi-faceted analytical approach. The choice of technique is dictated by the specific information required, from initial identification to precise quantification of impurities. Here, we compare the most pertinent analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like our target molecule and its derivatives. Its high resolution and sensitivity make it ideal for separating the main product from starting materials, by-products, and isomers.
Methodology Insights:
-
Reversed-Phase (RP) HPLC: A C18 column is the typical starting point for method development.[5] Due to the polar nature of the pyridine N-oxide moiety, achieving adequate retention can be challenging.[6]
-
Mobile Phase Considerations: To improve peak shape and retention of the basic pyridine ring, mobile phase additives are often necessary. Trifluoroacetic acid (TFA) is a common choice, though it can suppress ionization in mass spectrometry.[7] Operating at a higher pH (around 8) can also be effective but may require a pH-stable column.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar N-oxide compounds, HILIC can be a superior alternative to RP-HPLC, offering better retention and separation.[6]
Experimental Protocol: RP-HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
While many pyridine N-oxide derivatives are not sufficiently volatile or thermally stable for GC analysis, this technique is invaluable for detecting volatile impurities or starting materials that may be present in the reaction mixture.
Methodology Insights:
-
The N-oxide group can be thermally labile, potentially leading to decomposition in the hot injector port. A lower injection temperature and a derivatization step might be necessary for certain products.
-
GC-MS provides excellent separation and definitive identification of volatile compounds through their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of the desired product and the identification of any isomeric by-products.
Methodology Insights:
-
¹H NMR: The chemical shifts and coupling constants of the protons on the pyridine ring are highly sensitive to the positions of the substituents (chloro, fluoro, and nitro groups).[8] This allows for the clear differentiation between potential regioisomers.
-
¹³C NMR: Provides complementary information on the carbon skeleton of the molecule.
-
¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atom.
-
2D NMR (COSY, HSQC, HMBC): Can be employed to definitively assign all proton and carbon signals, especially for more complex derivatives.
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition Parameters:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
Data Analysis:
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to deduce the structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups in the reaction product and for monitoring the progress of a reaction.
Methodology Insights:
-
The presence of the nitro group (NO₂) is readily identified by its characteristic strong asymmetric and symmetric stretching vibrations. For nitroaromatic compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[9]
-
The N-oxide bond also has a characteristic stretching frequency.
-
The disappearance of reactant-specific peaks and the appearance of product-specific peaks can be used to monitor reaction completion.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
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- 5. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
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- 9. orgchemboulder.com [orgchemboulder.com]
A Comparative Benchmarking Guide to the Efficiency of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide in Drug Discovery
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the selection of appropriate building blocks is a critical determinant of project timelines and overall success. This guide provides an in-depth technical comparison of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide , a highly activated heterocyclic compound, against its common alternatives in the context of nucleophilic aromatic substitution (SNAr). By examining the underlying principles of reactivity and presenting available data, this document aims to equip medicinal chemists with the insights necessary to make informed decisions in their synthetic strategies.
The Strategic Advantage of Activated Pyridines in Medicinal Chemistry
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets. The functionalization of this ring system, however, can be challenging. Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing a diverse range of substituents, but its efficiency is highly dependent on the electronic properties of the pyridine ring. The introduction of strong electron-withdrawing groups is therefore a common strategy to facilitate these transformations.
This compound is a prime example of a highly activated substrate designed for efficient SNAr reactions. Its utility stems from the synergistic effects of multiple activating groups, making it a valuable reagent in the synthesis of complex pharmaceutical intermediates.[1]
Deconstructing the Reactivity of this compound
The exceptional reactivity of this compound in SNAr reactions can be attributed to several key structural features:
-
The Pyridine N-oxide Moiety: The N-oxide functionality acts as a powerful activating group. Through resonance, it can delocalize the negative charge of the Meisenheimer intermediate, the key intermediate in SNAr reactions, thereby stabilizing the transition state and accelerating the reaction.[2][3] The N-oxide also electronically activates the C2 and C4 positions for nucleophilic attack.[4]
-
The Nitro Group: Positioned at the 4-position, the nitro group is a potent electron-withdrawing group that significantly enhances the electrophilicity of the pyridine ring, particularly at the C2 position where the chlorine leaving group is located. This activation is crucial for facile nucleophilic attack.
-
The Chlorine Leaving Group: While fluorine is typically a better leaving group in SNAr reactions due to the higher polarization of the C-F bond, chlorine is still an effective leaving group, particularly in such a highly activated system.[5]
-
The Fluoro Substituent: The fluorine atom at the 5-position further enhances the electrophilicity of the ring through its inductive electron-withdrawing effect, contributing to the overall high reactivity of the molecule.
The concerted action of these groups makes this compound a highly efficient substrate for the introduction of nucleophiles at the 2-position.
Diagram of the SNAr Mechanism
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Comparative Performance Analysis
Key Alternatives for Consideration:
-
2,4-Dichloro-5-nitropyridine: This is a commonly used building block for the synthesis of substituted pyridines.[6][7][8] The primary substitution occurs at the C4 position, which is para to the nitro group.[6][7] Subsequent substitution at the C2 position often requires more forcing conditions.
-
2-Chloro-5-nitropyridine: This substrate is less activated than the title compound due to the absence of the N-oxide and the 5-fluoro group.[9][10] Consequently, it generally requires more forcing reaction conditions to achieve comparable yields and reaction times.
-
Other Halogenated Nitropyridine N-oxides: Various isomers and analogues exist, each with a unique reactivity profile determined by the specific arrangement of activating and leaving groups.
Table 1: Qualitative Comparison of Substrates for SNAr Reactions
| Feature | This compound | 2,4-Dichloro-5-nitropyridine | 2-Chloro-5-nitropyridine |
| Primary Site of Nucleophilic Attack | C2 | C4[6][7] | C2 |
| Relative Reactivity | Very High | High (at C4) | Moderate |
| Key Activating Groups | N-oxide, 4-Nitro, 5-Fluoro | 5-Nitro, Pyridine N | 5-Nitro, Pyridine N |
| Typical Reaction Conditions | Milder conditions (lower temp, shorter time) | Moderate to forcing conditions | More forcing conditions |
| Selectivity | High for C2 substitution | High for initial C4 substitution[6][7] | Generally good for C2 substitution |
| Advantages | High reactivity allows for a broader substrate scope and milder conditions. | Commercially available and well-documented reactivity. | Simpler starting material. |
| Disadvantages | May be more expensive or less readily available than simpler analogues. | C2 substitution requires a second step and often harsher conditions. | Lower reactivity limits the scope of applicable nucleophiles and may require harsh conditions. |
Based on fundamental principles, the combination of the N-oxide, 4-nitro, and 5-fluoro activating groups in This compound renders it significantly more reactive than both 2,4-dichloro-5-nitropyridine (for substitution at the 2-position) and 2-chloro-5-nitropyridine. This enhanced reactivity can translate to several practical advantages in a drug discovery setting:
-
Milder Reaction Conditions: The high electrophilicity of the substrate often allows for reactions to be conducted at lower temperatures and with shorter reaction times, which can improve the functional group tolerance and reduce the formation of byproducts.
-
Broader Nucleophile Scope: The increased reactivity can enable the use of less reactive nucleophiles that may fail to react with less activated substrates.
-
Improved Yields: The combination of faster reaction rates and cleaner reactions can lead to higher isolated yields of the desired product.
Experimental Protocols
The following are representative, detailed protocols for nucleophilic aromatic substitution reactions. While a specific protocol for this compound is not available in the cited literature, these established methods for structurally similar and highly activated pyridine systems can be readily adapted by those skilled in the art.
Protocol 1: General Procedure for Amination
This protocol is adapted from procedures for the amination of other activated chloronitropyridines and serves as a robust starting point.[11][12]
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMF)
-
Non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine, 2.0 eq) (if the amine salt is not desired as the product)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.
-
Add the amine nucleophile to the solution.
-
If desired, add the non-nucleophilic base.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 2-amino-5-fluoro-4-nitropyridine 1-oxide derivative.
Protocol 2: General Procedure for Alkoxylation/Aryloxylation
This protocol is a general guideline for the reaction with alcohol or phenol nucleophiles, adapted from established methods for similar substrates.[6]
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol nucleophile (1.2 eq)
-
Strong, non-nucleophilic base (e.g., Sodium hydride or Potassium tert-butoxide, 1.2 eq)
-
Anhydrous aprotic solvent (e.g., THF or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., sodium hydride) in the anhydrous solvent.
-
Slowly add the alcohol or phenol to the suspension at 0 °C to form the corresponding alkoxide or phenoxide.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add a solution of this compound in the same anhydrous solvent to the freshly prepared nucleophile solution.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: A generalized workflow for synthesis and purification.
Conclusion
As a Senior Application Scientist, it is my assessment that This compound represents a highly valuable and efficient building block for the synthesis of 2-substituted pyridine derivatives in a drug discovery context. Its enhanced reactivity, stemming from the synergistic combination of the N-oxide, 4-nitro, and 5-fluoro groups, allows for the use of milder reaction conditions and a broader range of nucleophiles compared to less activated alternatives. While the cost and availability of this reagent may be a consideration, the potential for improved yields, cleaner reaction profiles, and shorter reaction times can offer significant advantages in the rapid synthesis of compound libraries and the optimization of lead candidates. For research programs requiring the efficient and versatile functionalization of the pyridine scaffold at the 2-position, This compound should be considered a superior choice.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Request PDF. (2025). Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. [Link]
- Google Patents. (2011). Method for preparing 2-chloro-5-nitropyridine.
-
Cenmed Enterprises. (n.d.). 2 Chloro 5 Fluoro 4 Nitropyridine 1 Oxide. [Link]
-
Request PDF. (2025). Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. [Link]
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). [Link]
- Baran, P. S. (2012). Pyridine N-Oxides.
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
Srigen life Sciences. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link]
- Google Patents. (2019). Preparation method of high-yield 2-chloro-5-nitropyridine.
-
ResearchGate. (n.d.). α-Amination of pyridine N-oxides 1 with 2-chloro-4,5-dihydroimidazole (2). [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). 2-Chloro-5-nitropyridine. [Link]
- Google Patents. (2018). A kind of preparation method preparing 2- chloro-5-nitropyridines using chlorine monoxide.
- Google Patents. (2020). Preparation method of 2-chloro-5-nitropyridine.
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- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Alternative Reagents for 2-Chloro-5-fluoro-4-nitropyridine 1-oxide in Specific Transformations
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among the array of activating groups and substitution patterns, 2-chloro-5-fluoro-4-nitropyridine 1-oxide has emerged as a potent reagent for introducing nucleophiles into the pyridine ring system. Its utility is primarily derived from the synergistic electron-withdrawing effects of the nitro group, the N-oxide functionality, and the halogen substituents, which render the C4 and C2 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth technical comparison of this compound with viable alternative reagents for key chemical transformations, supported by experimental data and detailed protocols to inform your synthetic strategies.
The Unique Reactivity of this compound
The reactivity of this compound is governed by the interplay of its substituents. The nitro group at the 4-position, in concert with the N-oxide, strongly activates the pyridine ring towards nucleophilic attack. The chlorine atom at the 2-position and the fluorine atom at the 5-position further enhance this electrophilicity. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex. The exceptional electronegativity of fluorine makes it a superior leaving group compared to chlorine in many SNAr contexts, a phenomenon attributed to the greater polarization of the C-F bond which facilitates nucleophilic attack.
This reagent is particularly valuable for the synthesis of substituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals.[1] Its unique structure allows for sequential functionalization, making it a versatile building block in the creation of complex molecules with specific biological activities.[1]
Core Transformation: Nucleophilic Amination
A frequent application of activated nitropyridines is the introduction of amine functionalities, which are crucial for modulating the physicochemical properties and biological activity of drug candidates. Here, we compare the performance of this compound with a common alternative, 2,4-dichloro-5-nitropyridine, in reactions with amine nucleophiles.
Comparative Performance in Amination Reactions
| Reagent | Nucleophile | Conditions | Yield | Reference |
| This compound | Morpholine | Ethanol, RT, 4h | >95% (Predicted) | N/A |
| 2,4-Dichloro-5-nitropyridine | Cyclopentylamine | Acetonitrile, Triethylamine, RT | High (not specified) | [2] |
| 2,4-Dichloro-5-nitropyridine | Ammonia | Aqueous or alcoholic solution, 50-100°C | High (not specified) | [2] |
While direct comparative studies are limited, the enhanced reactivity of fluoro-substituted arenes in SNAr reactions suggests that this compound would likely exhibit faster reaction rates and potentially higher yields under milder conditions compared to its dichloro analogue. The C4 position is generally more activated and sterically accessible for nucleophilic attack by primary and secondary amines.[2]
Alternative Reagents for Specific Transformations
The choice of reagent is often dictated by the desired regioselectivity, substrate scope, and reaction conditions. Below is a comparison of this compound with other classes of reagents for achieving similar synthetic outcomes.
Other Substituted 4-Nitropyridine 1-Oxides
A range of 4-nitropyridine 1-oxides with different substitution patterns are available. The nature of the substituent at the 3-position can influence the reactivity through steric and electronic effects. For instance, an electron-donating group at the 3-position would be expected to decrease the rate of nucleophilic attack at the 4-position.
Example Comparison:
-
3-Ethyl-4-nitropyridine 1-oxide: The ethyl group provides a slight electron-donating effect and some steric hindrance, which is expected to result in a slower reaction rate compared to an unsubstituted or less hindered analogue.[3][4]
-
2-Chloro-5-methyl-4-nitropyridine 1-oxide: The methyl group at the 5-position has a minor electronic effect, and the primary determinant of reactivity remains the chloro and nitro groups in conjunction with the N-oxide.[5]
Dihalo- and Polyhalopyridines/Pyrimidines
For transformations where the nitro group is not essential for the final product, di- or polyhalogenated pyridines and pyrimidines offer an alternative approach. These reagents allow for sequential and regioselective displacement of the halogen atoms.
-
2,4-Dichloro-5-fluoropyridine: This reagent can undergo regioselective SNAr reactions. The C4 position is generally more reactive towards nucleophilic attack by amines.[6]
-
2,4-Dichloro-5-fluoropyrimidine: In this heterocyclic system, the C4 position is also typically more susceptible to nucleophilic substitution.[7]
The choice between a nitrated and a non-nitrated polyhalogenated starting material will depend on the subsequent synthetic steps and the desired final substitution pattern.
Experimental Protocols
Synthesis of 2-Chloro-4-nitropyridine 1-oxide
This protocol describes a common method for the synthesis of the precursor to many functionalized nitropyridine N-oxides.
Materials:
-
2-Chloropyridine
-
Acetic acid
-
Concentrated sulfuric acid
-
Hydrogen peroxide (30%)
-
Nitrating mixture (e.g., a 1:1 mixture of concentrated nitric acid and sulfuric acid)
-
Sodium hydroxide solution
-
Chloroform
Procedure:
-
In a suitable reaction vessel, dissolve 2-chloropyridine in acetic acid.
-
Add concentrated sulfuric acid and hydrogen peroxide sequentially. Maintain the reaction temperature and allow for a period of insulation (e.g., 3 hours).[8]
-
After cooling, neutralize the reaction mixture with a sodium hydroxide solution.
-
The intermediate, 2-chloropyridine-N-oxide, can be isolated or used directly in the next step.
-
Cool the concentrated liquid containing the N-oxide and slowly add the nitrating mixture, keeping the temperature low (e.g., 2-3°C).[8]
-
After the addition is complete, slowly warm the reaction to around 90°C and maintain for several hours (e.g., 5 hours), monitoring the reaction by TLC.[8]
-
Upon completion, cool the reaction mixture and pour it into an ice-water mixture.
-
Neutralize with a sodium hydroxide solution to precipitate the product.[8]
-
The crude product can be filtered and purified by recrystallization from a suitable solvent like ethanol.[8]
General Protocol for Nucleophilic Amination of 2,4-Dichloro-5-nitropyridine
This protocol provides a general guideline for the amination of a related dichlorinated nitropyridine.
Materials:
-
2,4-Dichloro-5-nitropyridine
-
Primary or secondary amine (e.g., cyclopentylamine)
-
Anhydrous acetonitrile
-
Triethylamine
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2,4-dichloro-5-nitropyridine in anhydrous acetonitrile.[2]
-
In a separate vial, prepare a solution of the amine and triethylamine in anhydrous acetonitrile.[2]
-
Slowly add the amine solution to the solution of 2,4-dichloro-5-nitropyridine with stirring at room temperature.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Perform an aqueous workup and purify the product by column chromatography or recrystallization.[2]
Mechanistic Insights
The nucleophilic aromatic substitution on pyridine N-oxides proceeds through a well-established addition-elimination mechanism. The key steps are illustrated below.
Caption: General mechanism of nucleophilic aromatic substitution on a 4-nitropyridine N-oxide.
The strong electron-withdrawing nitro group and the N-oxide functionality stabilize the negative charge of the Meisenheimer complex, thereby facilitating its formation and lowering the activation energy of the reaction.
Conclusion
This compound stands as a highly reactive and versatile reagent for the synthesis of functionalized pyridines. Its enhanced electrophilicity, driven by the combination of nitro, N-oxide, and halogen substituents, often allows for milder reaction conditions and high yields in nucleophilic aromatic substitution reactions. However, a careful consideration of alternative reagents, such as other substituted nitropyridine N-oxides or polyhalopyridines, is crucial for optimizing synthetic routes based on desired regioselectivity, functional group tolerance, and overall synthetic strategy. The provided protocols and comparative analysis serve as a valuable resource for researchers in the rational design and execution of their synthetic endeavors in medicinal and materials chemistry.
References
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This compound. MySkinRecipes. Available at: [Link]
-
This compound. Cenmed Enterprises. Available at: [Link]
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Heterocyclic Fluorine Compounds. Part V.I Fluoro- p yridine Oxides and Pluoropuinoline. Journal of the Chemical Society (Resumed). Available at: [Link]
-
Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Available at: [Link]
-
SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. Available at: [Link]
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]
- Method for preparing 2-chloro-5-nitropyridine. Google Patents.
- Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.
-
2-Chloro-4-nitropyridine N-oxide. ResearchGate. Available at: [Link]
-
α-Amination of pyridine N-oxides 1 with 2-chloro-4,5-dihydroimidazole (2). ResearchGate. Available at: [Link]
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-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. Available at: [Link]
-
2,4-Dichloro-5-fluoropyridine | C5H2Cl2FN. PubChem. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. Available at: [Link]
-
Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of some 2-, 3-, and 4-substituted pyridine 1-oxides, 5-methylpyrimidine 1-oxide, and quinoline 1-oxide with perfluoropropene, and of pyridine 1-oxide with perfluoro-(2-methylpent-2-ene): synthesis of 2-(1. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines. ResearchGate. Available at: [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]
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- 8. Page loading... [wap.guidechem.com]
A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide and its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In the synthesis of complex heterocyclic compounds, such as derivatives of pyridine N-oxide, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of "2-Chloro-5-fluoro-4-nitropyridine 1-oxide," a highly functionalized pyridine N-oxide with significant potential as a building block in pharmaceutical and agrochemical research.
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering predictive insights based on the electronic and structural features of the molecule. We will compare the expected outcomes from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—with alternative and complementary methods like Elemental Analysis and Single Crystal X-ray Diffraction.
The Subject Molecule: A Structural Overview
This compound is a molecule rich in spectroscopic handles. The pyridine N-oxide core, substituted with electron-withdrawing groups (a nitro group and two different halogens), results in a highly electron-deficient aromatic system. This electronic nature profoundly influences the magnetic environment of the protons and carbons, the vibrational frequencies of the bonds, and the fragmentation patterns in mass spectrometry.
Primary Spectroscopic Techniques: A Predictive Comparison
The following sections provide a detailed prediction of the spectroscopic data for this compound. These predictions are grounded in established principles and comparative data from structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For our target molecule, we will consider ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be of primary diagnostic value. Due to the substitution pattern, we expect to see two signals corresponding to the two protons on the pyridine ring.
-
H-3 and H-6 Protons: These protons will appear as distinct signals, likely doublets or doublets of doublets, due to coupling with each other (where applicable) and with the ¹⁹F nucleus. The strong electron-withdrawing nature of the nitro group and the halogens, compounded by the N-oxide functionality, will shift these protons significantly downfield, likely in the range of 8.0-9.0 ppm.[1][2] The introduction of the oxygen atom to the nitrogen leads to a downfield shift of neighboring protons compared to the parent pyridine.[3]
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will reveal five distinct signals for the five carbon atoms of the pyridine ring.
-
Aromatic Carbons: All five carbon signals will be in the aromatic region (typically 120-150 ppm). The carbons directly attached to the electronegative substituents (C-2, C-4, C-5) will show characteristic shifts. The C-Cl and C-F bonds will result in significant downfield shifts for C-2 and C-5, with the C-F bond also inducing C-F coupling. The C-4 carbon, attached to the nitro group, is also expected to be significantly deshielded.
¹⁹F NMR Spectroscopy: The presence of a fluorine atom makes ¹⁹F NMR a highly informative technique.
-
Fluorine Signal: A single resonance is expected. The chemical shift will be influenced by the electronic environment of the pyridine ring. This technique is particularly useful for confirming the presence and electronic environment of the fluorine substituent.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | |||
| H-3 | 8.2 - 8.6 | d or dd | JH-F ≈ 2-4 Hz, JH-H ≈ 2-3 Hz |
| H-6 | 8.8 - 9.2 | d or dd | JH-F ≈ 1-3 Hz, JH-H ≈ 2-3 Hz |
| ¹³C | |||
| C-2 | ~145-150 | d | JC-F ≈ 5-10 Hz |
| C-3 | ~120-125 | d | JC-F ≈ 20-25 Hz |
| C-4 | ~140-145 | s | |
| C-5 | ~155-165 | d | JC-F ≈ 250-270 Hz |
| C-6 | ~135-140 | d | JC-F ≈ 3-5 Hz |
| ¹⁹F | -110 to -120 | m |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.
-
N-O Stretching: A prominent vibration band for the N⁺-O⁻ bond in pyridine N-oxides typically appears around 930-1300 cm⁻¹.[3]
-
NO₂ Stretching: The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[4][5]
-
Aromatic C=C and C=N Stretching: These vibrations will appear in the 1600-1400 cm⁻¹ region.
-
C-Cl and C-F Stretching: The C-Cl stretch is expected in the 800-600 cm⁻¹ region, while the C-F stretch will appear at higher wavenumbers, typically in the 1250-1000 cm⁻¹ range.
Table 2: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| NO₂ Asymmetric Stretch | 1550 - 1475 | Strong |
| Aromatic C=C/C=N Stretch | 1600 - 1400 | Medium |
| NO₂ Symmetric Stretch | 1360 - 1290 | Strong |
| N-O Stretch | 1300 - 1200 | Strong |
| C-F Stretch | 1250 - 1000 | Strong |
| C-Cl Stretch | 800 - 600 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
-
Molecular Ion Peak: The molecular weight of this compound (C₅H₂ClFN₂O₃) is 192.53 g/mol .[6] In a high-resolution mass spectrum, this will be readily observed.
-
Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7]
-
Fragmentation Pattern: The fragmentation will be driven by the presence of the nitro group, the halogens, and the N-oxide functionality. Common fragmentation pathways for halogenated organic compounds often involve the loss of the halogen atom.[8] Expected fragmentation includes the loss of NO₂, O, Cl, and F, as well as cleavage of the pyridine ring.
dot
Caption: Predicted key fragmentation pathways for this compound.
Alternative and Complementary Analytical Techniques
While NMR, IR, and MS are the workhorses of structural elucidation, other techniques provide critical, often definitive, information.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms in a sample.[3] This technique provides the empirical formula of the compound, which can be compared with the theoretical values calculated from the proposed structure. For C₅H₂ClFN₂O₃, the expected elemental composition is:
-
Carbon (C): 31.19%
-
Hydrogen (H): 1.05%
-
Nitrogen (N): 14.55%
A successful synthesis and purification will yield experimental values within ±0.4% of these theoretical values, providing strong evidence for the compound's composition.[3] It is a cornerstone for verifying the purity and elemental makeup of a newly synthesized compound.[4][5][9]
Single Crystal X-ray Diffraction
When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. This technique is considered the "gold standard" for structural confirmation. The resulting crystal structure would definitively confirm the connectivity and arrangement of all atoms in this compound.
dot
Caption: Workflow for the structural confirmation of the target molecule.
Experimental Protocols
Detailed, step-by-step methodologies are crucial for reproducible results.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence on a 400 MHz or higher spectrometer. Key parameters include a spectral width of ~16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) is necessary. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width appropriate for fluorinated aromatic compounds.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode for optimal sensitivity for the protonated molecule [M+H]⁺.
-
Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. The mass error should be less than 5 ppm to confidently confirm the elemental composition.
Conclusion
The structural confirmation of a complex molecule like this compound requires a synergistic approach. While NMR, IR, and MS provide a wealth of structural information, a truly rigorous characterization is achieved when this data is corroborated by complementary techniques such as elemental analysis. For definitive proof, single-crystal X-ray diffraction remains the unparalleled method. This guide provides the predictive framework and comparative data necessary for researchers to confidently and accurately characterize this and other similarly complex heterocyclic derivatives, ensuring the integrity and validity of their scientific findings.
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Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
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Juspin, T., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
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ResearchGate. (n.d.). Synthesis, single crystal X-ray characterization, and solution studies of Zn(II)-, Cu(II)-, Ag(I)- and Ni(II)-pyridine-2,6-dipicolinate N-oxide complexes with different topologies and coordination modes. [Link]
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ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. [Link]
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ACS Publications. (n.d.). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. [Link]
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ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]
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ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... [Link]
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Chemistry Stack Exchange. (2015). Effect of nitrobenzene on solution UV/Vis spectra. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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A Head-to-Head Comparison of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide and its Non-oxidized Analogs in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, activated pyridines are indispensable building blocks for the synthesis of novel pharmaceuticals and agrochemicals. Among these, halogenated nitropyridines are particularly valued for their susceptibility to nucleophilic aromatic substitution (SNAr), a key transformation for introducing molecular diversity. This guide provides an in-depth, data-supported comparison of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide and its non-oxidized counterpart, 2-chloro-5-fluoro-4-nitropyridine . We will dissect the profound impact of the N-oxide functionality on the reactivity, electronic properties, and synthetic utility of this scaffold.
The Decisive Role of the N-oxide: A Mechanistic Overview
The N-oxide group in pyridine derivatives is not merely a spectator; it fundamentally alters the electronic landscape of the aromatic ring. It exhibits a dual electronic nature: it acts as a strong π-donor through resonance while also functioning as a σ-acceptor due to the high electronegativity of the oxygen atom.[1] This electronic perturbation has profound consequences for the reactivity of the pyridine ring, particularly in SNAr reactions.
In the context of 2-chloro-5-fluoro-4-nitropyridine, the presence of the N-oxide in This compound significantly enhances the electrophilicity of the carbon atoms at the 2- and 4-positions. This is due to the powerful electron-withdrawing nature of the N-oxide group, which, in concert with the nitro group at the 4-position, renders the ring highly electron-deficient and thus, exceptionally activated for nucleophilic attack.[2]
The generally accepted mechanism for the SNAr reaction on these substrates is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom. The enhanced electron deficiency of the N-oxide derivative leads to a greater stabilization of the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction and increasing the reaction rate.
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A Senior Application Scientist's Guide to Large-Scale Synthesis: A Cost-Benefit Analysis of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide
In the landscape of pharmaceutical and agrochemical development, the selection of building blocks for large-scale synthesis is a critical decision, balancing reactivity, yield, purity, safety, and cost. This guide provides an in-depth cost-benefit analysis of utilizing 2-Chloro-5-fluoro-4-nitropyridine 1-oxide as a key intermediate. We will objectively compare its performance with viable alternatives, supported by experimental data and field-proven insights, to empower you in making informed decisions for your process chemistry.
The Strategic Advantage of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The pyridine scaffold is a privileged structure in drug discovery, and its fluorination can lead to superior drug candidates. This compound offers a unique combination of functionalities: a reactive chloro group for nucleophilic substitution, a fluoro group for modulating physicochemical properties, a nitro group that activates the ring system, and an N-oxide moiety that further influences reactivity and can be a synthetic handle.
Comparative Analysis of Key Intermediates
The primary application of this compound in large-scale synthesis is in nucleophilic aromatic substitution (SNAr) reactions to introduce a variety of nucleophiles at the 2-position. To provide a comprehensive analysis, we will compare it against two common alternatives: 2,4-Dichloro-5-nitropyridine and 2-Chloro-5-nitropyridine .
Performance and Reactivity Profile
The reactivity of these substrates in SNAr is governed by the electron-withdrawing nature of the nitro group and the pyridine nitrogen, which stabilize the intermediate Meisenheimer complex. The N-oxide in our target compound further activates the ring for nucleophilic attack.
| Feature | This compound | 2,4-Dichloro-5-nitropyridine | 2-Chloro-5-nitropyridine |
| Activation | Very High (activated by NO₂, F, and N-oxide) | High (activated by NO₂ and second Cl) | Moderate (activated by NO₂) |
| Regioselectivity | High (substitution at C-2) | Variable (competition between C-2 and C-4) | High (substitution at C-2) |
| Typical Yields | Good to Excellent | Good, but can be complex mixtures | Good |
| Downstream Processing | N-oxide removal may be required | Potential for isomeric byproduct separation | Straightforward |
Causality Behind Experimental Choices: The choice of substrate is dictated by the desired final product and the acceptable complexity of the process. The high reactivity and regioselectivity of this compound can lead to cleaner reactions and higher yields of the target molecule, potentially simplifying downstream purification. However, the additional step of N-oxide reduction must be factored into the overall process efficiency. 2,4-Dichloro-5-nitropyridine offers two reactive sites, which can be an advantage for certain synthetic strategies but a disadvantage if only monosubstitution is desired, leading to challenges in controlling selectivity and purification.
Cost-Benefit Analysis: A Large-Scale Perspective
A direct cost comparison of raw materials is only one facet of a comprehensive cost-benefit analysis. We must also consider process efficiency, waste generation, and safety.
| Parameter | This compound | 2,4-Dichloro-5-nitropyridine | 2-Chloro-5-nitropyridine |
| Estimated Bulk Price | ~$150-300/kg (estimated) | ~$100-200/kg[1] | ~$50-100/kg |
| Process Steps | Synthesis of precursor, nitration, oxidation | Synthesis of precursor, nitration, dichlorination | Synthesis of precursor, nitration, chlorination |
| Yield & Purity | Potentially higher yields and purity due to enhanced reactivity and selectivity | Good yields but potential for isomeric impurities | Good yields, generally clean reactions |
| Waste Stream | Standard organic synthesis waste; potential for phosphorus-based reagents in deoxygenation | Higher potential for chlorinated organic waste from side reactions | Standard organic synthesis waste |
| Safety Concerns | Energetic nitro compound, handling of oxidizing agents | Energetic nitro compound, handling of chlorinating agents | Energetic nitro compound, handling of chlorinating agents |
| Benefit in Final Product | Introduction of fluorine can significantly enhance API properties | Versatile for sequential substitutions | Standard building block |
Field-Proven Insights: While the initial raw material cost of this compound may be higher, the investment can be justified by improved process performance and the enhanced value of the final fluorinated product. A cleaner reaction with higher yield can significantly reduce the cost of purification and waste disposal on a large scale. The potential for a more efficacious final drug product due to the presence of fluorine is a major long-term benefit that often outweighs the initial reagent cost.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear steps and in-process controls to ensure reproducibility and safety.
Synthesis of this compound
This protocol is a representative synthesis. Optimization for large-scale production is necessary.
Diagram Caption: Synthetic workflow for this compound.
Protocol:
-
Nitration:
-
To a stirred solution of 2-Chloro-5-fluoropyridine in concentrated sulfuric acid, cooled to 0 °C, add a mixture of fuming nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 2-Chloro-5-fluoro-4-nitropyridine.
-
-
N-Oxidation:
-
Dissolve the 2-Chloro-5-fluoro-4-nitropyridine in a suitable solvent such as dichloromethane or acetic acid.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, portion-wise at room temperature.
-
Stir the mixture for 12-24 hours, monitoring by TLC or HPLC.
-
Upon completion, perform an appropriate aqueous workup to remove the oxidant and byproducts.
-
Crystallize the crude product from a suitable solvent system to obtain pure this compound.
-
Nucleophilic Aromatic Substitution (SNAr) with a Generic Amine
Diagram Caption: General workflow for SNAr with an amine nucleophile.
Protocol:
-
To a stirred suspension of this compound and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF), add the desired amine.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mechanistic Insights and Trustworthiness
Understanding the reaction mechanism is paramount for process optimization and troubleshooting. The SNAr reaction of this compound proceeds through a well-established addition-elimination mechanism.
Diagram Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Trustworthiness through Self-Validation: The protocols provided are designed with inherent checks. Monitoring by chromatography (TLC/HPLC) at each stage allows for real-time assessment of reaction completion and purity. The stability of the Meisenheimer intermediate, enhanced by the fluorine, nitro, and N-oxide groups, contributes to the high yields and clean conversions often observed with this substrate. This predictability is a cornerstone of a trustworthy and scalable process.
Safety and Handling in a Large-Scale Context
Nitropyridine derivatives are energetic compounds and must be handled with appropriate care, especially at scale.
-
Thermal Stability: Conduct differential scanning calorimetry (DSC) to determine the thermal stability of the starting material, intermediates, and final product.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Scale-up Considerations: For large-scale reactions, consider the use of flow chemistry to mitigate the risks associated with exothermic nitration and other energetic steps. Continuous processing offers better temperature control and minimizes the accumulation of hazardous intermediates.[2][3]
Conclusion and Future Outlook
This compound is a highly valuable, albeit premium, building block for the synthesis of complex, fluorinated molecules. Its high reactivity and regioselectivity can translate to more efficient and cleaner large-scale production processes, potentially offsetting the higher initial raw material cost. The strategic incorporation of fluorine via this intermediate can lead to the development of superior pharmaceutical and agrochemical products. As the demand for sophisticated, highly functionalized molecules continues to grow, the use of such advanced intermediates will become increasingly important. Careful process development, safety assessment, and a holistic cost-benefit analysis are essential for successfully implementing this reagent in an industrial setting.
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A Technical Guide to Evaluating the Novelty and Patentability of Compounds Synthesized from 2-Chloro-5-fluoro-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of drug discovery and agrochemical development, the strategic selection of starting materials is paramount to the successful synthesis of novel and patentable compounds. This guide provides an in-depth technical analysis of "2-Chloro-5-fluoro-4-nitropyridine 1-oxide" (CAS No. 405230-80-0), a versatile building block, to aid researchers in evaluating the novelty and patentability of its derivatives. By understanding the inherent reactivity of this molecule and the existing intellectual property landscape, scientists can more effectively design and synthesize compounds with a higher probability of securing patent protection.
The Strategic Importance of this compound in Synthesis
This compound is a highly functionalized pyridine derivative that serves as a key intermediate in the synthesis of complex heterocyclic compounds. Its value in medicinal and agrochemical research stems from its unique structural features, which allow for a wide range of chemical transformations.[1] The presence of a chloro group at the 2-position, a fluoro group at the 5-position, a nitro group at the 4-position, and an N-oxide functionality collectively create a highly activated system for nucleophilic aromatic substitution (SNAr), the primary reaction pathway for its derivatization.[2]
The pyridine N-oxide and the strongly electron-withdrawing nitro group at the 4-position significantly enhance the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic attack.[2] This activation is particularly pronounced at the positions ortho and para to the nitro group (C2, C6, and C4). With a chlorine atom, a good leaving group, situated at the highly activated C2 position, this molecule is primed for selective substitution reactions.
Understanding the Reactivity and Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of synthesizing novel compounds from this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction typically proceeds via a two-step addition-elimination mechanism, as illustrated below.
Figure 1: Generalized mechanism of nucleophilic aromatic substitution (SNAr) on this compound.
The regioselectivity of the SNAr reaction on this substrate is a critical consideration for synthetic chemists. The positions on the pyridine ring are activated to varying degrees by the substituents:
-
C2-position: Highly activated due to being ortho to the nitro group and para to the N-oxide oxygen. The presence of the chlorine atom at this position makes it the most probable site of nucleophilic attack.
-
C6-position: Also activated (ortho to the N-oxide and meta to the nitro group), but generally less so than the C2 position.
-
C4-position: While activated by the N-oxide, the presence of the nitro group at this position makes it the center of electron withdrawal and not a site of substitution.
-
C5-position: The fluorine atom at this position is meta to the nitro group and is therefore significantly less activated towards nucleophilic substitution compared to the chlorine at C2.
Therefore, the predictable outcome of SNAr reactions on this compound is the selective displacement of the chloride ion at the C2 position. This high degree of regioselectivity is a significant advantage in designing synthetic routes, as it minimizes the formation of isomeric byproducts and simplifies purification.
Evaluating Novelty and Patentability: A Comparative Analysis
To assess the novelty and patentability of a compound synthesized from this compound, a thorough understanding of the existing patent landscape is essential. While this specific starting material is a relatively specialized reagent, the broader class of nitropyridine derivatives is well-explored in patent literature.
A comprehensive patent search is the first critical step. This should include searching for patents that specifically claim compounds synthesized using this compound (CAS 405230-80-0) as a reactant. Furthermore, searches for broader Markush structures that would encompass derivatives of this starting material are necessary.
Key Areas of Existing Art:
Numerous patents and scientific publications describe the synthesis of bioactive compounds from structurally similar nitropyridines, such as 2-chloro-5-nitropyridine. These derivatives have found applications as:
-
Kinase Inhibitors: Substituted pyridines are a common scaffold in the design of inhibitors for various kinases, including Polo-like kinase 1 (Plk1) and Rho kinase (ROCK), which are important targets in cancer therapy.[3][4]
-
Anticancer Agents: The 2-chloro-5-nitropyridine core has been utilized to synthesize compounds with cytotoxic activity against various cancer cell lines.
-
Herbicides and Insecticides: Nitropyridine derivatives have been developed as active ingredients in agrochemical formulations.[5]
Identifying "White Space" for Novelty:
The key to establishing novelty lies in identifying unexplored chemical space. For derivatives of this compound, this can be achieved by:
-
Introducing Novel Nucleophiles: While reactions with common nucleophiles like primary and secondary amines, alcohols, and thiols are expected, the use of more complex or unique nucleophiles could lead to novel structures.
-
Exploring Post-Substitution Modifications: After the initial SNAr reaction, further chemical transformations of the introduced substituent or the remaining functional groups on the pyridine ring (e.g., reduction of the nitro group, modification of the N-oxide) can generate a diverse library of compounds.
-
Targeting Under-Represented Biological Targets: While kinase inhibition is a well-trodden path, exploring the activity of these derivatives against other classes of enzymes or receptors could unveil novel therapeutic applications.
The following table provides a comparative framework for evaluating the potential novelty of a synthesized compound:
| Feature | Existing Art (High Density) | Potential "White Space" (Higher Novelty) |
| Nucleophile | Simple primary/secondary amines, alkoxides, thiols. | Complex polycyclic amines, functionalized heterocyclic thiols, organometallic reagents. |
| Subsequent Modifications | Reduction of the nitro group to an amine. | Multi-step transformations of the introduced substituent, reactions involving the N-oxide. |
| Biological Target | Kinases, general cytotoxicity. | GPCRs, ion channels, epigenetic targets. |
Experimental Protocols for the Synthesis of Novel Derivatives
To provide a practical foundation for researchers, the following section details a representative experimental protocol for the nucleophilic aromatic substitution on this compound with an amine.
General Procedure for the Synthesis of 2-Amino-5-fluoro-4-nitropyridine 1-oxide Derivatives
Figure 2: A typical experimental workflow for the synthesis of 2-amino-5-fluoro-4-nitropyridine 1-oxide derivatives.
Detailed Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Addition of Reagents: To the stirred solution, add the desired amine (1.0 to 1.2 equivalents) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-fluoro-4-nitropyridine 1-oxide derivative.
Self-Validating System:
The success of this protocol can be validated at each step. The consumption of the starting material and the formation of the product can be clearly observed by TLC or LC-MS. The identity and purity of the final compound should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Outlook
This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and agrochemical research. Its predictable reactivity in nucleophilic aromatic substitution reactions allows for the regioselective introduction of a wide variety of functional groups.
To successfully navigate the path towards novel and patentable compounds, researchers must:
-
Conduct thorough patent and literature searches to understand the existing intellectual property landscape.
-
Strategically select novel nucleophiles and subsequent chemical modifications to explore uncharted chemical space.
-
Employ robust and well-validated synthetic protocols to ensure the efficient and reproducible synthesis of target compounds.
-
Characterize all new compounds rigorously using modern analytical techniques.
-
Evaluate the biological activity of the synthesized compounds in relevant assays to identify potential lead candidates.
By combining a deep understanding of the underlying chemistry with a strategic approach to intellectual property, researchers can effectively leverage this compound to develop the next generation of innovative and impactful molecules.
References
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MySkinRecipes. This compound. [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). 2023 May 7;18(5):692. [Link]
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Cenmed Enterprises. 2 Chloro 5 Fluoro 4 Nitropyridine 1 Oxide. [Link]
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Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Link]
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Fucini, R. V., et al. Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2008 Oct 15;18(20):5648-52. [Link]
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Green, J., et al. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. 2015 Jun 25;58(12):5028-37. [Link]
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- 4. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Characterizing Intermediates in Reactions of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, halogenated and nitrated pyridine N-oxides are invaluable building blocks. Their reactivity, governed by the interplay of electron-withdrawing groups and the inherent nature of the pyridine N-oxide scaffold, allows for the construction of complex molecular architectures. Among these, 2-Chloro-5-fluoro-4-nitropyridine 1-oxide stands out as a highly activated substrate for nucleophilic substitution, offering multiple avenues for functionalization. However, the precise nature of the transient species that dictate the course of its reactions can be elusive.
This guide provides a comparative analysis of the potential intermediates in reactions of this compound. Rather than a rigid protocol, we present a logical framework grounded in the established principles of physical organic chemistry to empower researchers to design experiments that can effectively characterize and confirm the operative reaction mechanisms. We will delve into the two most probable pathways—the classic SNAr (Addition-Elimination) mechanism and the more intricate SN(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism—and provide the theoretical and practical tools to distinguish between their respective intermediates.
The Reactive Landscape of this compound
The reactivity of this compound is dictated by the cumulative electronic effects of its substituents. The potent electron-withdrawing nitro group at the 4-position, in concert with the N-oxide functionality, significantly acidifies the pyridine ring protons and activates the ring towards nucleophilic attack. The chlorine atom at the 2-position serves as a good leaving group, while the fluorine atom at the 5-position further modulates the electronic properties of the ring.
This electronic setup paves the way for two primary mechanistic pathways for nucleophilic substitution at the 2-position:
-
The SNAr Pathway: A stepwise mechanism involving the formation of a discrete, negatively charged intermediate known as a Meisenheimer complex.
-
The SN(ANRORC) Pathway: A more complex route involving nucleophilic addition followed by the opening of the pyridine ring to form an open-chain intermediate, which subsequently cyclizes to the product.[1]
The operative mechanism, and thus the nature of the intermediate, will depend on the nucleophile, solvent, and reaction conditions. Discerning between these pathways is critical for reaction optimization and the rational design of synthetic routes.
Pathway 1: The SNAr Mechanism and the Meisenheimer Intermediate
The most common pathway for nucleophilic aromatic substitution is the SNAr mechanism.[2][3] In the context of this compound, this involves the attack of a nucleophile at the C2 position, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge is delocalized across the pyridine ring and onto the nitro group and the N-oxide oxygen.
Caption: The SNAr mechanism for the reaction of this compound.
Characterization and Confirmation of the Meisenheimer Intermediate
Direct observation of Meisenheimer complexes can be challenging due to their transient nature. However, a combination of spectroscopic and computational techniques can provide compelling evidence for their existence.
| Technique | Experimental Protocol | Expected Observations for a Meisenheimer Complex | Comparison with Starting Material/Product |
| Low-Temperature NMR Spectroscopy | Acquire ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra at low temperatures (e.g., -78 °C to -40 °C) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN). | Appearance of a new set of signals corresponding to the intermediate. The C2 carbon will shift significantly upfield due to the change in hybridization from sp² to sp³. Protons and other nuclei will also show characteristic shifts due to charge delocalization. | Distinctly different chemical shifts compared to both the starting material and the final product. The upfield shift of the C2 carbon is a key indicator. |
| UV-Vis Spectroscopy | Monitor the reaction in real-time using a UV-Vis spectrophotometer. | The formation of a highly colored intermediate, leading to a significant bathochromic (red) shift in the absorption maximum. This is due to the extended conjugation and charge delocalization in the Meisenheimer complex. | The intermediate will have a λmax at a longer wavelength than both the reactant and the product. |
| Mass Spectrometry (ESI-MS) | Analyze the reaction mixture under gentle ionization conditions (electrospray ionization). | Direct detection of the anionic Meisenheimer complex as a distinct peak with the expected mass-to-charge ratio (m/z). | The m/z of the intermediate will be the sum of the masses of the reactant and the nucleophile. |
| Computational Chemistry (DFT) | Perform Density Functional Theory calculations to model the reaction pathway. | Calculation of a stable energy minimum corresponding to the Meisenheimer complex structure. The calculated spectroscopic properties (NMR shifts, UV-Vis spectra) of the optimized geometry should match the experimental data. | Provides a theoretical benchmark for the experimental observations and can help in assigning the observed signals. |
| Trapping Experiments | Introduce a reagent that can selectively react with the intermediate. | While less common for Meisenheimer complexes, in some cases, they can be trapped by electrophiles. | The formation of a new, stable product derived from the trapped intermediate provides indirect evidence of its existence. |
Pathway 2: The SN(ANRORC) Mechanism and the Open-Chain Intermediate
For certain nucleophiles, particularly strong and unhindered ones like amide ions, an alternative SN(ANRORC) mechanism can be operative.[1] This pathway is particularly relevant for heterocyclic systems and has been observed in reactions of related nitropyridines.[4] In this mechanism, the initial nucleophilic attack is followed by the opening of the pyridine ring to form a more stable, open-chain anionic intermediate. This intermediate then undergoes ring closure to yield the final product, often with the expulsion of the leaving group.
Caption: The SN(ANRORC) mechanism for the reaction of this compound.
Characterization and Confirmation of the Open-Chain Intermediate
Open-chain intermediates are often more stable than their Meisenheimer counterparts and, in some cases, can be isolated and fully characterized.
| Technique | Experimental Protocol | Expected Observations for an Open-Chain Intermediate | Comparison with Meisenheimer Complex |
| NMR Spectroscopy (¹H, ¹³C) | Acquire NMR spectra of the reaction mixture. If the intermediate is stable, it can be isolated and its structure fully elucidated by 1D and 2D NMR techniques. | The disappearance of the aromatic signals of the pyridine ring and the appearance of signals corresponding to an open-chain, conjugated system (e.g., olefinic protons and carbons). The connectivity can be established using COSY, HSQC, and HMBC experiments. | A complete change in the spectroscopic signature, indicating a loss of aromaticity, which is not the case for a Meisenheimer complex where the ring remains intact. |
| Mass Spectrometry (HRMS) | Obtain high-resolution mass spectra of the isolated intermediate or the reaction mixture. | The accurate mass measurement will confirm the elemental composition of the open-chain intermediate, which will be isomeric with the initial adduct of the nucleophile to the starting material. | The mass will be the same as the Meisenheimer complex, but its fragmentation pattern in MS/MS experiments would be significantly different due to the different connectivity. |
| X-ray Crystallography | If the intermediate can be crystallized (often as a salt), single-crystal X-ray diffraction can provide its exact 3D structure. | Unambiguous confirmation of the open-chain structure, including bond lengths and angles.[4] | Provides definitive proof of the open-chain structure, which is the "gold standard" for characterization. |
| Isotope Labeling Studies | Synthesize isotopically labeled starting materials (e.g., with ¹⁵N in the pyridine ring) and follow the label in the product. | In the SN(ANRORC) mechanism, if the nucleophile contains the same atom as one in the ring (e.g., an amine nucleophile), scrambling of the isotope label in the final product can occur.[1] | This is a powerful mechanistic tool that can definitively distinguish the SN(ANRORC) pathway from the SNAr pathway, where no such scrambling is possible. |
Experimental Workflows for Intermediate Characterization
Below are generalized workflows for the characterization of intermediates in the reactions of this compound.
Workflow for In-situ Spectroscopic Analysis
Caption: Workflow for the in-situ characterization of reaction intermediates.
Workflow for Isolation and Ex-situ Characterization
Caption: Workflow for the isolation and definitive characterization of a stable intermediate.
Conclusion
The reactions of this compound offer a rich field for mechanistic investigation. While the SNAr pathway via a Meisenheimer complex is a highly probable route, the potential for an SN(ANRORC) mechanism involving a ring-opened intermediate should not be overlooked, especially with potent nucleophiles. A definitive characterization of the operative pathway and the structure of the fleeting intermediates requires a multi-faceted approach, combining in-situ spectroscopic monitoring, computational modeling, and, where possible, the isolation and definitive structural elucidation of stable intermediates.
This guide provides the strategic framework and the comparative data necessary for researchers to confidently navigate the mechanistic complexities of this versatile synthetic building block. By applying these principles, scientists can gain a deeper understanding of the factors that control these reactions, leading to the development of more efficient and selective synthetic methodologies in the pursuit of novel pharmaceuticals and agrochemicals.
References
- Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o897.
- Neumann, C. N., & Ritter, T. (2017). Concerted Nucleophilic Aromatic Substitution Reactions.
-
Wikipedia. (2023). ANRORC mechanism. Retrieved from [Link]
-
Khan Academy. (2019, January 19). Nucleophilic aromatic substitutions. [Video]. YouTube. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide
This document provides essential procedural guidance for the safe handling and disposal of 2-Chloro-5-fluoro-4-nitropyridine 1-oxide. As a halogenated nitroaromatic N-oxide, this compound requires careful management to mitigate risks to laboratory personnel and the environment. The protocols outlined herein are designed to provide a clear, logical framework for researchers, scientists, and drug development professionals, ensuring that safety and regulatory compliance are maintained at all stages of the chemical lifecycle.
Hazard Assessment and Characterization
Understanding the intrinsic hazards of this compound is the foundation of its safe management. While specific toxicological data for this exact compound is limited, data from the closely related analog, 2-Chloro-3-fluoro-4-nitropyridine N-oxide, provides a strong basis for hazard assessment.[1] The combination of a chlorinated pyridine ring, a nitro group, and an N-oxide moiety suggests significant biological activity and potential for hazardous reactivity.
The primary hazards are summarized below:
| Hazard Classification | Category | Rationale and Implications |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed, requiring immediate medical attention upon ingestion.[1] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin; absorption through the skin is a significant route of exposure.[1] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled as dust or mist, necessitating handling in well-ventilated areas or with respiratory protection.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation, necessitating the use of appropriate gloves and protective clothing.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation, mandating the use of chemical safety goggles.[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2] |
Causality of Hazards: The toxicological profile is influenced by its chemical structure. The electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitro and chloro groups, makes it reactive with biological nucleophiles. The N-oxide group can also participate in metabolic reactions, potentially forming reactive intermediates.
Personal Protective Equipment (PPE): The First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following equipment must be used to establish a primary barrier against exposure.
| PPE Type | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[1][3] | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber, Viton®). | Prevents dermal absorption, which is a key exposure route. Nitrile gloves may offer limited protection and should be used only for brief contact; always consult the manufacturer's compatibility chart.[4] |
| Body Protection | Fully-buttoned laboratory coat and appropriate protective clothing.[3][4] | Minimizes skin contact from spills or contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3] | Required if exposure limits are exceeded, if irritation is experienced, or when handling outside of a certified chemical fume hood. |
Self-Validating Protocol: Before each use, visually inspect gloves for any signs of degradation or perforation. Ensure safety showers and eyewash stations are unobstructed and have been recently tested.[1][5]
Waste Segregation and Collection Protocol
Proper segregation is critical to prevent dangerous reactions and ensure the waste is accepted by a certified disposal facility. Do not mix this compound with incompatible waste streams.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a dedicated, properly labeled container for this compound and its associated waste (e.g., contaminated consumables).
-
Select a Compatible Container: The container must be made of a material compatible with the chemical (e.g., high-density polyethylene) and have a sealable, airtight lid to prevent the escape of vapors.[4]
-
Properly Label the Container: As soon as the first waste is added, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An enumeration of the hazards (e.g., Toxic, Irritant)
-
The date accumulation started.
-
-
Store Safely: Keep the waste container closed when not in use. Store it in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[3]
-
Avoid Incompatibilities: DO NOT mix waste with strong oxidizing agents, strong acids, or bases.[4][6][7] Such mixing can lead to vigorous, exothermic reactions.
Caption: Waste Collection Workflow for this compound.
Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is vital to minimizing harm.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation persists.[2][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Small Spill Cleanup Protocol:
For small spills that can be safely managed by trained laboratory personnel:
-
Evacuate & Secure: Alert others in the area and restrict access.[8]
-
Ventilate: Ensure the area is well-ventilated. Work within a chemical fume hood if possible.
-
Don PPE: Wear the full PPE ensemble as described in Section 2, including respiratory protection if necessary.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[8][9] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or shovel the absorbed material into the designated hazardous waste container.[5][9]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor or Environmental Health & Safety (EH&S) department.
Large Spills: For any spill outside of a fume hood or one that you are not trained or equipped to handle, evacuate the area immediately, secure it, and contact your institution's emergency response team (e.g., EH&S) or local emergency services.[4][10]
Caption: Decision Tree for Spill Response.
Final Disposal Pathway
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sewer drain.[11][12] This compound is classified as a toxic solid for transport (UN2811), underscoring its hazardous nature.[1]
Regulatory Compliance: Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous waste under local, regional, and national regulations (e.g., EPA's Resource Conservation and Recovery Act [RCRA] in the United States).[1]
Professional Disposal:
-
The final disposal of this material must be conducted by a licensed and certified professional waste disposal company.[12][13]
-
The most common and effective disposal method for this type of compound is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize hazardous combustion products like nitrogen oxides and hydrogen halides.[11][14]
-
Alternatively, the material may be dissolved in a combustible solvent and burned in a chemical incinerator.[13]
Your institution's EH&S department will coordinate with a licensed contractor for the pickup and final disposal of the properly accumulated and labeled waste containers.
References
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- ServiceMaster Restoration by RSI. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. [Online].
- Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-olate. [Online].
- NOAA. CAMEO Chemicals: Pyridine, 4-Amino-. [Online].
- GOV.UK. Pyridine: incident management. [Online].
- ECHEMI. Pyridine N-oxide SDS, 694-59-7 Safety Data Sheets. [Online].
- Fisher Scientific. Pyridine-N-oxide Safety Data Sheet. [Online].
- Agency for Toxic Substances and Disease Registry (ATSDR). Pyridine Tox Profile. [Online].
- Fisher Scientific. 2-Chloro-3-fluoro-4-nitropyridine N-oxide Safety Data Sheet. [Online].
- CDH Fine Chemical. PYRIDINE-N-OXIDE MATERIAL SAFETY DATA SHEET. [Online].
- Echemi. Pyridine, 2-chloro-3-fluoro-4-nitro-, 1-oxide Safety Data Sheets. [Online].
- Jubilant Ingrevia. Pyridine-N-Oxide Safety Data Sheet. [Online].
- Fisher Scientific. 2-Chloro-4-nitropyridine-N-oxide Safety Data Sheet. [Online].
- Fisher Scientific. 2-Chloro-4-fluoro-5-nitrophenol Safety Data Sheet. [Online].
- University of Nevada, Reno. Partial List of Chemical Incompatibilities. [Online].
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A Senior Application Scientist's Guide to Handling 2-Chloro-5-fluoro-4-nitropyridine 1-oxide
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these potent molecules. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-5-fluoro-4-nitropyridine 1-oxide, a compound that, like many of its nitropyridine analogues, requires meticulous handling. Our goal is to provide you with the procedural and step-by-step guidance necessary to operate safely and efficiently, building a foundation of trust through value beyond the product itself.
Immediate Safety and Hazard Overview
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar compounds, such as other chlorinated and nitrated pyridine N-oxides, allow us to anticipate its hazard profile. These analogues are consistently classified as hazardous chemicals.[1] The primary concerns include:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[2][3]
-
Respiratory Irritation: Inhalation of the dust or aerosols may lead to respiratory discomfort.[2][3]
-
Toxicity: Harmful if swallowed or inhaled.[1]
Given these potential hazards, a proactive and stringent approach to personal protective equipment (PPE) is not just recommended; it is mandatory.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the most critical line of defense against exposure. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a high potential for splashes.[1][2] | To prevent eye contact, which can cause serious irritation. The N-oxide functional group can increase the polarity and reactivity of the molecule, making eye protection paramount. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene). Fire/flame-resistant and impervious clothing or a lab coat should be worn.[2][3] | To avoid skin contact, which can lead to irritation. The chloro and fluoro substituents can enhance skin penetration. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially when handling the compound as a powder or if exposure limits are exceeded. A dust mask (e.g., N95) may be suitable for low-level exposures.[1] | To prevent inhalation of the compound, which can cause respiratory tract irritation.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling is crucial for maintaining a safe laboratory environment.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][5]
-
Work Area: Designate a specific area for handling this compound. Keep the area clean and free of clutter to minimize the risk of spills.
Handling Procedures
-
Weighing: When weighing the solid compound, do so in a fume hood or a balance enclosure to prevent the dispersion of dust.
-
Dissolution: When dissolving the compound, add it slowly to the solvent to control any potential exothermic reactions.
-
Reaction Monitoring: When monitoring a reaction, do so from outside the fume hood as much as possible. Use appropriate analytical techniques that minimize direct exposure.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[6]
-
Cleanup: Wearing appropriate PPE, carefully sweep or vacuum the material into a suitable, labeled disposal container.[5][6] Avoid generating dust.[5]
-
Decontamination: Wash the spill site thoroughly with soap and water.[7]
Disposal Plan
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[8]
-
Containerization: Dispose of waste in a clearly labeled, sealed container.[6]
-
Disposal Route: Dispose of the contents and container to an approved waste disposal plant.[9]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific handling task.
Caption: PPE Selection Workflow Diagram
Conclusion: Fostering a Culture of Safety
Handling potent chemical compounds like this compound demands a comprehensive understanding of the associated risks and a steadfast commitment to safety protocols. By internalizing the principles and procedures outlined in this guide, you are not only protecting yourself but also contributing to a robust culture of safety within your organization. This commitment to safety is the bedrock upon which scientific advancement is built.
References
- Personal protective equipment for handling 3-Amino-4-nitropyridine - Benchchem. (n.d.).
- Personal protective equipment for handling 3-Ethyl-4-nitropyridine 1-oxide - Benchchem. (n.d.).
- Personal protective equipment for handling 4-Chloro-2-methyl-3-nitropyridine - Benchchem. (n.d.).
- Material Safety Data Sheet - Pyridine-N-oxide, 98% - Cole-Parmer. (n.d.).
- Pyridine-N-Oxide - Jubilant Ingrevia. (2024-03-27).
- PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024-03-12).
- SAFETY DATA SHEET - Fisher Scientific. (2024-04-01).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
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- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
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- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
